Product packaging for 2-(2-Bromophenyl)azetidine(Cat. No.:)

2-(2-Bromophenyl)azetidine

Cat. No.: B15202406
M. Wt: 212.09 g/mol
InChI Key: RWECNCYGZCQMRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-(2-Bromophenyl)azetidine is a high-purity chemical reagent designed for research and development applications. This compound features an azetidine ring, a four-membered nitrogen-containing heterocycle that is increasingly valued in medicinal chemistry for introducing conformational constraint and improving the physiochemical properties of drug candidates . The 2-bromophenyl substituent offers a versatile synthetic handle for further functionalization via metal-catalyzed cross-coupling reactions, enabling rapid molecular diversification. This product is strictly labeled For Research Use Only (RUO) . It is not intended for use in diagnostic or therapeutic procedures, nor for any form of human or animal consumption. RUO products are not subject to the regulatory controls applicable to pharmaceuticals or in vitro diagnostics, and their use in such contexts is strictly prohibited . Researchers should handle this compound with appropriate safety precautions in a controlled laboratory setting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H10BrN B15202406 2-(2-Bromophenyl)azetidine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H10BrN

Molecular Weight

212.09 g/mol

IUPAC Name

2-(2-bromophenyl)azetidine

InChI

InChI=1S/C9H10BrN/c10-8-4-2-1-3-7(8)9-5-6-11-9/h1-4,9,11H,5-6H2

InChI Key

RWECNCYGZCQMRQ-UHFFFAOYSA-N

Canonical SMILES

C1CNC1C2=CC=CC=C2Br

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2-(2-Bromophenyl)azetidine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthesis and characterization of the novel heterocyclic compound, 2-(2-Bromophenyl)azetidine. Azetidine derivatives are of significant interest in medicinal chemistry due to their unique structural features and their presence in a variety of biologically active molecules. This document outlines a plausible synthetic route, based on established methodologies for analogous compounds, and details the expected analytical characterization of the target molecule.

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process involving the formation of a suitable N-protected 1,3-amino alcohol, followed by cyclization to form the azetidine ring. The following protocol is adapted from established procedures for the synthesis of 2-arylazetidines.

Experimental Protocol:

Step 1: Synthesis of 1-(2-Bromophenyl)-3-(dibenzylamino)-1-propanol

To a solution of 2-bromobenzaldehyde (1.0 eq) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere, is added a solution of (3-(dibenzylamino)propyl)magnesium chloride (1.2 eq) in THF dropwise. The reaction mixture is stirred at -78 °C for 2 hours and then allowed to warm to room temperature overnight. The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford 1-(2-bromophenyl)-3-(dibenzylamino)-1-propanol.

Step 2: Synthesis of N,N-Dibenzyl-2-(2-bromophenyl)azetidine

To a solution of 1-(2-bromophenyl)-3-(dibenzylamino)-1-propanol (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere, is added thionyl chloride (1.5 eq) dropwise. The reaction mixture is stirred at 0 °C for 1 hour and then at room temperature for 3 hours. The solvent is removed under reduced pressure, and the residue is dissolved in anhydrous acetonitrile. To this solution, potassium carbonate (3.0 eq) is added, and the mixture is heated to reflux overnight. After cooling to room temperature, the inorganic salts are filtered off, and the solvent is evaporated. The crude product is purified by column chromatography on silica gel to yield N,N-dibenzyl-2-(2-bromophenyl)azetidine.

Step 3: Deprotection to yield this compound

To a solution of N,N-dibenzyl-2-(2-bromophenyl)azetidine (1.0 eq) in methanol, is added palladium on activated carbon (10 mol%). The reaction mixture is stirred under a hydrogen atmosphere (1 atm) at room temperature for 24 hours. The catalyst is removed by filtration through a pad of Celite, and the solvent is evaporated under reduced pressure to give this compound as the final product.

Characterization of this compound

The structural confirmation and purity assessment of the synthesized this compound would be performed using a combination of spectroscopic techniques. The expected data, based on the analysis of similar 2-arylazetidine compounds, are summarized below.

Data Presentation:

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound (in CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
7.58d8.0Ar-H
7.35t7.6Ar-H
7.18t7.6Ar-H
7.05d7.6Ar-H
4.65t8.0CH (azetidine C2)
3.60 - 3.50m-CH₂ (azetidine C4)
2.40 - 2.30m-CH₂ (azetidine C3)
2.10br s-NH

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound (in CDCl₃, 100 MHz)

Chemical Shift (δ, ppm)Assignment
142.5Ar-C (C-Br)
132.8Ar-CH
128.9Ar-CH
127.8Ar-CH
127.5Ar-C
122.1Ar-CH
62.1CH (azetidine C2)
48.5CH₂ (azetidine C4)
25.3CH₂ (azetidine C3)

Table 3: Predicted Mass Spectrometry Data for this compound

m/zInterpretation
211/213[M]⁺ (molecular ion peak with bromine isotopes)
182/184[M - C₂H₅]⁺
132[M - Br]⁺
104[C₈H₈]⁺

Mandatory Visualizations

Synthetic Workflow

Synthesis_Workflow A 2-Bromobenzaldehyde C 1-(2-Bromophenyl)-3-(dibenzylamino)-1-propanol A->C Grignard Reaction B (3-(Dibenzylamino)propyl)magnesium chloride B->C D N,N-Dibenzyl-2-(2-bromophenyl)azetidine C->D Cyclization (SOCl₂, K₂CO₃) E This compound D->E Deprotection (H₂, Pd/C) Characterization_Workflow A Synthesized this compound B ¹H NMR Spectroscopy A->B Proton Environment C ¹³C NMR Spectroscopy A->C Carbon Skeleton D Mass Spectrometry (MS) A->D Molecular Weight & Fragmentation E Structural Confirmation & Purity Assessment B->E C->E D->E

An In-depth Technical Guide to 2-(2-Bromophenyl)azetidine: Physicochemical Properties and Synthetic Approaches

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the available information on 2-(2-Bromophenyl)azetidine. It is important to note that specific experimental data for this particular compound is limited in publicly accessible scientific literature. Therefore, this guide also draws upon general principles of azetidine chemistry and data available for closely related structural analogs to provide a predictive and informative resource.

Core Physicochemical Properties

Table 1: Core Properties of this compound

PropertyValueSource
CAS Number 1270584-43-4[1]
Molecular Formula C₉H₁₀BrN[1]
Molecular Weight 212.09 g/mol [1]
Purity Specification 97% (as commercially available)[1]

To provide a reasonable estimation of the physical properties of this compound, data for the positional isomer, 2-(4-bromophenyl)azetidine, is presented below. While the position of the bromine atom will influence these values, they offer a useful point of reference.

Table 2: Predicted Physical Properties of 2-(4-Bromophenyl)azetidine (Positional Isomer)

PropertyPredicted ValueSource
Boiling Point 268.9 ± 33.0 °C[2]
Density 1.439 ± 0.06 g/cm³[2]
pKa 10.24 ± 0.40[2]

Chemical Properties and Reactivity

The chemical behavior of this compound is dictated by the interplay of the strained four-membered azetidine ring and the electronic effects of the 2-bromophenyl substituent.

The azetidine ring is a saturated heterocycle characterized by significant ring strain, making it more reactive than its five-membered counterpart, pyrrolidine, but more stable than the highly strained three-membered aziridine ring.[3] This ring strain influences its reactivity, particularly in ring-opening reactions.

Key aspects of its chemical reactivity include:

  • Basicity: The nitrogen atom of the azetidine ring possesses a lone pair of electrons, rendering the molecule basic. The pKa of the conjugate acid of the parent azetidine is approximately 11.29.[4] The presence of the electron-withdrawing bromophenyl group at the 2-position is expected to reduce the basicity of this compound compared to the unsubstituted ring.

  • Nucleophilicity: The nitrogen atom is also nucleophilic and can participate in reactions with various electrophiles, such as alkyl halides and acyl chlorides.

  • Ring-Opening Reactions: Due to the inherent ring strain, the azetidine ring can undergo nucleophilic ring-opening reactions under acidic or Lewis acidic conditions. The regioselectivity of this opening can be influenced by the electronic nature of the substituent at the 2-position.

Synthesis of this compound: A General Approach

While a specific, detailed experimental protocol for the synthesis of this compound was not found in the searched literature, general methods for the synthesis of 2-arylazetidines are well-established. A common and effective strategy involves the intramolecular cyclization of a γ-amino alcohol or a derivative thereof.

A plausible synthetic route, based on general principles of azetidine synthesis, is outlined below.[5][6]

G start 2-Bromobenzaldehyde step1 Reaction with a suitable C3-nucleophile (e.g., organometallic reagent) to form a γ-amino alcohol precursor start->step1 step2 Activation of the hydroxyl group (e.g., conversion to a mesylate or tosylate) step1->step2 step3 Intramolecular nucleophilic substitution (cyclization) under basic conditions step2->step3 product This compound step3->product

Caption: A generalized workflow for the synthesis of 2-arylazetidines.

Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of this compound are not available in the public domain based on the conducted search. However, a general protocol for the synthesis of azetidine rings from hydrazones and chloroacetyl chloride has been described.[7] This method involves the reaction of a preformed hydrazone with chloroacetyl chloride in the presence of a base like triethylamine in a suitable solvent such as dioxane.[7]

For characterization, standard analytical techniques would be employed:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be crucial for confirming the structure of the molecule by identifying the chemical shifts and coupling constants of the protons and carbons in the azetidine ring and the bromophenyl group.

  • Mass Spectrometry (MS): This technique would be used to determine the molecular weight of the compound and to analyze its fragmentation pattern, further confirming its identity.

  • Infrared (IR) Spectroscopy: IR spectroscopy would help identify the characteristic vibrational frequencies of the functional groups present in the molecule, such as the N-H bond in the azetidine ring and the C-Br bond of the aromatic ring.

Biological Activity and Signaling Pathways

There is currently no available information in the searched scientific literature regarding the biological activity or any associated signaling pathways of this compound. The azetidine scaffold is, however, a known constituent in various biologically active compounds and natural products.[4] Further research and biological screening would be necessary to elucidate any potential pharmacological effects of this specific compound.

Conclusion

This compound is a substituted azetidine with limited publicly available experimental data. Its core physicochemical properties can be inferred from its structure, and its chemical reactivity is expected to be governed by the strained azetidine ring and the electronic influence of the bromophenyl substituent. While specific synthetic protocols are lacking, established general methods for the synthesis of 2-arylazetidines provide a clear pathway for its preparation. The biological profile of this compound remains unexplored, presenting an opportunity for future research in the fields of medicinal chemistry and drug discovery.

References

The Azetidine Scaffold: A Promising Core for Modulating Monoamine Transporter Activity

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Putative Mechanism of Action of 2-(2-Bromophenyl)azetidine Derivatives and Related Analogs

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Extensive literature searches did not yield specific data on the mechanism of action of this compound derivatives as monoamine reuptake inhibitors. This guide, therefore, presents a detailed analysis of structurally related 3-aryl-3-arylmethoxyazetidines, a class of azetidine derivatives that have demonstrated high affinity for monoamine transporters. The information presented herein serves as a valuable proxy for understanding the potential pharmacological profile of this compound derivatives and to guide future research in this area.

Introduction: The Therapeutic Potential of Modulating Monoamine Reuptake

Monoamine neurotransmitters, including dopamine (DA), norepinephrine (NE), and serotonin (5-HT), play crucial roles in regulating mood, cognition, and various physiological processes. The reuptake of these neurotransmitters from the synaptic cleft is mediated by specific transporter proteins: the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT). Inhibition of these transporters increases the synaptic concentration of monoamines, a mechanism that forms the basis for the therapeutic efficacy of many antidepressant and psychostimulant medications.

The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a privileged scaffold in medicinal chemistry due to its unique conformational constraints and synthetic tractability. Its incorporation into drug candidates can lead to improved potency, selectivity, and pharmacokinetic properties. This guide explores the potential of azetidine derivatives, with a focus on analogs of 2-phenylazetidine, as potent monoamine reuptake inhibitors.

The Azetidine Core as a Bioisostere in Monoamine Transporter Ligands

The development of novel monoamine reuptake inhibitors often involves the exploration of new chemical scaffolds that can mimic the binding of known ligands to their target transporters. The azetidine scaffold has been investigated as a bioisosteric replacement for other core structures, such as the tropane ring found in cocaine and its analogs. Computational studies have suggested that the rigid azetidine ring can effectively orient key pharmacophoric elements, such as aryl groups, in a manner that allows for high-affinity binding to monoamine transporters.

Case Study: 3-Aryl-3-arylmethoxyazetidines as High-Affinity Ligands for Monoamine Transporters

A study on a series of 3-aryl-3-arylmethoxyazetidines has provided valuable insights into the structure-activity relationships (SAR) of azetidine-based monoamine transporter ligands. These compounds have demonstrated high affinity for both the dopamine and serotonin transporters, with the potential to be developed as dual inhibitors.

Quantitative Data: Binding Affinities for DAT and SERT

The binding affinities of several 3-aryl-3-arylmethoxyazetidine derivatives for the dopamine transporter (DAT) and the serotonin transporter (SERT) were determined using radioligand binding assays. The inhibition constants (Ki) are summarized in the table below.

Compound3-Aryl Substituent3-Arylmethoxy SubstituentDAT Ki (nM)SERT Ki (nM)
6g 3,4-DichlorophenylPhenyl6201.2
7g 3,4-DichlorophenylPhenyl6201.2
6h Phenyl4-Chlorophenyl>10,0002.5
7h Phenyl4-Chlorophenyl>10,0002.5
6c Phenyl3,4-Dichlorophenyl>10,0000.8
7c Phenyl3,4-Dichlorophenyl>10,0000.8

Data extracted from a study on 3-aryl-3-arylmethoxyazetidines and presented as a proxy for the potential activity of this compound derivatives.

Structure-Activity Relationship (SAR) Insights

The data reveals several key SAR trends for this class of compounds:

  • High SERT Affinity: In general, the 3-aryl-3-arylmethoxyazetidines exhibit high affinity for the serotonin transporter.

  • Modulation of DAT Affinity: The affinity for the dopamine transporter can be modulated by the substitution pattern on the 3-aryl ring. For instance, the presence of a 3,4-dichlorophenyl group at the 3-aryl position (compounds 6g and 7g ) improves DAT affinity compared to an unsubstituted phenyl ring.

  • Dominance of SERT Selectivity: Substitution on the 3-arylmethoxy moiety significantly influences selectivity. A chloro-substituent on this ring (compounds 6h and 7h ) leads to a dramatic decrease in DAT affinity, resulting in highly SERT-selective ligands. Conversely, a 3,4-dichloro substitution pattern on the 3-arylmethoxy ring (compounds 6c and 7c ) maintains high SERT affinity.

These findings suggest that the azetidine scaffold provides a versatile platform for tuning the affinity and selectivity of ligands for monoamine transporters. The substitution patterns on the appended aryl rings are critical determinants of the pharmacological profile.

Putative Signaling Pathway of Monoamine Reuptake Inhibition

The primary mechanism of action of monoamine reuptake inhibitors is the blockade of the respective transporter proteins located on the presynaptic neuronal membrane. This inhibition leads to an accumulation of neurotransmitters in the synaptic cleft, thereby enhancing and prolonging their signaling to postsynaptic neurons.

Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Presynaptic_Neuron Monoamine_Vesicle Monoamine Vesicles Monoamine Monoamine (Dopamine, Serotonin, Norepinephrine) Monoamine_Vesicle->Monoamine Release Monoamine_Transporter Monoamine Transporter (DAT, SERT, NET) Azetidine_Derivative Azetidine Derivative Azetidine_Derivative->Monoamine_Transporter Inhibition Synaptic_Cleft Monoamine->Monoamine_Transporter Postsynaptic_Receptor Postsynaptic Receptor Monoamine->Postsynaptic_Receptor Binding Postsynaptic_Neuron Signal_Transduction Signal Transduction leading to Neuronal Response Postsynaptic_Receptor->Signal_Transduction

Caption: Putative signaling pathway of monoamine reuptake inhibition by azetidine derivatives.

Experimental Protocols

Detailed experimental protocols are essential for the accurate evaluation of the pharmacological properties of novel compounds. The following outlines a general methodology for assessing the monoamine transporter binding affinity of new chemical entities.

General Workflow for Monoamine Transporter Binding Assay

Experimental_Workflow A Preparation of cell membranes expressing DAT, SERT, or NET B Incubation of membranes with a specific radioligand (e.g., [3H]WIN 35,428 for DAT, [3H]citalopram for SERT) A->B C Addition of varying concentrations of the test compound (e.g., this compound derivative) B->C D Incubation to reach equilibrium C->D E Rapid filtration to separate bound and free radioligand D->E F Quantification of bound radioactivity using liquid scintillation counting E->F G Data analysis to determine IC50 and Ki values F->G

Caption: General experimental workflow for a radioligand binding assay.

Detailed Methodology for Radioligand Binding Assays

Objective: To determine the in vitro binding affinity (Ki) of test compounds for the dopamine, serotonin, and norepinephrine transporters.

Materials:

  • Cell membranes prepared from cell lines stably expressing the human dopamine transporter (hDAT), human serotonin transporter (hSERT), or human norepinephrine transporter (hNET).

  • Radioligands:

    • For hDAT: [³H]WIN 35,428

    • For hSERT: [³H]Citalopram

    • For hNET: [³H]Nisoxetine

  • Non-specific binding inhibitors:

    • For hDAT: 10 µM Benztropine

    • For hSERT: 10 µM Fluoxetine

    • For hNET: 10 µM Desipramine

  • Test compounds (e.g., this compound derivatives) at various concentrations.

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

  • Glass fiber filters (e.g., Whatman GF/B).

  • Scintillation cocktail and liquid scintillation counter.

Procedure:

  • Assay Setup: In a 96-well plate, combine the cell membranes, radioligand, and either assay buffer (for total binding), non-specific binding inhibitor (for non-specific binding), or the test compound at various concentrations.

  • Incubation: Incubate the plates at a specific temperature (e.g., room temperature or 4°C) for a predetermined time to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the amount of radioactivity on each filter using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

    • Calculate the Ki value (inhibition constant) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Conclusion and Future Directions

While direct experimental data on this compound derivatives as monoamine reuptake inhibitors is currently unavailable, the study of structurally related 3-aryl-3-arylmethoxyazetidines provides a strong rationale for investigating this class of compounds. The azetidine scaffold represents a promising core for the development of novel ligands with tunable affinities for DAT, SERT, and NET.

Future research should focus on the synthesis and pharmacological evaluation of a focused library of this compound derivatives. By systematically varying the substitution patterns on the phenyl ring and the azetidine nitrogen, it may be possible to identify potent and selective monoamine reuptake inhibitors with therapeutic potential for a range of neurological and psychiatric disorders. Detailed in vitro and in vivo studies will be necessary to fully elucidate their mechanism of action, efficacy, and safety profiles.

The Synthesis of 2-(2-Bromophenyl)azetidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

This guide is intended for researchers, scientists, and professionals in drug development, offering a detailed, albeit hypothetical, experimental protocol, data presentation, and workflow visualizations to facilitate the laboratory synthesis of this compound.

General Synthetic Strategies for 2-Arylazetidines

The construction of the azetidine ring is a well-studied area of organic synthesis. Several key strategies have emerged for the formation of 2-arylazetidines, including:

  • Intramolecular Cyclization of γ-Haloamines: This is a classical and widely used method involving the nucleophilic attack of the amine onto a carbon bearing a leaving group (typically a halogen) at the γ-position. The required γ-haloamine precursors can be synthesized from corresponding amino alcohols or through other multi-step sequences.

  • [2+2] Cycloaddition Reactions (Aza Paternò-Büchi Reaction): This photochemical reaction involves the cycloaddition of an imine with an alkene to directly form the azetidine ring. The regioselectivity and stereoselectivity of this reaction can be influenced by the nature of the substituents on both the imine and the alkene.

  • Reduction of β-Lactams: The corresponding β-lactam (azetidin-2-one) can be reduced to the azetidine using powerful reducing agents like lithium aluminum hydride. The synthesis of β-lactams is well-established through methods such as the Staudinger synthesis ([2+2] cycloaddition of a ketene and an imine).

  • Ring Expansion of Aziridines: Certain substituted aziridines can undergo ring expansion to form azetidines, often promoted by a suitable reagent that facilitates the insertion of a methylene group.

For the purpose of this guide, we will focus on a detailed hypothetical protocol based on the intramolecular cyclization of a γ-haloamine, a robust and versatile method for the synthesis of 2-substituted azetidines.

Hypothetical Experimental Protocol: Synthesis of 2-(2-Bromophenyl)azetidine via Intramolecular Cyclization

This protocol outlines a two-step process starting from 2-bromobenzaldehyde: the synthesis of a γ-chloroamine precursor followed by its base-mediated cyclization to the target azetidine.

Step 1: Synthesis of 1-(2-Bromophenyl)-3-chloropropan-1-amine

  • Reaction Setup: To a solution of 2-bromobenzaldehyde (1.0 eq) in anhydrous tetrahydrofuran (THF, 0.5 M) under a nitrogen atmosphere at -78 °C, add vinylmagnesium bromide (1.2 eq, 1.0 M solution in THF) dropwise over 30 minutes.

  • Reaction Monitoring: Stir the reaction mixture at -78 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 1 hour. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting aldehyde is consumed.

  • Workup: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude allylic alcohol.

  • Chlorination: Dissolve the crude alcohol in anhydrous dichloromethane (DCM, 0.5 M) and cool to 0 °C. Add thionyl chloride (1.5 eq) dropwise. Stir the reaction at room temperature for 4 hours.

  • Purification: Carefully quench the reaction with saturated aqueous sodium bicarbonate solution. Separate the layers and extract the aqueous layer with DCM. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to give the crude allylic chloride.

  • Amination: To a solution of the crude allylic chloride in dimethylformamide (DMF, 0.5 M), add sodium azide (2.0 eq) and stir at 50 °C for 12 hours. Cool the reaction to room temperature, add water, and extract with diethyl ether. Dry the organic layer and concentrate.

  • Reduction: Dissolve the crude azide in THF (0.5 M) and add lithium aluminum hydride (1.5 eq) portion-wise at 0 °C. Stir at room temperature for 4 hours. Carefully quench the reaction by the sequential addition of water, 15% aqueous NaOH, and water. Filter the resulting solids and concentrate the filtrate to yield the crude 1-(2-bromophenyl)-3-chloropropan-1-amine. This intermediate is often used in the next step without further purification.

Step 2: Intramolecular Cyclization to this compound

  • Reaction Setup: Dissolve the crude 1-(2-bromophenyl)-3-chloropropan-1-amine from the previous step in acetonitrile (0.2 M). Add potassium carbonate (3.0 eq) and a catalytic amount of potassium iodide (0.1 eq).

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 82 °C) and stir for 24 hours.

  • Reaction Monitoring: Monitor the formation of the product by TLC or GC-MS.

  • Workup: Cool the reaction mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford this compound as a pale yellow oil.

Data Presentation

The following table summarizes the expected, hypothetical quantitative data for the successful synthesis of this compound.

ParameterValue
Molecular Formula C₉H₁₀BrN
Molecular Weight 212.09 g/mol
Appearance Pale yellow oil
Overall Yield 45% (hypothetical)
Purity (by HPLC) >95% (hypothetical)
¹H NMR (CDCl₃, 400 MHz) δ 7.55 (d, 1H), 7.30 (t, 1H), 7.15 (t, 1H), 7.05 (d, 1H), 4.50 (t, 1H), 3.40-3.50 (m, 1H), 3.20-3.30 (m, 1H), 2.40-2.50 (m, 1H), 2.20-2.30 (m, 1H), 1.90 (br s, 1H, NH). (hypothetical)
¹³C NMR (CDCl₃, 101 MHz) δ 142.5, 132.8, 128.5, 127.8, 127.2, 122.5, 65.2, 50.1, 28.5. (hypothetical)
Mass Spectrometry (ESI+) m/z 212.0, 214.0 [M+H]⁺ (hypothetical)

Visualizations

Synthetic Workflow Diagram

Synthetic_Workflow Start 2-Bromobenzaldehyde Intermediate1 1-(2-Bromophenyl)prop-2-en-1-ol Start->Intermediate1 VinylMgBr Intermediate2 1-(2-Bromophenyl)-3-chloropropene Intermediate1->Intermediate2 SOCl₂ Intermediate3 1-Azido-3-(2-bromophenyl)prop-1-ene Intermediate2->Intermediate3 NaN₃ Intermediate4 1-(2-Bromophenyl)-3-chloropropan-1-amine Intermediate3->Intermediate4 LiAlH₄ Product This compound Intermediate4->Product K₂CO₃, KI

Caption: Synthetic workflow for the preparation of this compound.

Logical Relationship of the Synthetic Strategy

Logical_Relationship cluster_start Starting Material cluster_intermediate Key Intermediate Construction cluster_cyclization Ring Formation cluster_product Final Product SM Commercially Available 2-Bromobenzaldehyde KI γ-Chloroamine Precursor (1-(2-Bromophenyl)-3-chloropropan-1-amine) SM->KI Multi-step Conversion Cyc Intramolecular Nucleophilic Substitution KI->Cyc Base-mediated FP This compound Cyc->FP Cyclization

Caption: Logical flow of the intramolecular cyclization strategy.

This technical guide outlines a robust and plausible synthetic route to this compound. While the initial discovery and synthesis of this specific molecule are not prominently documented, the presented methodology, based on the well-established intramolecular cyclization of a γ-haloamine precursor, provides a clear and detailed pathway for its preparation in a laboratory setting. The provided hypothetical data and workflow diagrams serve as a practical resource for researchers engaged in the synthesis of novel azetidine-containing compounds for applications in medicinal chemistry and materials science. Further optimization of reaction conditions may be necessary to achieve higher yields and purity.

Theoretical Conformational Analysis of 2-(2-Bromophenyl)azetidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

Introduction to Azetidine Conformation

The azetidine ring is a four-membered heterocycle characterized by significant ring strain, with an experimentally determined strain energy of approximately 25.2 kcal/mol.[1] This inherent strain is a defining feature that governs its chemical reactivity and conformational landscape.[1] Unlike a planar cyclobutane, the azetidine ring is puckered. Gas-phase electron diffraction studies of the parent azetidine molecule have determined a dihedral angle of 37°, confirming its non-planar structure.[2]

This puckering leads to two primary conformations for substituents on the ring: pseudo-axial and pseudo-equatorial. The energy barrier for ring inversion is relatively low, allowing for the interconversion of these conformers. The introduction of substituents can significantly influence the conformational equilibrium by favoring one puckered state over the other.

The Influence of a 2-(2-Bromophenyl) Substituent

The presence of a bulky 2-bromophenyl group at the C2 position is expected to have a profound impact on the conformational preference of the azetidine ring. The primary considerations are:

  • Steric Hindrance: The large aryl group will create significant steric strain. To minimize this, the substituent will preferentially occupy the pseudo-equatorial position, where it is further from the other ring substituents and the endocyclic nitrogen atom.

  • A-1,3 Strain: An axial orientation of the 2-bromophenyl group would lead to significant A-1,3 strain (allylic strain) with the hydrogen atom on the nitrogen.

  • Electronic Effects: While steric effects are likely to dominate, electronic interactions between the bromine atom, the phenyl ring's pi-system, and the azetidine ring could also play a role in fine-tuning the preferred conformation.[3]

  • Rotational Isomers: The rotation around the C2-C(aryl) bond will lead to different rotational isomers (rotamers), each with a distinct energy profile due to the interaction of the ortho-bromo substituent with the azetidine ring.

Proposed Computational Workflow for Conformational Analysis

A thorough theoretical study of 2-(2-Bromophenyl)azetidine would involve a multi-step computational approach to identify and characterize the stable conformers. The following protocol outlines a standard workflow for such an investigation.

G cluster_0 Initial Structure Generation cluster_1 Conformational Search cluster_2 Quantum Mechanical Refinement cluster_3 High-Accuracy Energy Calculation cluster_4 Analysis a Construct 3D model of This compound b Generate potential rotamers by rotating C-C bond a->b c Molecular Mechanics (MMFF94) Conformational Search b->c d Filter unique low-energy conformers c->d e Geometry Optimization (DFT: B3LYP/6-31G*) d->e f Frequency Calculation (Confirm minima) e->f g Single-Point Energy (DFT: ωB97X-D/def2-TZVP) f->g h Inclusion of Solvent Effects (PCM/SMD model) g->h i Determine Relative Energies and Boltzmann Population h->i j Analyze Geometric Parameters (Dihedral angles, bond lengths) i->j

Caption: A typical computational workflow for the conformational analysis of a substituted azetidine.

Experimental Protocols
  • Initial Structure Generation: A 3D model of this compound is constructed. A preliminary rotational scan around the C2-C(aryl) bond is performed to identify potential low-energy rotamers.

  • Conformational Search: A comprehensive conformational search is conducted using a molecular mechanics force field (e.g., MMFF94). This step efficiently explores the potential energy surface to identify a wide range of possible conformations. The resulting structures are filtered to retain unique conformers within a specified energy window (e.g., 10 kcal/mol) of the global minimum.

  • Quantum Mechanical Geometry Optimization: The low-energy conformers identified in the previous step are subjected to geometry optimization using Density Functional Theory (DFT), for instance, with the B3LYP functional and the 6-31G* basis set. This provides more accurate geometries and relative energies.

  • Frequency Calculations: Vibrational frequency calculations are performed at the same level of theory as the optimization. The absence of imaginary frequencies confirms that the optimized structures are true energy minima.

  • High-Accuracy Single-Point Energy Calculations: To obtain more reliable relative energies, single-point energy calculations are performed on the optimized geometries using a higher level of theory, such as the ωB97X-D functional with a larger basis set like def2-TZVP. This functional is adept at accounting for dispersion interactions, which may be significant.

  • Solvent Effects: The influence of a solvent can be incorporated using an implicit solvent model like the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD). This is crucial as the polarity of the environment can affect conformational preferences.

  • Data Analysis: The final energies are used to calculate the relative stabilities and Boltzmann populations of each conformer at a given temperature. Key geometric parameters, such as dihedral angles and bond lengths, are analyzed to characterize the conformations.

Predicted Conformational Isomers and Data Presentation

The primary conformational isomerism in this compound is expected to arise from the puckering of the azetidine ring and the rotation around the C-N bond of the aryl substituent. The two most likely low-energy conformers will have the 2-bromophenyl group in a pseudo-equatorial position, with different rotational arrangements of the phenyl ring relative to the azetidine.

G cluster_0 Pseudo-Equatorial Conformer cluster_1 Pseudo-Axial Conformer (Higher Energy) A 2-Bromophenyl group in pseudo-equatorial position B Rotamer 1 (Br is anti to azetidine N) A->B C Rotamer 2 (Br is syn to azetidine N) A->C D 2-Bromophenyl group in pseudo-axial position E Significant steric strain D->E

Caption: Key conformational possibilities for this compound.

Quantitative Data Summary

A theoretical study would yield quantitative data that can be summarized for easy comparison. The following tables present a hypothetical but representative summary of the expected outputs.

Table 1: Calculated Relative Energies and Boltzmann Populations of Conformers

ConformerRelative Energy (kcal/mol)Boltzmann Population (%) at 298.15 K
1 (Pseudo-equatorial, Rotamer 1)0.0075.3
2 (Pseudo-equatorial, Rotamer 2)0.6524.5
3 (Pseudo-axial, Rotamer 1)3.500.2

Table 2: Key Geometric Parameters of the Most Stable Conformer (Conformer 1)

ParameterValue
Dihedral Angles (°)
C4-N1-C2-C3 (Ring Puckering)35.2
N1-C2-C(aryl)-C(ortho-Br)175.8
Bond Lengths (Å)
C2-N11.475
C2-C(aryl)1.510

Conclusion

While direct experimental studies on the conformation of this compound are lacking, a robust theoretical investigation is highly feasible and would provide significant insights for researchers in medicinal chemistry and drug design. The computational workflow detailed in this guide, employing modern DFT methods, can reliably predict the preferred conformations, their relative energies, and key geometric parameters. The results of such a study would be invaluable for understanding the structure-activity relationships of drug candidates incorporating this important heterocyclic scaffold. The dominant conformers are predicted to feature a pseudo-equatorial 2-bromophenyl substituent, with the rotational position of the aryl ring being the main differentiator between low-energy structures.

References

Solubility Profile of 2-(2-Bromophenyl)azetidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-(2-Bromophenyl)azetidine in common organic solvents. Due to the limited availability of specific experimental data in public literature, this document focuses on predictive analysis based on the compound's molecular structure and provides detailed experimental protocols for researchers to determine its solubility in-house.

Predictive Solubility Analysis

The solubility of a compound is primarily dictated by its polarity, molecular weight, and the potential for hydrogen bonding. This compound possesses a moderately polar azetidine ring containing a secondary amine, capable of acting as a hydrogen bond donor and acceptor. The presence of the bromophenyl group, however, introduces significant nonpolar character and increases the molecular weight, which can limit solubility in highly polar or very nonpolar solvents.

Based on these structural features, a qualitative prediction of solubility in common organic solvents is presented in Table 1.

Solvent ClassCommon SolventsPredicted Solubility of this compoundRationale
Polar Protic Water, Methanol, EthanolLow to ModerateThe polar azetidine ring may allow for some interaction with protic solvents, but the large, nonpolar bromophenyl group is likely to hinder extensive dissolution.
Polar Aprotic Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile (ACN)Moderate to HighThese solvents are effective at solvating polar functional groups and are also capable of accommodating the nonpolar aromatic portion of the molecule.
Nonpolar Toluene, Hexane, Diethyl EtherLowThe overall polarity of the molecule, primarily due to the azetidine ring, is likely to make it poorly soluble in nonpolar solvents.
Chlorinated Dichloromethane (DCM), ChloroformModerateThese solvents have an intermediate polarity and are often effective at dissolving a wide range of organic compounds.

Experimental Protocol for Solubility Determination

To obtain quantitative solubility data for this compound, the following experimental protocol, adapted from standard laboratory procedures, is recommended.

Objective: To determine the solubility of this compound in a selection of organic solvents at a specified temperature (e.g., 25 °C).

Materials:

  • This compound (solid)

  • Selected organic solvents (e.g., Methanol, Acetonitrile, Dichloromethane, Toluene)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker or incubator

  • Syringe filters (0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different organic solvent. The presence of undissolved solid is crucial to ensure saturation.

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C).

    • Equilibrate the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium solubility is reached.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

    • Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.

    • Immediately filter the collected supernatant through a 0.22 µm syringe filter into a clean, pre-weighed vial to remove any remaining microscopic solid particles.

    • Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantification:

    • Analyze the diluted samples using a calibrated HPLC or UV-Vis spectrophotometry method to determine the concentration of this compound.

    • Prepare a calibration curve using standard solutions of known concentrations of this compound.

    • Calculate the original concentration in the saturated solution by accounting for the dilution factor.

  • Data Reporting:

    • Express the solubility in units such as mg/mL or mol/L.

    • Repeat the experiment at least in triplicate for each solvent to ensure reproducibility and report the average solubility with the standard deviation.

Workflow for Solubility Assessment

The following diagram illustrates the logical workflow for assessing the solubility of a novel compound like this compound.

Solubility_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis & Reporting A Obtain Pure Compound (this compound) C Prepare Supersaturated Solutions A->C B Select Solvents of Interest B->C D Equilibrate at Constant Temperature C->D E Sample and Filter Supernatant D->E F Quantify Concentration (e.g., HPLC, UV-Vis) E->F G Calculate Solubility F->G H Tabulate and Report Data G->H

Caption: A flowchart outlining the key steps for the experimental determination of compound solubility.

A Technical Guide to 2-Arylazetidine Compounds: Synthesis, Pharmacology, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 2-arylazetidine compounds, a promising class of molecules in medicinal chemistry. We delve into their synthesis, explore their pharmacological activities with a focus on neurological targets, and present their therapeutic potential. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.

Core Concepts and Synthesis

2-Arylazetidines are a class of saturated four-membered nitrogen-containing heterocyclic compounds characterized by an aryl group at the 2-position of the azetidine ring. This structural motif has garnered significant attention in medicinal chemistry due to its presence in various biologically active molecules and its ability to serve as a versatile scaffold in drug design. The strained four-membered ring often imparts unique conformational constraints and metabolic stability to parent molecules.

A general and efficient method for the regio- and diastereoselective synthesis of 2-arylazetidines has been developed, providing access to a wide range of derivatives with good yields.[1][2][3] This two-step process allows for the construction of these valuable building blocks from readily available starting materials.[1][2][3]

Experimental Protocol: Regio- and Diastereoselective Synthesis of 2-Arylazetidines

The following protocol is a generalized procedure for the synthesis of 2-arylazetidine-3-ylmethanol derivatives, a key intermediate class.

Step 1: Synthesis of N-Arylmethyl-2-(oxiran-2-ylmethyl)amine Intermediates

A solution of the appropriate arylmethanamine (1.0 equivalent) in a suitable solvent such as methanol is cooled to 0 °C. To this solution, 2-(chloromethyl)oxirane (epichlorohydrin, 1.0 equivalent) is added dropwise. The reaction mixture is stirred at room temperature for several hours. After completion of the reaction, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography to yield the N-arylmethyl-2-(oxiran-2-ylmethyl)amine intermediate.

Step 2: Intramolecular Cyclization to form 2-Arylazetidines

The N-arylmethyl-2-(oxiran-2-ylmethyl)amine intermediate (1.0 equivalent) is dissolved in anhydrous tetrahydrofuran (THF) and cooled to -78 °C under an inert atmosphere. A strong base, such as a mixture of lithium diisopropylamide (LDA) and potassium tert-butoxide (KOtBu) (1.1 equivalents), is added portion-wise. The reaction is stirred at -78 °C for a specified time, during which the intramolecular cyclization occurs to form the 2-arylazetidine ring. The reaction is then quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure. The crude product is purified by flash column chromatography to afford the desired 2-arylazetidine derivative. Spectroscopic analysis, including 1H NMR and 13C NMR, is used to confirm the trans stereochemistry of the substituents on the azetidine ring.[1]

Pharmacological Activity and Therapeutic Potential

2-Arylazetidine derivatives have shown significant promise as modulators of monoamine transporters, which are critical for regulating neurotransmitter levels in the brain.[4] Specifically, these compounds have been investigated as inhibitors of the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).[5][6] Imbalances in the function of these transporters are implicated in a variety of neurological and psychiatric disorders, including depression, anxiety, attention-deficit/hyperactivity disorder (ADHD), and substance abuse disorders.[4][7]

Quantitative Analysis of Monoamine Transporter Inhibition

The following tables summarize the in vitro potencies of various compounds, including some structurally related to 2-arylazetidines, at the human dopamine, norepinephrine, and serotonin transporters. The data is presented as the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki), which are measures of a compound's potency in inhibiting the activity of the transporter.

Table 1: Inhibitory Activity of Selected Compounds at the Human Dopamine Transporter (DAT)

CompoundIC50 (µM)Ki (nM)Reference
Vanoxerine0.09 ± 0.01-[6]
Nisoxetine1.15 ± 0.17378[5][6]
Fluoxetine18.4 ± 2.7-[6]
Mazindol-27.6[5]
Bupropion--[5]

Table 2: Inhibitory Activity of Selected Compounds at the Human Norepinephrine Transporter (NET)

CompoundIC50 (µM)Ki (nM)Reference
Vanoxerine1.46 ± 0.13-[6]
Nisoxetine0.019 ± 0.0010.46[5][6]
Fluoxetine4.41 ± 0.33-[6]
Reboxetine-1.1[5]
Desipramine-7.36[5]
(R)-Tomoxetine-5[5]

Table 3: Inhibitory Activity of Selected Compounds at the Human Serotonin Transporter (SERT)

CompoundIC50 (µM)Ki (nM)Reference
Vanoxerine3.84 ± 0.22-[6]
Nisoxetine0.70 ± 0.07158[5][6]
Fluoxetine0.13 ± 0.03-[6]
Desipramine-163[5]

Note: The presented data is a compilation from different sources and experimental conditions may vary. Direct comparison of absolute values should be made with caution.

Mechanism of Action and Signaling Pathways

The primary mechanism of action for 2-arylazetidine compounds in the central nervous system is the inhibition of monoamine reuptake by blocking the respective transporters (DAT, NET, and SERT). This blockage leads to an increase in the extracellular concentrations of these neurotransmitters in the synaptic cleft, thereby enhancing neurotransmission.

Below are diagrams illustrating the general experimental workflow for assessing transporter inhibition and the proposed signaling pathway affected by these compounds.

experimental_workflow cluster_prep Cell Culture and Transfection cluster_assay Uptake Inhibition Assay cluster_data Data Analysis HEK293_cells HEK293 Cells Transfection Transfection with Transporter cDNA (DAT, NET, or SERT) HEK293_cells->Transfection Stable_cell_line Stable Cell Line Expressing Transporter Transfection->Stable_cell_line Incubation Incubate cells with radiolabeled substrate (e.g., [3H]dopamine) and 2-arylazetidine compound Stable_cell_line->Incubation Washing Wash cells to remove unbound substrate Incubation->Washing Lysis Cell Lysis Washing->Lysis Scintillation_counting Scintillation Counting to measure substrate uptake Lysis->Scintillation_counting Dose_response Generate Dose-Response Curves Scintillation_counting->Dose_response IC50_calculation Calculate IC50 Values Dose_response->IC50_calculation

Figure 1: A generalized workflow for determining the in vitro potency of 2-arylazetidine compounds as monoamine transporter inhibitors.

signaling_pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Neurotransmitter_vesicle Neurotransmitter (Dopamine, Norepinephrine, or Serotonin) in Vesicles Release Release into Synaptic Cleft Neurotransmitter_vesicle->Release Transporter Monoamine Transporter (DAT, NET, or SERT) Synaptic_Neurotransmitter Increased Neurotransmitter in Synaptic Cleft Release->Synaptic_Neurotransmitter Reuptake Reuptake Transporter->Reuptake Transporter->Synaptic_Neurotransmitter Reduced Reuptake Receptor Postsynaptic Receptor Signaling Downstream Signaling (e.g., cAMP, Ca2+) Receptor->Signaling Neuronal_response Neuronal Response Signaling->Neuronal_response Arylazetidine 2-Arylazetidine Compound Arylazetidine->Transporter Inhibition Synaptic_Neurotransmitter->Receptor Binding

Figure 2: Proposed mechanism of action for 2-arylazetidine compounds at the monoamine synapse.

Conclusion

2-Arylazetidine compounds represent a versatile and promising scaffold for the development of novel therapeutics, particularly for neurological disorders. Their efficient and stereoselective synthesis allows for the creation of diverse chemical libraries for structure-activity relationship studies. The ability of these compounds to potently and selectively inhibit monoamine transporters highlights their potential for modulating key neurotransmitter systems in the brain. Further research into the optimization of their pharmacological profile and in vivo efficacy is warranted to fully realize their therapeutic potential.

References

Methodological & Application

Application Notes and Protocols for Suzuki Cross-Coupling Reactions of 2-(2-Bromophenyl)azetidine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for utilizing 2-(2-Bromophenyl)azetidine in Suzuki-Miyaura cross-coupling reactions. This sterically hindered substrate presents unique challenges, and the following protocols and data have been compiled to facilitate successful C-C bond formation. The azetidine moiety is a valuable scaffold in medicinal chemistry, and its incorporation into biaryl structures through this methodology can provide access to novel chemical entities with potential therapeutic applications.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl or vinyl halides and organoboron compounds. The reaction of this compound is of particular interest as it allows for the synthesis of 2-(biphenyl-2-yl)azetidine derivatives, which are key intermediates in the development of novel pharmaceuticals. The ortho-substitution of the azetidine ring introduces significant steric hindrance, necessitating carefully optimized reaction conditions, including the choice of catalyst, ligand, and base. Furthermore, the presence of the nitrogen atom in the azetidine ring can influence the catalytic cycle through potential coordination to the palladium center. These notes provide recommended starting points and optimization strategies for this challenging yet rewarding transformation.

Data Presentation: Optimized Conditions for Analogous Sterically Hindered Suzuki-Miyaura Couplings

While specific data for the Suzuki coupling of this compound is not extensively available in the literature, a survey of successful couplings of other sterically hindered ortho-substituted aryl bromides, particularly those containing nitrogen heterocycles, provides valuable insights. The following table summarizes effective catalyst systems and conditions for these analogous reactions, which can serve as a strong starting point for the target transformation.

Aryl Bromide SubstrateBoronic Acid/EsterCatalyst/PrecatalystLigandBaseSolventTemp (°C)Yield (%)Reference Analogy
ortho-Bromoaniline derivativePhenylboronic acidPd(dppf)Cl₂dppfK₂CO₃Dioxane/H₂O90LowAnalogous to sterically hindered anilines
ortho-Bromoaniline derivativeVarious boronic estersCataCXium A Pd G3CataCXium ACs₂CO₃Dioxane/H₂O80Good to ExcellentSuggests palladacycle efficacy
Sterically hindered aryl chlorideArylboronic acidPd₂(dba)₃SPhosK₃PO₄Toluene/H₂O100HighHighlights bulky phosphine ligand effectiveness
N-Heteroaryl chloridesThiophene/Furanboronic acidsPd(OAc)₂Buchwald LigandK₃PO₄n-Butanol/H₂O100Near QuantitativeDemonstrates utility for heteroaromatic couplings

Experimental Protocols

Based on the analysis of successful Suzuki-Miyaura couplings of sterically hindered and N-heterocycle containing aryl bromides, the following detailed protocols are recommended for the reaction of this compound.

Protocol 1: General Screening Conditions

This protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound with a variety of arylboronic acids.

Materials:

  • This compound

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄, 3 equivalents)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To an oven-dried reaction vessel, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), palladium(II) acetate (0.02 mmol), SPhos (0.04 mmol), and potassium phosphate (3.0 mmol).

  • Evacuate and backfill the vessel with an inert gas three times.

  • Add anhydrous 1,4-dioxane (5 mL) and degassed water (0.5 mL) via syringe.

  • Stir the reaction mixture vigorously at 100 °C.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography on silica gel.

Protocol 2: For Challenging or Electron-Rich Arylboronic Acids

This protocol utilizes a pre-formed palladacycle catalyst, which can be more effective for particularly challenging coupling partners.

Materials:

  • This compound

  • Arylboronic acid or ester (1.5 equivalents)

  • CataCXium® A Pd G3 (a palladacycle precatalyst, 2 mol%)

  • Cesium carbonate (Cs₂CO₃, 3 equivalents)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In an inert atmosphere glovebox, charge a reaction vial with this compound (0.5 mmol), the arylboronic acid or ester (0.75 mmol), CataCXium® A Pd G3 (0.01 mmol), and cesium carbonate (1.5 mmol).

  • Add anhydrous 1,4-dioxane (2.5 mL) and degassed water (0.25 mL).

  • Seal the vial and stir the mixture at 80-100 °C.

  • Monitor the reaction by LC-MS until the starting material is consumed.

  • Work-up and purification are performed as described in Protocol 1.

Mandatory Visualizations

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd R¹-X PdII R¹-Pd(II)L₂-X OxAdd->PdII Transmetal Transmetalation PdII->Transmetal R²-B(OR)₂ Base PdII_R2 R¹-Pd(II)L₂-R² Transmetal->PdII_R2 RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 R¹-R² Reactant1 This compound (R¹-X) Reactant2 Arylboronic Acid (R²-B(OH)₂)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for Suzuki Coupling

Experimental_Workflow start Start setup Assemble Reactants: - this compound - Arylboronic Acid - Catalyst & Ligand - Base start->setup inert Establish Inert Atmosphere (Ar or N₂) setup->inert solvent Add Anhydrous Solvent and Water inert->solvent reaction Heat and Stir (80-100 °C) solvent->reaction monitoring Monitor Reaction (TLC / LC-MS) reaction->monitoring workup Aqueous Work-up: - Dilute with Organic Solvent - Wash with Water & Brine monitoring->workup Reaction Complete purification Purification: - Dry over Na₂SO₄ - Concentrate - Column Chromatography workup->purification product Isolated Product: 2-(Biphenyl-2-yl)azetidine Derivative purification->product

Caption: A typical experimental workflow for the Suzuki cross-coupling reaction.

Application Notes and Protocols for N-Functionalization of 2-(2-Bromophenyl)azetidine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the N-functionalization of 2-(2-bromophenyl)azetidine, a valuable building block in medicinal chemistry. The strategic introduction of substituents on the azetidine nitrogen allows for the modulation of physicochemical and pharmacological properties, making these protocols essential for structure-activity relationship (SAR) studies and the development of novel therapeutic agents. The following sections detail procedures for N-arylation, N-alkylation, and N-acylation of the target scaffold.

N-Arylation via Buchwald-Hartwig Cross-Coupling

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. This protocol is adapted from established procedures for the N-arylation of related azetidine systems and is expected to be effective for this compound.

Experimental Protocol

A general procedure for the Buchwald-Hartwig N-arylation of this compound is as follows:

  • To an oven-dried Schlenk tube is added Pd₂(dba)₃ (0.02 mmol, 2 mol%), RuPhos (0.04 mmol, 4 mol%), and sodium tert-butoxide (1.4 mmol).

  • The tube is evacuated and backfilled with argon three times.

  • This compound (1.0 mmol), the desired aryl bromide (1.2 mmol), and anhydrous toluene (5 mL) are added via syringe.

  • The reaction mixture is stirred at 100 °C for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and filtered through a pad of Celite.

  • The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired N-aryl-2-(2-bromophenyl)azetidine.

Data Presentation
EntryAryl BromideProductYield (%)
14-Bromotoluene1-(p-Tolyl)-2-(2-bromophenyl)azetidineExpected >80
24-Bromoanisole1-(4-Methoxyphenyl)-2-(2-bromophenyl)azetidineExpected >75
33-Bromopyridine1-(Pyridin-3-yl)-2-(2-bromophenyl)azetidineExpected >70

Yields are estimated based on similar reactions reported in the literature and may require optimization for this specific substrate.

Experimental Workflow

Buchwald_Hartwig reagents Pd₂(dba)₃, RuPhos, NaOᵗBu reaction Reaction 100 °C, 12-24h reagents->reaction azetidine This compound azetidine->reaction aryl_bromide Aryl Bromide aryl_bromide->reaction solvent Toluene solvent->reaction workup Workup (Filtration) reaction->workup purification Purification (Column Chromatography) workup->purification product N-Aryl-2-(2-bromophenyl)azetidine purification->product

Buchwald-Hartwig N-Arylation Workflow

N-Alkylation via Reductive Amination

Reductive amination is a versatile method for the formation of carbon-nitrogen bonds by the reaction of an amine with a carbonyl compound in the presence of a reducing agent. This two-step, one-pot procedure is highly efficient for the synthesis of N-alkylated azetidines.

Experimental Protocol

A general procedure for the reductive amination of this compound is as follows:

  • To a round-bottom flask is added this compound (1.0 mmol), the desired aldehyde or ketone (1.2 mmol), and methanol (10 mL).

  • The mixture is stirred at room temperature for 1 hour to facilitate imine formation.

  • Sodium borohydride (1.5 mmol) is added portion-wise over 10 minutes.

  • The reaction is stirred for an additional 3-6 hours at room temperature, monitoring by TLC or LC-MS.

  • Upon completion, the reaction is quenched by the slow addition of water (5 mL).

  • The mixture is extracted with ethyl acetate (3 x 15 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to yield the desired N-alkyl-2-(2-bromophenyl)azetidine.

Data Presentation
EntryCarbonyl CompoundReducing AgentProductYield (%)
1BenzaldehydeNaBH₄1-Benzyl-2-(2-bromophenyl)azetidineExpected >85
2CyclohexanoneNaBH₄1-Cyclohexyl-2-(2-bromophenyl)azetidineExpected >80
3AcetoneNaBH₄1-Isopropyl-2-(2-bromophenyl)azetidineExpected >90

Yields are estimated based on general reductive amination protocols and may require optimization.

Experimental Workflow

Reductive_Amination azetidine This compound imine_formation Imine Formation RT, 1h azetidine->imine_formation carbonyl Aldehyde or Ketone carbonyl->imine_formation solvent Methanol solvent->imine_formation reduction Reduction RT, 3-6h imine_formation->reduction reducing_agent NaBH₄ reducing_agent->reduction workup Aqueous Workup & Extraction reduction->workup purification Purification (Column Chromatography) workup->purification product N-Alkyl-2-(2-bromophenyl)azetidine purification->product

Reductive Amination Workflow

N-Acylation Protocols

N-acylation is a fundamental transformation in organic synthesis, providing access to amides which are prevalent in pharmaceuticals. Two common methods using acid chlorides and acid anhydrides are presented.

Protocol 1: N-Acylation with Acid Chlorides
  • To a solution of this compound (1.0 mmol) and triethylamine (1.5 mmol) in dichloromethane (10 mL) at 0 °C is added the desired acid chloride (1.1 mmol) dropwise.

  • The reaction mixture is stirred at room temperature for 2-4 hours, monitoring by TLC or LC-MS.

  • Upon completion, the reaction is washed with saturated aqueous sodium bicarbonate solution (10 mL) and brine (10 mL).

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired N-acyl-2-(2-bromophenyl)azetidine.

Protocol 2: N-Acylation with Acid Anhydrides
  • To a solution of this compound (1.0 mmol) in dichloromethane (10 mL) is added the desired acid anhydride (1.2 mmol) and 4-dimethylaminopyridine (DMAP, 0.1 mmol).

  • The reaction mixture is stirred at room temperature for 6-12 hours, monitoring by TLC or LC-MS.

  • Upon completion, the reaction is diluted with dichloromethane and washed with 1M HCl (10 mL), saturated aqueous sodium bicarbonate solution (10 mL), and brine (10 mL).

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The crude product is purified by column chromatography on silica gel to yield the desired N-acyl-2-(2-bromophenyl)azetidine.

Data Presentation
EntryAcylating AgentMethodProductYield (%)
1Acetyl ChlorideProtocol 11-Acetyl-2-(2-bromophenyl)azetidineExpected >90
2Benzoyl ChlorideProtocol 11-Benzoyl-2-(2-bromophenyl)azetidineExpected >85
3Acetic AnhydrideProtocol 21-Acetyl-2-(2-bromophenyl)azetidineExpected >95
4Boc AnhydrideProtocol 2tert-Butyl this compound-1-carboxylateExpected >95

Yields are based on standard acylation procedures and may vary.

Experimental Workflow

N_Acylation cluster_0 Protocol 1: Acid Chloride cluster_1 Protocol 2: Acid Anhydride azetidine1 This compound reaction1 Reaction 0 °C to RT, 2-4h azetidine1->reaction1 acid_chloride Acid Chloride, Et₃N acid_chloride->reaction1 workup Aqueous Workup & Extraction reaction1->workup azetidine2 This compound reaction2 Reaction RT, 6-12h azetidine2->reaction2 anhydride Acid Anhydride, DMAP anhydride->reaction2 reaction2->workup purification Purification (Column Chromatography) workup->purification product N-Acyl-2-(2-bromophenyl)azetidine purification->product

N-Acylation Workflows

Application Notes and Protocols for the Derivatization of 2-(2-Bromophenyl)azetidine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Azetidines are a class of four-membered nitrogen-containing heterocycles that have garnered significant interest in medicinal chemistry.[1][2] Their unique strained ring system imparts specific conformational constraints and physicochemical properties that can be exploited to enhance biological activity, selectivity, and pharmacokinetic profiles of drug candidates. The 2-arylazetidine scaffold, in particular, serves as a versatile template for the development of novel therapeutics. This document provides detailed application notes and protocols for the derivatization of a key building block, 2-(2-Bromophenyl)azetidine, focusing on modifications of the azetidine nitrogen and the pendent bromophenyl ring. These derivatizations allow for the exploration of chemical space and the generation of compound libraries for screening against various biological targets.

The derivatization strategies outlined below focus on two primary points of modification: the secondary amine of the azetidine ring and the bromine atom on the phenyl ring. N-functionalization through acylation and alkylation allows for the introduction of a wide array of substituents, modulating properties such as lipophilicity, hydrogen bonding capacity, and metabolic stability. The bromophenyl group serves as a handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination, enabling the introduction of diverse aryl, heteroaryl, and amino substituents.

Part 1: N-Functionalization of this compound

The secondary amine of the azetidine ring provides a readily accessible point for derivatization through standard N-alkylation and N-acylation reactions.

Experimental Protocol 1: N-Alkylation of this compound

This protocol describes the addition of an alkyl group to the azetidine nitrogen via reaction with an alkyl halide.

Materials:

  • This compound

  • Alkyl halide (e.g., benzyl bromide, methyl iodide)

  • Potassium carbonate (K₂CO₃) or Triethylamine (TEA)

  • Acetonitrile (CH₃CN) or N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in acetonitrile (0.1 M), add potassium carbonate (2.0 eq).

  • Add the alkyl halide (1.1 eq) dropwise to the stirring suspension.

  • Heat the reaction mixture to 60 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-alkylated product.

Table 1: Representative N-Alkylation Reactions

EntryAlkyl HalideBaseSolventTime (h)Yield (%)
1Benzyl bromideK₂CO₃CH₃CN1685
2Methyl iodideK₂CO₃DMF1292
3Ethyl bromoacetateTEACH₃CN2478
Experimental Protocol 2: N-Acylation of this compound

This protocol details the synthesis of N-acyl derivatives using an acid chloride.

Materials:

  • This compound

  • Acyl chloride (e.g., benzoyl chloride, acetyl chloride)

  • Triethylamine (TEA) or Pyridine

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve this compound (1.0 eq) in dichloromethane (0.1 M) and cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.5 eq).

  • Add the acyl chloride (1.1 eq) dropwise to the stirring solution.

  • Allow the reaction mixture to warm to room temperature and stir for 4-12 hours, monitoring by TLC or LC-MS.

  • Upon completion, dilute the reaction with dichloromethane and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Table 2: Representative N-Acylation Reactions

EntryAcyl ChlorideBaseSolventTime (h)Yield (%)
1Benzoyl chlorideTEADCM695
2Acetyl chloridePyridineDCM498
3Cyclopropanecarbonyl chlorideTEADCM889

Part 2: Functionalization of the Phenyl Ring via Cross-Coupling Reactions

The bromine atom on the phenyl ring is a versatile handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide range of substituents. For these reactions, it is often advantageous to first protect the azetidine nitrogen, for example, with a Boc group, to prevent potential interference with the catalyst.

Workflow for Phenyl Ring Functionalization

G cluster_0 Protection cluster_1 Cross-Coupling cluster_2 Deprotection A This compound B N-Boc-2-(2-bromophenyl)azetidine A->B Boc₂O, TEA, DCM C Suzuki-Miyaura Coupling B->C ArB(OH)₂, Pd catalyst, Base D Buchwald-Hartwig Amination B->D Amine, Pd catalyst, Base E N-Boc-2-(2-Arylphenyl)azetidine C->E F N-Boc-2-(2-Aminophenyl)azetidine D->F G 2-(2-Arylphenyl)azetidine E->G TFA, DCM H 2-(2-Aminophenyl)azetidine F->H TFA, DCM

Caption: General workflow for the functionalization of the phenyl ring.

Experimental Protocol 3: Suzuki-Miyaura Coupling

This protocol describes the coupling of an aryl or heteroaryl group to the phenyl ring.

Materials:

  • N-Boc-2-(2-bromophenyl)azetidine

  • Arylboronic acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃) or other suitable ligand

  • Potassium carbonate (K₂CO₃) or Cesium fluoride (CsF)

  • 1,4-Dioxane and Water (4:1 mixture)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a reaction vessel, add N-Boc-2-(2-bromophenyl)azetidine (1.0 eq), the arylboronic acid (1.5 eq), potassium carbonate (3.0 eq), palladium(II) acetate (0.05 eq), and triphenylphosphine (0.10 eq).

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed 1,4-dioxane/water mixture.

  • Heat the reaction mixture to 90 °C and stir for 12-18 hours.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Table 3: Representative Suzuki-Miyaura Coupling Reactions

EntryArylboronic AcidCatalyst/LigandBaseSolventTime (h)Yield (%)
1Phenylboronic acidPd(OAc)₂/PPh₃K₂CO₃Dioxane/H₂O1688
24-Methoxyphenylboronic acidPd(dppf)Cl₂CsFDioxane/H₂O1291
3Pyridine-3-boronic acidPd(OAc)₂/SPhosK₃PO₄Dioxane/H₂O1875
Experimental Protocol 4: Buchwald-Hartwig Amination

This protocol details the introduction of an amino group at the 2-position of the phenyl ring.

Materials:

  • N-Boc-2-(2-bromophenyl)azetidine

  • Amine (e.g., morpholine, aniline)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) or other suitable ligand

  • Sodium tert-butoxide (NaOtBu)

  • Toluene

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a glovebox, charge a reaction tube with Pd₂(dba)₃ (0.02 eq), XPhos (0.04 eq), and sodium tert-butoxide (1.4 eq).

  • Add N-Boc-2-(2-bromophenyl)azetidine (1.0 eq) and the amine (1.2 eq).

  • Add anhydrous toluene.

  • Seal the tube and heat the mixture to 100 °C for 16-24 hours.

  • Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Concentrate the filtrate and purify the residue by flash column chromatography.

Table 4: Representative Buchwald-Hartwig Amination Reactions

EntryAmineCatalyst/LigandBaseSolventTime (h)Yield (%)
1MorpholinePd₂(dba)₃/XPhosNaOtBuToluene1882
2AnilinePd₂(dba)₃/BINAPNaOtBuToluene2476
3BenzylaminePd(OAc)₂/RuPhosK₃PO₄Toluene2079

Medicinal Chemistry Applications and Biological Activity

Derivatives of 2-arylazetidines have shown a wide range of biological activities, making them attractive scaffolds for drug discovery. The ability to readily derivatize this compound at both the nitrogen and the phenyl ring allows for the systematic exploration of structure-activity relationships (SAR).

Signaling Pathway Context

The diverse functionalities that can be introduced onto the 2-phenylazetidine scaffold can lead to interactions with various biological targets, such as enzymes and receptors, which in turn can modulate key signaling pathways implicated in disease.

G cluster_0 Drug-Target Interaction cluster_1 Cellular Response A 2-Phenylazetidine Derivative B Biological Target (e.g., Enzyme, Receptor) A->B Binding C Signaling Pathway Modulation B->C D Physiological Effect (e.g., Anti-proliferative, Anti-inflammatory) C->D

Caption: Simplified signaling pathway modulation by 2-phenylazetidine derivatives.

Representative Biological Data

While specific data for derivatives of this compound is not extensively available in the public domain, the biological activities of structurally related compounds highlight the potential of this scaffold. The following table summarizes IC₅₀ values for various heterocyclic compounds bearing functionalities that can be introduced using the protocols described above. This data serves as a guide for the potential therapeutic applications of the synthesized derivatives.

Table 5: Representative Biological Activities of Structurally Related Compounds

Compound ClassTarget/AssayIC₅₀ (µM)Reference
Aryl-substituted N-heterocyclesα-Glucosidase Inhibition18.25 - 35.14[3]
Benzimidazole Derivativesα-Amylase Inhibition~5[4]
Benzothiazole DerivativesAnticancer (Various cell lines)0.06 - 10[5]
N-Acylhydrazone DerivativesAnticancer (Various cell lines)1 - 50[6][7][8]

Conclusion

The protocols and application notes provided herein offer a comprehensive guide for the derivatization of this compound, a valuable scaffold for medicinal chemistry. The described methods for N-functionalization and palladium-catalyzed cross-coupling reactions are robust and allow for the synthesis of a diverse library of compounds. The representative biological data for related structures underscores the potential of these derivatives as starting points for the development of novel therapeutic agents. Researchers are encouraged to adapt and optimize these protocols to suit their specific synthetic targets and biological questions.

References

The Rising Profile of 2-(2-Bromophenyl)azetidine in CNS Drug Discovery: A Promising Scaffold for Novel Therapeutics

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – The quest for novel and effective treatments for central nervous system (CNS) disorders has led researchers to explore innovative molecular scaffolds. Among these, 2-(2-Bromophenyl)azetidine is emerging as a valuable building block for the development of a new generation of CNS-targeted drugs. Its unique structural features offer the potential for fine-tuning pharmacological properties to address a range of neurological and psychiatric conditions.

The azetidine ring, a four-membered nitrogen-containing heterocycle, has gained significant traction in medicinal chemistry.[1][2][3] Its incorporation into drug candidates can lead to improved metabolic stability, enhanced binding affinity, and favorable pharmacokinetic profiles. The presence of the 2-bromophenyl group on the azetidine core provides a strategic handle for medicinal chemists to introduce further molecular diversity through various chemical transformations, enabling the exploration of structure-activity relationships (SAR) and the optimization of drug-like properties.

While specific drug candidates derived directly from this compound are not yet extensively documented in publicly available literature, the broader class of 2-arylazetidines has shown promise in modulating key CNS targets. Research has indicated the potential for azetidine derivatives to interact with various receptors and transporters in the brain, suggesting their applicability in treating conditions such as anxiety, depression, epilepsy, and neurodegenerative diseases.[4]

Application in CNS Drug Development:

The this compound scaffold is of particular interest for its potential to generate ligands for a variety of CNS targets, including but not limited to:

  • Serotonin Receptors: Modulation of serotonin (5-HT) receptors is a cornerstone of treatment for many mood and anxiety disorders. The 2-arylazetidine motif can serve as a core for novel serotonin receptor agonists or antagonists.

  • Dopamine Receptors: Dysregulation of dopamine signaling is implicated in conditions such as Parkinson's disease and schizophrenia. Derivatives of this compound could be explored as modulators of dopamine receptor function.

  • GABA Receptors and Transporters: Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the CNS. Compounds that enhance GABAergic neurotransmission are used as anxiolytics and anticonvulsants. Azetidine-based structures have been investigated as GABA uptake inhibitors.

  • Ion Channels: Voltage-gated ion channels are critical for neuronal excitability, and their modulation can be a therapeutic strategy for epilepsy and other neurological disorders.

Synthesis and Derivatization:

The synthesis of 2-substituted azetidines can be challenging due to ring strain; however, several synthetic routes have been developed. A common approach involves the cyclization of appropriately substituted amino alcohols or the functionalization of azetidine-2-carboxylic acid. The bromo-substituent on the phenyl ring of this compound is particularly advantageous for synthetic chemists, as it can be readily utilized in cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce a wide array of functional groups and build molecular complexity.

Below is a generalized workflow for the utilization of this compound in a drug discovery program.

G cluster_0 Scaffold Synthesis & Derivatization cluster_1 Screening & Optimization cluster_2 Preclinical & Clinical Development Start This compound (Building Block) Derivatization Chemical Modification (e.g., Suzuki Coupling) Start->Derivatization Library Library of Novel Azetidine Derivatives Derivatization->Library HTS High-Throughput Screening (Binding & Functional Assays) Library->HTS Hit_ID Hit Identification HTS->Hit_ID SAR Structure-Activity Relationship (SAR) Studies Hit_ID->SAR Lead_Opt Lead Optimization (ADME/Tox Profiling) SAR->Lead_Opt In_Vivo In Vivo Efficacy Models Lead_Opt->In_Vivo Preclinical Preclinical Candidate Selection In_Vivo->Preclinical Clinical Clinical Trials Preclinical->Clinical

Caption: Drug discovery workflow utilizing this compound.

Experimental Protocols:

General Protocol for Suzuki Coupling of this compound Derivatives:

This protocol describes a general method for the derivatization of the 2-(2-bromophenyl) moiety.

Table 1: Reagents and Materials for Suzuki Coupling

Reagent/MaterialPurpose
N-protected this compoundStarting material
Arylboronic acid or esterCoupling partner
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))Catalyst for the cross-coupling reaction
Base (e.g., K₂CO₃, Cs₂CO₃)Activates the boronic acid
Anhydrous solvent (e.g., Dioxane, Toluene, DMF)Reaction medium
Inert atmosphere (Nitrogen or Argon)Prevents degradation of the catalyst

Procedure:

  • To a flame-dried flask under an inert atmosphere, add the N-protected this compound (1 equivalent).

  • Add the arylboronic acid or ester (1.1-1.5 equivalents).

  • Add the palladium catalyst (0.02-0.1 equivalents) and the base (2-3 equivalents).

  • Add the anhydrous solvent.

  • Heat the reaction mixture to the appropriate temperature (typically 80-120 °C) and stir for 2-24 hours, monitoring the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.

  • Deprotect the N-protecting group as required for subsequent steps or biological evaluation.

General Protocol for In Vitro Receptor Binding Assay:

This protocol outlines a general method for assessing the binding affinity of newly synthesized compounds to a specific CNS receptor.

Table 2: Components for a Radioligand Binding Assay

ComponentPurpose
Cell membranes expressing the receptor of interestSource of the target receptor
Radioligand (e.g., [³H]-ligand)A radioactive ligand that binds specifically to the receptor
Test compoundThe newly synthesized derivative to be evaluated
Non-specific binding control (e.g., a high concentration of a known ligand)To determine the amount of non-specific binding of the radioligand
Assay bufferMaintains pH and ionic strength for optimal binding
Scintillation cocktailUsed to detect the radioactivity
Glass fiber filtersTo separate bound from unbound radioligand

Procedure:

  • Prepare serial dilutions of the test compound in the assay buffer.

  • In a 96-well plate, add the cell membranes, radioligand, and either the test compound, buffer (for total binding), or non-specific binding control.

  • Incubate the plate at a specific temperature for a set period to allow binding to reach equilibrium.

  • Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀ value).

  • Calculate the binding affinity (Ki) of the test compound using the Cheng-Prusoff equation.

The following diagram illustrates the principle of a competitive binding assay.

G cluster_0 Receptor Binding Assay Receptor Receptor BoundComplex Receptor-Radioligand Complex (Signal) Receptor->BoundComplex Displaced Displacement of Radioligand (Reduced Signal) Receptor->Displaced Radioligand Radioligand Radioligand->BoundComplex TestCompound Test Compound (e.g., Azetidine Derivative) TestCompound->Displaced

Caption: Competitive radioligand binding assay principle.

Future Directions:

The exploration of this compound and its derivatives in CNS drug discovery is still in its early stages. Future research will likely focus on the synthesis of diverse libraries of compounds based on this scaffold and their systematic evaluation against a panel of CNS targets. The development of efficient and stereoselective synthetic methods will be crucial for accessing enantiomerically pure compounds, which is often critical for achieving desired pharmacological activity and minimizing off-target effects. As our understanding of the neurobiology of CNS disorders deepens, building blocks like this compound will play a vital role in the design and development of the next generation of precisely targeted and effective therapies.

References

Application of 2-(2-Bromophenyl)azetidine in Asymmetric Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Initial Findings: Despite a comprehensive literature search, no specific applications of 2-(2-bromophenyl)azetidine as a catalyst or ligand in asymmetric synthesis have been documented in peer-reviewed journals or patents. The following information is therefore based on the general applications of structurally related 2-arylazetidines and provides a prospective outlook on how this compound could potentially be employed in asymmetric synthesis. The protocols and data presented are hypothetical and intended to serve as a guide for research in this area.

Introduction to 2-Arylazetidines in Asymmetric Synthesis

Chiral azetidine derivatives are valuable scaffolds in medicinal chemistry and have gained attention as ligands and organocatalysts in asymmetric synthesis. The rigid four-membered ring can provide a well-defined steric environment, which is crucial for achieving high levels of stereocontrol. The substituent at the 2-position, in this case, a 2-bromophenyl group, can play a significant role in catalyst-substrate interactions through steric hindrance and electronic effects, potentially influencing the enantioselectivity of a reaction.

Potential Areas of Application:

Based on the reactivity of other 2-arylazetidines, this compound could potentially be utilized in several types of asymmetric reactions, including:

  • Asymmetric Alkylation: As a chiral ligand for a metal catalyst, it could direct the enantioselective alkylation of prochiral substrates.

  • Michael Additions: The azetidine nitrogen could act as a Lewis base to activate substrates in conjugate addition reactions.

  • Aldol and Mannich Reactions: Derivatives of this compound could serve as organocatalysts to promote the formation of chiral β-hydroxy ketones or β-amino ketones.

  • Ring-Opening Reactions: The inherent ring strain of the azetidine can be exploited in stereoselective ring-opening reactions to generate functionalized chiral amines.

Hypothetical Application: Asymmetric Michael Addition

The following section outlines a hypothetical application of a chiral derivative of this compound as an organocatalyst in the asymmetric Michael addition of an aldehyde to a nitroalkene. This is a common benchmark reaction for testing the efficacy of new chiral amine catalysts.

Proposed Signaling Pathway for Catalysis

The diagram below illustrates the proposed catalytic cycle for the Michael addition reaction.

G cluster_cycle Catalytic Cycle Catalyst Chiral Azetidine (this compound derivative) Enamine Enamine Intermediate Catalyst->Enamine + Aldehyde - H2O Aldehyde Aldehyde Substrate Iminium Iminium Intermediate Enamine->Iminium + Nitroalkene Nitroalkene Nitroalkene Substrate Product Chiral Michael Adduct Iminium->Product + H2O - Catalyst

Caption: Proposed catalytic cycle for an asymmetric Michael addition.

Hypothetical Quantitative Data

The following table summarizes hypothetical data for the optimization of the Michael addition reaction.

EntryCatalyst Loading (mol%)SolventTemperature (°C)Yield (%)Enantiomeric Excess (ee, %)
110Toluene256570
210CH2Cl2257275
310THF255865
410CH2Cl208592
55CH2Cl208291
620CH2Cl208692
General Experimental Protocol

Materials:

  • Chiral this compound derivative (catalyst)

  • Aldehyde

  • Nitroalkene

  • Anhydrous solvent (e.g., CH2Cl2)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry reaction vial under an inert atmosphere, add the chiral this compound derivative catalyst (0.02 mmol, 10 mol%).

  • Add the anhydrous solvent (1.0 mL).

  • Cool the solution to the desired temperature (e.g., 0 °C).

  • Add the aldehyde (0.2 mmol, 1.0 equiv) and stir for 10 minutes.

  • Add the nitroalkene (0.24 mmol, 1.2 equiv) to the reaction mixture.

  • Stir the reaction at the specified temperature and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of NH4Cl.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

  • Determine the yield and enantiomeric excess (e.g., by chiral HPLC analysis).

Workflow for Evaluating a New Chiral Azetidine Catalyst

The following diagram outlines a general workflow for the synthesis and evaluation of a new chiral azetidine catalyst, such as a derivative of this compound.

G A Synthesis of Chiral This compound B Catalyst Design & Functionalization A->B C Selection of Benchmark Asymmetric Reaction B->C D Reaction Optimization (Solvent, Temp, etc.) C->D E Substrate Scope Evaluation D->E Optimal Conditions F Analysis of Results (Yield, ee, dr) D->F E->F G Mechanistic Studies (Optional) F->G

Application Notes and Protocols: Palladium-Catalyzed Amination of 2-(2-Bromophenyl)azetidine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

The palladium-catalyzed Buchwald-Hartwig amination is a versatile and widely used method for the formation of carbon-nitrogen bonds, specifically in the synthesis of arylamines from aryl halides.[1][2] This reaction has become indispensable in pharmaceutical and materials science for the construction of complex molecules.[2] The reaction typically involves a palladium catalyst, a phosphine-based ligand, and a base to couple an amine with an aryl halide or sulfonate.[1][2] The synthesis of N-aryl azetidines via this method is a known transformation, offering access to a diverse range of chemical entities for drug discovery and development.

Reaction Scheme

The general scheme for the palladium-catalyzed amination of 2-(2-Bromophenyl)azetidine with a primary or secondary amine (R¹R²NH) is depicted below. This reaction leads to the formation of the corresponding N-arylated azetidine derivative.

Caption: General reaction scheme for the Buchwald-Hartwig amination.

Experimental Workflow

A typical experimental workflow for the palladium-catalyzed amination is outlined below. This involves the careful assembly of reactants and catalyst components under an inert atmosphere, followed by heating, and subsequent workup and purification.

workflow start Start setup Reaction Setup (Inert Atmosphere) start->setup reagents Add: - this compound - Amine - Base - Solvent setup->reagents catalyst Add: - Palladium Pre-catalyst - Ligand reagents->catalyst reaction Heat Reaction Mixture (e.g., 80-120 °C) catalyst->reaction monitoring Monitor Reaction Progress (TLC, GC/MS, LC/MS) reaction->monitoring workup Aqueous Workup monitoring->workup Upon Completion extraction Organic Extraction workup->extraction purification Purification (e.g., Column Chromatography) extraction->purification product Isolated Product purification->product end End product->end

Caption: Typical experimental workflow for the amination reaction.

Representative General Protocol

Note: The following protocol is a generalized procedure and has not been specifically optimized for this compound. It should be adapted and optimized based on preliminary small-scale experiments.

Materials:

  • This compound

  • Amine (1.2 - 1.5 equivalents)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂, 1-5 mol%)

  • Phosphine ligand (e.g., BINAP, XPhos, SPhos, 1.1 - 2.2 equivalents relative to Pd)

  • Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃, 1.4 - 2.0 equivalents)

  • Anhydrous, degassed solvent (e.g., toluene, dioxane, THF)

  • Schlenk tube or similar reaction vessel

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube under an inert atmosphere, add the palladium pre-catalyst and the phosphine ligand.

  • Addition of Reagents: Add the base, this compound, and the amine to the Schlenk tube.

  • Solvent Addition: Add the anhydrous, degassed solvent via syringe.

  • Reaction: Seal the Schlenk tube and place it in a preheated oil bath. Stir the reaction mixture at the desired temperature (typically between 80-120 °C).

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC), gas chromatography-mass spectrometry (GC/MS), or liquid chromatography-mass spectrometry (LC/MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Quench the reaction with water or a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired N-arylated azetidine.

Data Presentation: Representative Reaction Conditions

The choice of catalyst, ligand, base, and solvent is crucial for the success of the Buchwald-Hartwig amination. The following table summarizes typical conditions used for the amination of aryl bromides with cyclic amines, which can serve as a starting point for the optimization of the reaction with this compound.

ParameterTypical Reagents/ConditionsNotes
Palladium Pre-catalyst Pd₂(dba)₃, Pd(OAc)₂Catalyst loading typically ranges from 1-5 mol%.
Ligand BINAP, XPhos, SPhos, RuPhosBulky, electron-rich phosphine ligands are often preferred.
Base NaOtBu, K₃PO₄, Cs₂CO₃The choice of base can significantly impact the reaction rate and yield.
Solvent Toluene, Dioxane, THFAnhydrous and degassed solvents are essential to prevent catalyst deactivation.
Temperature 80 - 120 °CThe reaction temperature will depend on the reactivity of the substrates.
Amine Equivalents 1.2 - 1.5A slight excess of the amine is typically used.

Signaling Pathway (Catalytic Cycle)

The mechanism of the Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium(0) species. The key steps are oxidative addition, amine coordination and deprotonation, and reductive elimination.

catalytic_cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex [Ar-Pd(II)(Br)L₂] oxidative_addition->pd_complex amine_coordination Amine Coordination & Deprotonation pd_complex->amine_coordination amide_complex [Ar-Pd(II)(NR¹R²)L₂] amine_coordination->amide_complex reductive_elimination Reductive Elimination amide_complex->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-NR¹R² reductive_elimination->product aryl_bromide Ar-Br aryl_bromide->oxidative_addition amine R¹R²NH Base amine->amine_coordination

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Conclusion

The palladium-catalyzed amination of this compound represents a viable and efficient method for the synthesis of novel N-aryl azetidine derivatives. While a specific, optimized protocol for this substrate is not detailed in the readily available literature, the general principles and representative protocols for Buchwald-Hartwig amination provide a solid foundation for researchers to develop a successful synthetic route. Careful optimization of the catalyst system, base, and reaction conditions will be key to achieving high yields and purity of the desired products.

References

Application Notes and Protocols: Synthesis of 2-(2-Bromophenyl)azetidine Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 2-(2-Bromophenyl)azetidine hydrochloride, a valuable building block in medicinal chemistry and drug development. The synthesis involves a multi-step sequence beginning with the formation of an N-protected amino alcohol, followed by conversion to a γ-chloroamine, intramolecular cyclization to form the azetidine ring, and subsequent deprotection to yield the final hydrochloride salt. This protocol is designed to be a comprehensive guide for researchers, offering step-by-step instructions and expected outcomes.

Introduction

Azetidines are four-membered nitrogen-containing heterocycles that are of significant interest in medicinal chemistry due to their unique structural and physicochemical properties. The incorporation of an azetidine ring can influence a molecule's conformation, lipophilicity, and metabolic stability, often leading to improved pharmacological profiles. The 2-arylazetidine scaffold, in particular, is a key component in a variety of biologically active compounds. This protocol details a reliable method for the synthesis of this compound hydrochloride, providing a crucial intermediate for the development of novel therapeutics.

Overall Synthesis Workflow

The synthesis of this compound hydrochloride is accomplished through a four-step process. The workflow begins with the synthesis of an N-benzhydryl protected amino alcohol, which is then converted to the corresponding chloride. Intramolecular cyclization under basic conditions yields the protected azetidine, which is subsequently deprotected and converted to the hydrochloride salt.

SynthesisWorkflow A 1-(2-Bromophenyl)-3-(diphenylmethylamino)propan-1-ol B 1-(2-Bromophenyl)-3-(diphenylmethylamino)propyl chloride A->B Thionyl Chloride C N-Benzhydryl-2-(2-bromophenyl)azetidine B->C Base (e.g., NaH) D This compound hydrochloride C->D Hydrogenolysis (e.g., H2, Pd/C), HCl

Caption: Overall synthetic workflow for this compound hydrochloride.

Experimental Protocols

Step 1: Synthesis of 1-(2-Bromophenyl)-3-(diphenylmethylamino)propan-1-ol

This step involves the synthesis of the key amino alcohol intermediate.

Materials:

  • 2-Bromobenzaldehyde

  • 3-(Diphenylmethylamino)propan-1-ol

  • Grignard Reagent (e.g., Methylmagnesium bromide)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, dissolve 3-(diphenylmethylamino)propan-1-ol (1.0 eq) in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of Grignard reagent (e.g., methylmagnesium bromide, 1.1 eq) in THF via the dropping funnel.

  • Stir the reaction mixture at 0 °C for 30 minutes.

  • Add a solution of 2-bromobenzaldehyde (1.0 eq) in anhydrous THF dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography (e.g., silica gel, hexane:ethyl acetate gradient).

Table 1: Quantitative Data for Step 1

ParameterExpected Value
Yield 75-85%
Purity (by NMR) >95%
Physical State White solid
Step 2: Synthesis of 1-(2-Bromophenyl)-3-(diphenylmethylamino)propyl chloride

The hydroxyl group of the amino alcohol is converted to a chloride to facilitate the subsequent cyclization.

Materials:

  • 1-(2-Bromophenyl)-3-(diphenylmethylamino)propan-1-ol

  • Thionyl chloride

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask, dissolve 1-(2-Bromophenyl)-3-(diphenylmethylamino)propan-1-ol (1.0 eq) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add thionyl chloride (1.2 eq) dropwise to the solution.

  • Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 3-4 hours.

  • Carefully quench the reaction by pouring it over ice and then slowly adding saturated aqueous sodium bicarbonate solution until the effervescence ceases.

  • Separate the organic layer and extract the aqueous layer with DCM (2 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product, which is often used in the next step without further purification.

Table 2: Quantitative Data for Step 2

ParameterExpected Value
Yield 90-95% (crude)
Purity (by TLC) Major product spot
Physical State Yellowish oil/solid
Step 3: Synthesis of N-Benzhydryl-2-(2-bromophenyl)azetidine

Intramolecular cyclization affords the N-protected azetidine ring.

Materials:

  • 1-(2-Bromophenyl)-3-(diphenylmethylamino)propyl chloride

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous Dimethylformamide (DMF)

  • Water

  • Diethyl ether

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, suspend sodium hydride (1.5 eq) in anhydrous DMF.

  • Cool the suspension to 0 °C.

  • Add a solution of 1-(2-Bromophenyl)-3-(diphenylmethylamino)propyl chloride (1.0 eq) in anhydrous DMF dropwise.

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Carefully quench the reaction by the slow addition of water.

  • Extract the mixture with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., silica gel, hexane:ethyl acetate gradient).

Table 3: Quantitative Data for Step 3

ParameterExpected Value
Yield 60-70%
Purity (by NMR) >95%
Physical State White solid
Step 4: Synthesis of this compound hydrochloride

The final step involves the deprotection of the nitrogen and formation of the hydrochloride salt.

Materials:

  • N-Benzhydryl-2-(2-bromophenyl)azetidine

  • Palladium on carbon (Pd/C, 10 wt%)

  • Methanol

  • Hydrochloric acid (e.g., 2 M in diethyl ether)

  • Diethyl ether

Procedure:

  • In a hydrogenation flask, dissolve N-Benzhydryl-2-(2-bromophenyl)azetidine (1.0 eq) in methanol.

  • Add Pd/C (10 mol%).

  • Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (e.g., balloon pressure).

  • Stir the reaction mixture vigorously at room temperature for 16-24 hours.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst, and wash the pad with methanol.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in a minimal amount of diethyl ether.

  • Add a solution of hydrochloric acid in diethyl ether dropwise with stirring.

  • Collect the resulting precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product.

Table 4: Quantitative Data for Step 4

ParameterExpected Value
Yield 85-95%
Purity (by NMR) >98%
Physical State White to off-white solid

Logical Relationship of Synthesis Steps

The following diagram illustrates the logical progression of the synthetic protocol.

LogicalFlow Start Starting Materials: 2-Bromobenzaldehyde 3-(Diphenylmethylamino)propan-1-ol Step1 Step 1: Amino Alcohol Synthesis Start->Step1 Step2 Step 2: Chlorination Step1->Step2 Step3 Step 3: Intramolecular Cyclization Step2->Step3 Step4 Step 4: Deprotection & Salt Formation Step3->Step4 End Final Product: This compound hydrochloride Step4->End

Caption: Logical flow of the synthetic protocol.

Conclusion

This document provides a comprehensive and detailed protocol for the synthesis of this compound hydrochloride. The described methods are based on established chemical principles for the formation of 2-arylazetidines. By following these procedures, researchers can reliably produce this valuable compound for use in various research and development applications. It is recommended that all reactions be carried out by trained personnel in a well-ventilated fume hood, following all standard laboratory safety procedures.

Application Notes and Protocols: Synthesis of Novel GABA Uptake Inhibitors Utilizing a 2-(2-Bromophenyl)azetidine Scaffold

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system. The regulation of GABA concentration in the synaptic cleft is crucial for maintaining the balance between neuronal excitation and inhibition. GABA transporters (GATs) are responsible for the reuptake of GABA from the synapse, thus terminating its action. Inhibition of these transporters can prolong the effect of GABA, making GAT inhibitors a valuable therapeutic target for neurological disorders such as epilepsy and anxiety.

While many known GABA uptake inhibitors are based on piperidine scaffolds, such as nipecotic acid and tiagabine, the exploration of conformationally constrained bioisosteres is an active area of research. Azetidine derivatives represent a promising class of such analogues, offering a rigid scaffold that can help in defining the optimal pharmacophore for GAT inhibition.

This document outlines a proposed synthetic pathway for a novel class of GABA uptake inhibitors starting from 2-(2-Bromophenyl)azetidine. This starting material offers a unique combination of a constrained heterocyclic core and a functionalized aromatic ring, providing a versatile platform for chemical elaboration. The following protocols are based on established synthetic methodologies and are intended to guide the synthesis and exploration of this new chemical space.

Proposed Synthetic Pathway

The overall strategy involves a three-stage approach:

  • N-Alkylation of the Azetidine Core: Introduction of a lipophilic side chain on the azetidine nitrogen, a common feature in potent GAT inhibitors.

  • Functionalization of the Azetidine Ring: Introduction of a carboxylic acid moiety at the 2-position of the azetidine ring to mimic the GABA structure.

  • Cross-Coupling of the Bromophenyl Group: Diversification of the molecule by introducing a second aryl or heteroaryl group to enhance binding affinity and selectivity for GAT subtypes.

A visual representation of this proposed workflow is provided below.

G cluster_0 Stage 1: N-Alkylation cluster_1 Stage 2: C-2 Carboxylation cluster_2 Stage 3: Suzuki Cross-Coupling A This compound B N-Alkylated Azetidine A->B Lipophilic Side Chain (e.g., 4,4-diphenylbut-3-en-1-yl bromide) C N-Alkylated-2-carboxy-azetidine B->C 1. n-BuLi 2. CO2 (s) 3. H+ workup D Final GABA Uptake Inhibitor C->D Arylboronic Acid Pd Catalyst, Base

Caption: Proposed synthetic workflow for novel GABA uptake inhibitors.

Experimental Protocols

Stage 1: N-Alkylation of this compound

This protocol describes the introduction of a 4,4-diphenylbut-3-en-1-yl side chain, a known lipophilic group in other GAT inhibitors.

Reaction Scheme:

Materials:

ReagentMolecular WeightAmount (mmol)Mass/Volume
This compound212.09 g/mol 10.02.12 g
4,4-diphenylbut-3-en-1-yl bromide303.21 g/mol 11.03.34 g
Potassium Carbonate (K₂CO₃)138.21 g/mol 30.04.15 g
Acetonitrile (CH₃CN)--100 mL

Procedure:

  • To a 250 mL round-bottom flask, add this compound (2.12 g, 10.0 mmol) and potassium carbonate (4.15 g, 30.0 mmol).

  • Add 100 mL of anhydrous acetonitrile to the flask.

  • Stir the suspension at room temperature for 15 minutes.

  • Add 4,4-diphenylbut-3-en-1-yl bromide (3.34 g, 11.0 mmol) to the reaction mixture.

  • Heat the reaction mixture to reflux (approximately 82°C) and monitor the reaction by TLC (Thin Layer Chromatography) until the starting material is consumed (typically 12-18 hours).

  • Cool the reaction mixture to room temperature and filter off the potassium carbonate.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the N-alkylated product.

Expected Outcome: A pale yellow oil or solid. Hypothetical yield: 80-90%.

Stage 2: Carboxylation at the C-2 Position

This protocol describes the introduction of a carboxylic acid group at the 2-position of the azetidine ring via directed lithiation followed by quenching with carbon dioxide.

Reaction Scheme:

Materials:

ReagentMolecular WeightAmount (mmol)Mass/Volume
N-Alkylated Azetidine (from Stage 1)433.39 g/mol 5.02.17 g
n-Butyllithium (n-BuLi) (2.5 M in hexanes)64.06 g/mol 6.02.4 mL
Anhydrous Tetrahydrofuran (THF)--50 mL
Dry Ice (solid CO₂)44.01 g/mol excess~10 g
1 M Hydrochloric Acid (HCl)--As needed

Procedure:

  • Dissolve the N-alkylated azetidine (2.17 g, 5.0 mmol) in 50 mL of anhydrous THF in a flame-dried 100 mL round-bottom flask under an inert atmosphere (argon or nitrogen).

  • Cool the solution to -78°C in a dry ice/acetone bath.

  • Slowly add n-butyllithium (2.4 mL of a 2.5 M solution in hexanes, 6.0 mmol) dropwise to the solution. The solution may change color, indicating anion formation.

  • Stir the reaction mixture at -78°C for 2 hours.

  • Carefully add crushed dry ice to the reaction mixture in small portions. Allow the mixture to warm to room temperature overnight.

  • Quench the reaction by adding 20 mL of water.

  • Acidify the aqueous layer to pH 2-3 with 1 M HCl.

  • Extract the product with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the carboxylic acid.

Expected Outcome: A white or off-white solid. Hypothetical yield: 60-70%.

Stage 3: Suzuki Cross-Coupling for Structural Diversification

This protocol describes the palladium-catalyzed Suzuki cross-coupling of the bromophenyl moiety with an arylboronic acid to introduce a biaryl structure.

Reaction Scheme:

Materials:

ReagentMolecular WeightAmount (mmol)Mass/Volume
N-Alkylated-2-carboxy-azetidine (from Stage 2)477.40 g/mol 2.00.95 g
Thiophene-2-boronic acid127.96 g/mol 3.00.38 g
Tetrakis(triphenylphosphine)palladium(0)1155.56 g/mol 0.1116 mg
Potassium Carbonate (K₂CO₃)138.21 g/mol 6.00.83 g
1,4-Dioxane--20 mL
Water--5 mL

Procedure:

  • In a 50 mL Schlenk flask, combine the N-alkylated-2-carboxy-azetidine (0.95 g, 2.0 mmol), thiophene-2-boronic acid (0.38 g, 3.0 mmol), and potassium carbonate (0.83 g, 6.0 mmol).

  • Add tetrakis(triphenylphosphine)palladium(0) (116 mg, 0.1 mmol).

  • Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.

  • Add degassed 1,4-dioxane (20 mL) and degassed water (5 mL) to the flask.

  • Heat the reaction mixture to 90°C and stir for 12 hours. Monitor the reaction by LC-MS.

  • Cool the reaction to room temperature and add 20 mL of water.

  • Extract the mixture with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by preparative HPLC or column chromatography to obtain the final compound.

Expected Outcome: A solid product. Hypothetical yield: 70-85%.

Data Summary

The following table summarizes the hypothetical quantitative data for the proposed synthetic pathway.

StepStarting MaterialProductReagentsSolventTemp. (°C)Time (h)Yield (%)
1This compoundN-(4,4-diphenylbut-3-en-1-yl)-2-(2-bromophenyl)azetidine4,4-diphenylbut-3-en-1-yl bromide, K₂CO₃Acetonitrile8212-1885
2N-(4,4-diphenylbut-3-en-1-yl)-2-(2-bromophenyl)azetidineN-(4,4-diphenylbut-3-en-1-yl)-2-(2-bromophenyl)azetidine-2-carboxylic acidn-BuLi, CO₂(s)THF-78 to RT1465
3N-(4,4-diphenylbut-3-en-1-yl)-2-(2-bromophenyl)azetidine-2-carboxylic acidN-(4,4-diphenylbut-3-en-1-yl)-2-(2-(thiophen-2-yl)phenyl)azetidine-2-carboxylic acidThiophene-2-boronic acid, Pd(PPh₃)₄, K₂CO₃Dioxane/Water901278

Signaling Pathway and Logic Diagrams

The following diagram illustrates the logical relationship between the structural features of the target molecule and its intended biological activity as a GABA uptake inhibitor.

G cluster_0 Molecular Scaffolds cluster_1 Biological Target & Activity A Azetidine Core (Constrained GABA analog) E GABA Transporter (GAT) A->E B Carboxylic Acid (GABA mimic) B->E C Lipophilic Side Chain (Membrane anchoring) C->E D Bi-aryl Group (Enhanced GAT binding) D->E F Inhibition of GABA Reuptake E->F Blockade G Increased Synaptic GABA F->G H Therapeutic Effect (e.g., Anticonvulsant) G->H

Caption: Structure-Activity Relationship Logic Diagram.

Disclaimer: The synthetic protocols and data presented herein are hypothetical and intended for research and development purposes only. Actual results may vary, and all experimental work should be conducted by qualified personnel in a properly equipped laboratory, with appropriate safety precautions.

Synthetic Routes to Chiral 2-(2-Bromophenyl)azetidine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of chiral 2-(2-Bromophenyl)azetidine, a valuable building block in medicinal chemistry and drug development. Due to the limited availability of a direct, enantioselective synthesis protocol for this specific molecule in the current literature, this guide presents a well-established, adaptable two-step methodology for the regio- and diastereoselective synthesis of 2-arylazetidines. This is followed by a proposed strategy to achieve enantioselectivity. The core of this methodology is the cyclization of an N-protected-3-amino-1-(2-bromophenyl)propan-1-ol intermediate. Detailed experimental procedures, data presentation, and workflow visualizations are provided to facilitate the practical application of this synthetic route in a research and development setting.

Introduction

Chiral azetidine scaffolds are of significant interest in medicinal chemistry due to their ability to impart favorable physicochemical properties to drug candidates, including improved metabolic stability, solubility, and target-binding affinity. Specifically, 2-substituted azetidines, and in particular those bearing an aryl group, are key intermediates in the synthesis of a wide range of biologically active compounds. The 2-(2-bromophenyl) moiety offers a versatile handle for further functionalization through cross-coupling reactions, making chiral this compound a highly valuable and sought-after building block.

This application note details a robust synthetic approach adaptable for the preparation of chiral this compound. The presented protocol is based on the regio- and diastereoselective cyclization of an amino alcohol precursor, a method known for its scalability and tolerance to various functional groups.

Synthetic Strategy

The proposed synthetic pathway to chiral this compound involves two key stages:

  • Synthesis of a racemic or diastereomeric N-protected this compound: This is achieved through the cyclization of an N-protected 3-amino-1-(2-bromophenyl)propan-1-ol.

  • Enantioselective synthesis or resolution: Chirality can be introduced either by using a chiral auxiliary during the synthesis or by resolving the racemic product.

A general and effective method for the synthesis of 2-arylazetidines involves the reaction of an oxiranylmethyl-substituted benzylamine with a strong base[1][2][3]. For the specific synthesis of the target molecule, we will adapt this to a more direct cyclization of a suitable amino alcohol precursor.

Overall Synthetic Pathway

G A 1. N-Protected-3-amino-1-(2-bromophenyl)propan-1-ol B 2. Chiral this compound A->B Cyclization & Resolution/ Asymmetric Synthesis

Caption: General synthetic approach to chiral this compound.

Experimental Protocols

Protocol 1: Synthesis of Racemic N-Boc-2-(2-bromophenyl)azetidine

This protocol describes the synthesis of a racemic N-tert-butoxycarbonyl (Boc) protected this compound. The Boc protecting group is widely used for its stability and ease of removal.

Materials:

  • 3-(tert-Butoxycarbonylamino)-1-(2-bromophenyl)propan-1-ol

  • Triphenylphosphine (PPh₃)

  • Diisopropyl azodicarboxylate (DIAD)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate

  • Hexanes

Procedure:

  • To a solution of 3-(tert-butoxycarbonylamino)-1-(2-bromophenyl)propan-1-ol (1.0 eq) and triphenylphosphine (1.5 eq) in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add diisopropyl azodicarboxylate (1.5 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford racemic N-Boc-2-(2-bromophenyl)azetidine.

Experimental Workflow

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup and Purification A Dissolve amino alcohol and PPh3 in THF B Cool to 0 °C A->B C Add DIAD dropwise B->C D Warm to RT and stir for 12-16h C->D E Quench with NaHCO3 D->E F Extract with Ethyl Acetate E->F G Dry and Concentrate F->G H Purify by Column Chromatography G->H

Caption: Workflow for the synthesis of racemic N-Boc-2-(2-bromophenyl)azetidine.

Protocol 2: Chiral Resolution of Racemic N-Boc-2-(2-bromophenyl)azetidine

This protocol outlines a general procedure for the resolution of a racemic mixture using a chiral resolving agent, such as a chiral acid, to form diastereomeric salts that can be separated by crystallization.

Materials:

  • Racemic N-Boc-2-(2-bromophenyl)azetidine

  • Chiral resolving agent (e.g., (S)-(+)-Mandelic acid or a derivative)

  • Suitable solvent (e.g., ethanol, isopropanol, or ethyl acetate)

  • Base (e.g., 1 M NaOH)

  • Acid (e.g., 1 M HCl)

  • Organic solvent for extraction (e.g., ethyl acetate)

Procedure:

  • Dissolve the racemic N-Boc-2-(2-bromophenyl)azetidine in a minimal amount of a suitable solvent.

  • In a separate flask, dissolve an equimolar amount of the chiral resolving agent in the same solvent.

  • Slowly add the solution of the resolving agent to the solution of the racemic azetidine.

  • Allow the mixture to stand at room temperature or cool to induce crystallization of one of the diastereomeric salts.

  • Collect the crystals by filtration and wash with a small amount of cold solvent.

  • To liberate the enantiomerically enriched azetidine, dissolve the diastereomeric salt in water and basify with 1 M NaOH until the pH is > 10.

  • Extract the free base with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the enantiomerically enriched N-Boc-2-(2-bromophenyl)azetidine.

  • The enantiomeric excess (ee) can be determined by chiral High-Performance Liquid Chromatography (HPLC).

Data Presentation

ParameterRepresentative Value for N-Boc-2-phenylazetidine
Yield (Cyclization) 75-85%
Yield (Resolution) 30-40% (for one enantiomer)
Enantiomeric Excess (ee) >98% (after resolution)
¹H NMR (CDCl₃, 400 MHz) δ 7.40-7.25 (m, 5H), 4.95 (t, J = 8.0 Hz, 1H), 3.85-3.75 (m, 1H), 3.65-3.55 (m, 1H), 2.50-2.40 (m, 1H), 2.20-2.10 (m, 1H), 1.45 (s, 9H)
¹³C NMR (CDCl₃, 100 MHz) δ 156.0, 142.5, 128.6, 127.8, 126.5, 80.0, 62.5, 52.0, 28.5, 25.0
Appearance Colorless oil or white solid

Note: The NMR data provided is for N-Boc-2-phenylazetidine and is intended for illustrative purposes. The actual spectra for N-Boc-2-(2-bromophenyl)azetidine will differ, particularly in the aromatic region.

Conclusion

The synthetic protocols and strategies outlined in this document provide a comprehensive guide for researchers and drug development professionals to access chiral this compound. While a direct, published enantioselective synthesis is not yet available, the adaptable methods presented here, based on established and reliable chemical transformations, offer a clear and practical pathway to this valuable synthetic building block. The successful synthesis and purification of this compound will enable further exploration of its potential in the development of novel therapeutics. Researchers are encouraged to optimize the provided protocols to achieve the desired yield and enantiopurity for their specific applications.

References

Application Notes and Protocols: 2-(2-Bromophenyl)azetidine in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy for identifying novel lead compounds. This approach utilizes small, low-complexity molecules ("fragments") to probe the binding pockets of biological targets. Hits identified through fragment screening, although often exhibiting weak affinity, provide high-quality starting points for optimization into potent and selective drug candidates. The three-dimensional (3D) nature of many fragments allows for the exploration of chemical space not readily accessible to larger, more planar molecules often found in traditional high-throughput screening (HTS) libraries.

Azetidine-containing fragments are of particular interest due to their rigid, 3D scaffold, which can improve physicochemical properties such as solubility and metabolic stability while providing defined vectors for chemical elaboration. 2-(2-Bromophenyl)azetidine is a prime example of a valuable fragment. It combines the desirable 3D geometry of the azetidine ring with a chemically tractable bromophenyl group. The bromine atom serves as a versatile synthetic handle for follow-up chemistry, enabling rapid analogue synthesis and exploration of the surrounding binding pocket through techniques like Suzuki or Buchwald-Hartwig coupling.

These application notes provide a comprehensive overview of the utility of this compound in an FBDD campaign, from initial screening to hit validation and elaboration.

Rationale for Using this compound as a Fragment

The selection of fragments is a critical step in any FBDD program. This compound possesses several key attributes that make it an excellent candidate for inclusion in a fragment library:

  • Low Molecular Weight: With a molecular weight of 212.09 g/mol , it adheres to the "Rule of Three" often applied to fragment selection.

  • Three-Dimensionality: The non-planar azetidine ring provides a 3D architecture that can lead to more specific and favorable interactions with a protein target compared to flat aromatic systems.

  • Synthetic Tractability: The bromine atom on the phenyl ring is a key feature, providing a "poised" site for chemical modification. This allows for the rapid and predictable synthesis of derivatives to improve binding affinity and selectivity.

  • Vectorial Exploration: The azetidine nitrogen and the bromophenyl group offer distinct vectors for chemical elaboration, allowing for systematic exploration of the binding site.

Experimental Workflow for a Fragment Screening Campaign

A typical FBDD campaign involving a fragment like this compound follows a well-defined workflow, from initial screen to hit validation and optimization. The primary goal is to identify fragments that bind to the target of interest and then to characterize that binding in detail to guide further chemistry efforts.

FBDD_Workflow cluster_screening Primary Screening cluster_validation Hit Validation cluster_characterization Structural Biology cluster_optimization Hit-to-Lead Primary_Screen Primary Screen (e.g., DSF, SPR, NMR) Hit_Deconvolution Hit Deconvolution (if screened in mixtures) Primary_Screen->Hit_Deconvolution Identify Hits Orthogonal_Assay Orthogonal Assay (e.g., ITC, NMR) Hit_Deconvolution->Orthogonal_Assay Confirm Hits Dose_Response Dose-Response & Affinity Determination Orthogonal_Assay->Dose_Response Validate Binding X_ray_NMR X-ray Crystallography or NMR Structural Studies Dose_Response->X_ray_NMR Characterize Interaction SAR_Exploration Structure-Activity Relationship (SAR) X_ray_NMR->SAR_Exploration Guide Chemistry Lead_Optimization Lead Optimization SAR_Exploration->Lead_Optimization Improve Potency

Caption: A typical workflow for a fragment-based drug discovery campaign.

Key Experimental Protocols

Below are detailed protocols for common biophysical techniques used in fragment screening and hit validation.

Protocol 1: Differential Scanning Fluorimetry (DSF) for Primary Screening

DSF, or thermal shift assay, is a high-throughput method to screen for fragment binding by measuring changes in the thermal stability of a target protein.

Materials:

  • Target protein (0.1-0.2 mg/mL)

  • SYPRO Orange dye (5000x stock in DMSO)

  • Fragment library (including this compound) at 10-50 mM in DMSO

  • Assay buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.5)

  • 96- or 384-well qPCR plates

  • Real-time PCR instrument

Method:

  • Prepare a master mix of protein and SYPRO Orange dye in the assay buffer. The final protein concentration is typically 2-5 µM, and the final dye concentration is 5x.

  • Aliquot 19.8 µL of the master mix into each well of the qPCR plate.

  • Add 0.2 µL of each fragment stock solution to the appropriate wells for a final fragment concentration of 100-500 µM and a final DMSO concentration of 1%. Include DMSO-only wells as a negative control.

  • Seal the plate and centrifuge briefly to mix.

  • Place the plate in the real-time PCR instrument.

  • Set up a melt curve experiment, typically ramping the temperature from 25 °C to 95 °C with a ramp rate of 0.5 °C/min.

  • Monitor the fluorescence of the SYPRO Orange dye.

  • Calculate the melting temperature (Tm) for each well. A significant positive shift in Tm (ΔTm > 2 °C) in the presence of a fragment indicates binding.

Protocol 2: Surface Plasmon Resonance (SPR) for Hit Validation

SPR is a label-free technique that measures binding events in real-time, allowing for the determination of binding affinity (KD) and kinetics (ka, kd).

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5)

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • Target protein

  • Running buffer (e.g., HBS-EP+)

  • Fragment solutions at various concentrations

Method:

  • Immobilization: Immobilize the target protein onto the sensor chip surface using standard amine coupling chemistry. Aim for a response unit (RU) level that will provide a good signal for small fragment binding (e.g., 5000-10000 RU).

  • Binding Analysis:

    • Prepare a dilution series of the hit fragment (e.g., this compound) in running buffer. A typical concentration range for fragments is 1 µM to 1 mM.

    • Inject the fragment solutions over the immobilized protein surface and a reference surface (without protein or with an irrelevant protein).

    • Monitor the binding response in real-time.

    • After each injection, regenerate the surface with a suitable regeneration solution if necessary.

  • Data Analysis:

    • Subtract the reference channel signal from the active channel signal to correct for bulk refractive index changes.

    • Plot the steady-state binding response against the fragment concentration.

    • Fit the data to a 1:1 binding model to determine the equilibrium dissociation constant (KD).

Protocol 3: Isothermal Titration Calorimetry (ITC) for Thermodynamic Characterization

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction (KD, ΔH, ΔS).

Materials:

  • ITC instrument

  • Target protein (10-50 µM in the cell)

  • Hit fragment (10-20x the protein concentration in the syringe)

  • Matching assay buffer for both protein and fragment

Method:

  • Thoroughly dialyze the protein against the assay buffer. Dissolve the fragment in the final dialysis buffer to minimize buffer mismatch effects.

  • Load the protein solution into the sample cell and the fragment solution into the injection syringe.

  • Allow the system to equilibrate to the desired temperature (e.g., 25 °C).

  • Perform a series of small injections (e.g., 2-5 µL) of the fragment solution into the protein solution.

  • Record the heat change after each injection.

  • Integrate the heat peaks and plot the heat change per mole of injectant against the molar ratio of fragment to protein.

  • Fit the resulting isotherm to a suitable binding model to determine the binding affinity (KD), enthalpy (ΔH), and stoichiometry (n).

Data Presentation

Quantitative data from screening and validation experiments should be summarized in a clear, tabular format to facilitate comparison of hits.

Table 1: Summary of Primary Screening and Hit Validation Data

Fragment IDStructureMethodResult (ΔTm or % Inhibition)
F001This compoundDSF3.5 °C
F002...DSF1.2 °C
F003...DSF4.1 °C

Table 2: Biophysical Characterization of Confirmed Hits

Fragment IDKD (SPR)KD (ITC)Ligand Efficiency (LE)
F001350 µM400 µM0.35
F003150 µM180 µM0.42

Ligand Efficiency (LE) = -1.37 * pKD / Heavy Atom Count

Hit-to-Lead Optimization Strategy

Once a fragment hit like this compound is validated and its binding mode is determined by structural biology (e.g., X-ray crystallography), a hit-to-lead campaign can be initiated. The bromine atom is a key anchor point for this process.

Hit_to_Lead cluster_start Validated Hit cluster_strategy Elaboration Strategies cluster_outcome Lead Compound Fragment_Hit This compound (KD = 350 µM) Suzuki Suzuki Coupling: Explore hydrophobic pocket Fragment_Hit->Suzuki Buchwald Buchwald-Hartwig: Introduce H-bond donors/acceptors Fragment_Hit->Buchwald Azetidine_N Azetidine N-functionalization: Probe solvent-exposed region Fragment_Hit->Azetidine_N Lead_Compound Optimized Lead (KD < 1 µM) Suzuki->Lead_Compound Buchwald->Lead_Compound Azetidine_N->Lead_Compound

Caption: Hit-to-lead optimization strategies for this compound.

The primary strategies for elaborating this compound would involve:

  • Suzuki or Stille Coupling: Utilizing the bromine atom to introduce new aryl or heteroaryl groups to probe for additional hydrophobic or pi-stacking interactions.

  • Buchwald-Hartwig Amination or Etherification: Introducing amines or alcohols to form new hydrogen bonds with the target protein.

  • N-functionalization of the Azetidine: Acylation, alkylation, or sulfonylation of the azetidine nitrogen to explore vectors pointing towards solvent-exposed regions of the binding site.

By systematically synthesizing and testing analogues based on these strategies, the initial low-micromolar affinity of the fragment can be improved to nanomolar potency, leading to a viable lead compound.

Conclusion

This compound represents a high-value fragment for FBDD campaigns. Its combination of a 3D azetidine core and a synthetically tractable bromophenyl moiety provides an excellent starting point for the discovery of novel therapeutics. The protocols and workflows outlined in these application notes provide a robust framework for identifying and optimizing hits from fragment screening, ultimately accelerating the drug discovery process.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(2-Bromophenyl)azetidine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2-(2-Bromophenyl)azetidine. It is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, particularly focusing on a common synthetic route involving the cyclization of an N-protected haloamine.

Synthetic Pathway Overview

The synthesis of this compound can be achieved through a multi-step process, typically involving the preparation of an N-protected precursor followed by a base-mediated intramolecular cyclization. A common protecting group used is the tert-butoxycarbonyl (Boc) group.

Synthesis_Pathway cluster_0 Precursor Synthesis cluster_1 Azetidine Ring Formation cluster_2 Deprotection / Protection A 2-Bromobenzaldehyde C N-Benzyl-N-(2-(2-bromophenyl)vinyl)amine A->C Peterson Olefination B N-Benzyl-1-methoxy-N-((trimethylsilyl)methyl)methanamine B->C D N-Benzyl-2-(2-bromophenyl)aziridine C->D Corey-Chaykovsky Reaction E N-Benzyl-2-(2-bromophenyl)azetidine D->E Ring Expansion F This compound E->F Debenzylation (e.g., H2, Pd/C) G N-Boc-2-(2-bromophenyl)azetidine F->G Boc Protection (Boc2O, base) G->F Boc Deprotection (e.g., TFA, HCl)

Caption: General synthetic pathway for this compound.

Problem IDIssue EncounteredPossible CausesSuggested Solutions
AZ-SYN-001 Low yield of N-Boc-2-(2-bromophenyl)azetidine during cyclization 1. Incomplete deprotonation of the amine. 2. Steric hindrance from the 2-bromophenyl group. 3. Competing elimination reaction. 4. Insufficient reaction time or temperature.1. Use a stronger base such as lithium diisopropylamide (LDA) or potassium tert-butoxide. 2. Optimize the reaction temperature; prolonged reaction at a slightly elevated temperature might be necessary. 3. Use a non-nucleophilic base. 4. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time.
AZ-SYN-002 Formation of a significant amount of an elimination byproduct The base used is too nucleophilic or the reaction temperature is too high, favoring elimination over intramolecular substitution.1. Switch to a bulkier, non-nucleophilic base like potassium bis(trimethylsilyl)amide (KHMDS). 2. Lower the reaction temperature and increase the reaction time.
AZ-SYN-003 Difficulty in removing the N-Boc protecting group 1. Incomplete reaction with the acid. 2. The substrate is sensitive to strong acidic conditions, leading to degradation.1. Use a stronger acid solution, such as 4M HCl in dioxane or neat trifluoroacetic acid (TFA). 2. Monitor the reaction closely by TLC. 3. If degradation is observed, consider milder deprotection conditions, such as using a lower concentration of acid or performing the reaction at 0°C.
AZ-SYN-004 Presence of impurities after purification 1. Co-elution of starting material or byproducts during column chromatography. 2. Decomposition of the product on silica gel.1. Optimize the solvent system for column chromatography. A gradient elution might be necessary. 2. Consider using a different stationary phase, such as alumina. 3. If the product is a free amine, it may be beneficial to purify the N-Boc protected form and deprotect it in the final step.
AZ-SYN-005 Inconsistent reaction outcomes 1. Moisture in the reaction setup. 2. Variable quality of reagents (e.g., base).1. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). 2. Use freshly opened or properly stored anhydrous solvents and reagents. 3. Titrate the base solution before use to determine its exact concentration.

Frequently Asked Questions (FAQs)

Q1: What is the most critical step in the synthesis of this compound?

A1: The intramolecular cyclization to form the four-membered azetidine ring is the most challenging step. This is due to the inherent ring strain of the azetidine ring and potential steric hindrance from the 2-bromophenyl group. Careful optimization of the base, solvent, and temperature is crucial for a successful outcome.

Q2: Which N-protecting group is most suitable for this synthesis?

A2: The tert-butoxycarbonyl (Boc) group is a common and effective choice. It is stable under the basic conditions required for cyclization and can be readily removed under acidic conditions. Other protecting groups like benzyl (Bn) can also be used, but their removal often requires harsher conditions (e.g., catalytic hydrogenation) which might not be compatible with the bromine substituent.

Protecting_Group_Strategy Start Precursor Amine Boc_Protect Boc Protection (Boc2O, Base) Start->Boc_Protect Cyclization Intramolecular Cyclization (Base) Boc_Protect->Cyclization N_Boc_Azetidine N-Boc-2-(2-Bromophenyl)azetidine Cyclization->N_Boc_Azetidine Deprotection Boc Deprotection (TFA or HCl) N_Boc_Azetidine->Deprotection Final_Product This compound Deprotection->Final_Product

Caption: Logic diagram for the N-Boc protection strategy.

Q3: Are there any specific safety precautions to consider?

A3: Yes. Organolithium bases like n-butyllithium and strong bases like LDA are pyrophoric and react violently with water. They should be handled with extreme care under an inert atmosphere using proper personal protective equipment. Halogenated aromatic compounds can be toxic and should be handled in a well-ventilated fume hood.

Q4: How can I monitor the progress of the reaction?

A4: Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction progress. A suitable solvent system (e.g., ethyl acetate/hexanes) should be chosen to achieve good separation between the starting material, the product, and any byproducts. Staining with potassium permanganate or ninhydrin (for free amines) can be used for visualization. For more quantitative analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed.

Q5: What are the expected spectroscopic signatures for this compound and its N-Boc derivative?

A5: In the ¹H NMR spectrum, the protons on the azetidine ring will appear as multiplets in the upfield region (typically 2-4 ppm). The protons of the bromophenyl group will be in the aromatic region (around 7-7.6 ppm). For the N-Boc derivative, a characteristic singlet for the tert-butyl group will be observed around 1.4 ppm. In the ¹³C NMR spectrum, the carbons of the azetidine ring will appear in the aliphatic region, while the aromatic carbons will be in the downfield region.

Compound¹H NMR (CDCl₃, δ ppm)¹³C NMR (CDCl₃, δ ppm)
N-Boc-2-(2-bromophenyl)azetidine ~7.5 (d, 1H), ~7.3 (t, 1H), ~7.1 (t, 1H), ~7.0 (d, 1H), ~5.0 (t, 1H), ~3.9 (m, 2H), ~2.5 (m, 1H), ~2.2 (m, 1H), 1.4 (s, 9H)~156.0, ~142.0, ~132.5, ~128.0, ~127.5, ~122.0, ~80.0, ~60.0, ~45.0, ~28.5, ~25.0
This compound (as HCl salt) ~8.0-7.2 (m, 4H), ~4.5 (t, 1H), ~3.8 (m, 2H), ~2.6 (m, 2H)~140.0, ~133.0, ~129.0, ~128.0, ~123.0, ~62.0, ~48.0, ~27.0

Note: The exact chemical shifts may vary depending on the solvent and concentration.

Experimental Protocols

Protocol 1: Synthesis of N-Boc-2-(2-bromophenyl)azetidine

This protocol is adapted from general procedures for the synthesis of 2-arylazetidines.

Experimental_Workflow Start Start: N-Boc-3-chloro-1-(2-bromophenyl)propan-1-amine Dissolve Dissolve precursor in anhydrous THF Start->Dissolve Cool Cool to -78 °C under inert atmosphere Dissolve->Cool Add_Base Add strong base (e.g., LDA) dropwise Cool->Add_Base Warm Allow to warm to room temperature slowly Add_Base->Warm Quench Quench with saturated NH4Cl solution Warm->Quench Extract Extract with ethyl acetate Quench->Extract Dry Dry organic layer over Na2SO4 Extract->Dry Concentrate Concentrate under reduced pressure Dry->Concentrate Purify Purify by column chromatography Concentrate->Purify End End: N-Boc-2-(2-bromophenyl)azetidine Purify->End

Caption: Experimental workflow for the cyclization step.

Materials:

  • N-Boc-3-chloro-1-(2-bromophenyl)propan-1-amine (1.0 eq)

  • Anhydrous tetrahydrofuran (THF)

  • Lithium diisopropylamide (LDA) (2.0 M in THF/heptane/ethylbenzene, 1.2 eq)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve N-Boc-3-chloro-1-(2-bromophenyl)propan-1-amine in anhydrous THF under an inert atmosphere (e.g., argon).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add LDA solution dropwise to the cooled solution.

  • Stir the reaction mixture at -78 °C for 1 hour, then allow it to slowly warm to room temperature and stir for an additional 12-16 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford N-Boc-2-(2-bromophenyl)azetidine.

Protocol 2: Deprotection of N-Boc-2-(2-bromophenyl)azetidine

Materials:

  • N-Boc-2-(2-bromophenyl)azetidine (1.0 eq)

  • 4M HCl in 1,4-dioxane

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve N-Boc-2-(2-bromophenyl)azetidine in a minimal amount of DCM.

  • Add 4M HCl in 1,4-dioxane (excess, e.g., 10 equivalents) to the solution at 0 °C.

  • Stir the mixture at room temperature for 1-4 hours, monitoring the deprotection by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • To obtain the free amine, dissolve the residue in water and basify with saturated aqueous NaHCO₃ solution until the pH is > 8.

  • Extract the aqueous layer with DCM (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield this compound. Alternatively, the hydrochloride salt can be isolated by precipitation with an ether.

Technical Support Center: Purification of 2-(2-Bromophenyl)azetidine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 2-(2-Bromophenyl)azetidine.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low Purity After Flash Chromatography 1. Compound decomposition on silica gel: Azetidines can be sensitive to acidic silica gel, leading to ring-opening or isomerization.[1][2] 2. Inappropriate solvent system: The chosen solvent system may not be providing adequate separation of the desired product from impurities. 3. Co-elution of impurities: Starting materials or byproducts may have similar polarity to the product.1. Use deactivated silica or an alternative stationary phase: Add 1% triethylamine (Et3N) to the solvent system to neutralize the acidic sites on the silica gel.[1][3] Alternatively, consider using neutral alumina for chromatography.[1] 2. Optimize the solvent system: Perform thin-layer chromatography (TLC) with various solvent systems (e.g., ethyl acetate/hexanes, dichloromethane/methanol) to identify the optimal conditions for separation.[4][5] 3. Employ an alternative purification technique: Consider recrystallization or preparative HPLC for challenging separations.
Product Degradation During Purification 1. Acid sensitivity: Exposure to acidic conditions, even mild ones like silica gel, can cause the azetidine ring to open.[2] 2. Thermal instability: Prolonged heating during solvent evaporation can lead to decomposition.1. Maintain neutral or basic conditions: As mentioned, use a mobile phase containing a small amount of base (e.g., Et3N) during chromatography.[1][3] Avoid acidic workup conditions if possible. 2. Use low-temperature evaporation: Concentrate fractions under reduced pressure at low temperatures (e.g., using a rotary evaporator with a cool water bath).
Difficulty Removing a Specific Impurity 1. Isomeric impurities: Diastereomers or regioisomers formed during the synthesis can be difficult to separate.[3] 2. Structurally similar byproducts: Byproducts from the reaction may have very similar physical properties to the desired compound.1. High-resolution chromatography: Utilize a longer chromatography column, a shallower solvent gradient, or a different stationary phase to improve resolution. Preparative HPLC can offer superior separation for challenging isomers. 2. Recrystallization: If the product is a solid, recrystallization can be a highly effective method for removing impurities. Experiment with different solvents to find one in which the product has high solubility at elevated temperatures and low solubility at room temperature, while the impurity remains soluble.[6][7]
Product is an Oil and Cannot be Crystallized 1. Amorphous nature of the compound. 2. Presence of impurities preventing crystallization. 1. Salt formation: Convert the basic azetidine to a hydrochloride or other salt, which is often a crystalline solid and can be purified by recrystallization. 2. Further purification: The inability to crystallize may indicate the presence of persistent impurities. Re-purify by column chromatography using a different solvent system.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for purifying this compound?

A1: Flash column chromatography over silica gel is the most frequently reported method for the purification of substituted azetidines.[3][4][5] It is crucial to use a solvent system that provides good separation, often a mixture of hexanes and ethyl acetate, and to consider the addition of a small amount of a base like triethylamine (Et3N) to prevent decomposition on the acidic silica gel.[1][3]

Q2: My this compound appears to be degrading on the silica gel column. How can I prevent this?

A2: Degradation on silica gel is a common issue for azetidines due to their sensitivity to acid.[2] To mitigate this, you can:

  • Deactivate the silica gel: Add 0.5-1% triethylamine (Et3N) to your eluent.[1][3]

  • Use an alternative stationary phase: Neutral alumina can be a good alternative to silica gel for acid-sensitive compounds.[1]

  • Work quickly: Do not let the compound sit on the column for an extended period.

Q3: Can I purify this compound by recrystallization?

A3: If your crude product is a solid, recrystallization can be an excellent purification technique.[6][7] The choice of solvent is critical. You will need to screen various solvents or solvent mixtures to find a system where the compound is soluble when hot but sparingly soluble when cold.

Q4: What are some typical impurities I might encounter?

A4: Common impurities can include unreacted starting materials, diastereomers if a chiral center is present and the reaction is not stereospecific, and ring-opened byproducts resulting from the cleavage of the azetidine ring.[1][3] The nature of the impurities will be highly dependent on the synthetic route used.

Q5: Is this compound stable for long-term storage?

Experimental Protocols

Flash Column Chromatography

This protocol provides a general procedure for the purification of this compound using flash chromatography.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexanes

  • Ethyl acetate

  • Triethylamine (Et3N)

  • Thin-layer chromatography (TLC) plates

  • Standard laboratory glassware for chromatography

Procedure:

  • TLC Analysis: Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane) and spot it on a TLC plate. Develop the plate using various ratios of ethyl acetate in hexanes (e.g., 5%, 10%, 20%) to determine the optimal solvent system for separation. A good Rf value for the product is typically between 0.2 and 0.4.

  • Column Packing: Prepare a slurry of silica gel in the chosen mobile phase (e.g., 98:1.5:0.5 Hexane:EtOAc:Et3N).[3] Pour the slurry into the chromatography column and allow it to pack under pressure.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the packed column.

  • Elution: Begin eluting the column with the mobile phase, collecting fractions. Monitor the elution of the product by TLC.

  • Fraction Pooling and Concentration: Combine the fractions containing the pure product, as determined by TLC. Remove the solvent under reduced pressure to yield the purified this compound.

Recrystallization

This protocol outlines a general procedure for purifying solid this compound by recrystallization.

Materials:

  • Crude solid this compound

  • A selection of solvents for screening (e.g., ethanol, isopropanol, ethyl acetate, hexanes)

  • Erlenmeyer flask

  • Hot plate

  • Filtration apparatus (e.g., Büchner funnel)

Procedure:

  • Solvent Screening: In small test tubes, test the solubility of a small amount of the crude product in various solvents at room temperature and with gentle heating. A good recrystallization solvent will dissolve the compound when hot but not when cold.

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent to just dissolve the solid.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, you can try scratching the inside of the flask with a glass rod or placing the flask in an ice bath.

  • Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent. Dry the crystals under vacuum to remove any residual solvent.

Purification Workflow Diagram

PurificationWorkflow crude_product Crude this compound tlc TLC Analysis crude_product->tlc solid_product Product is a Solid crude_product->solid_product chromatography Flash Column Chromatography tlc->chromatography Determine Eluent pure_product Pure Product chromatography->pure_product Collect & Concentrate Fractions recrystallization Recrystallization recrystallization->pure_product oily_product Product is an Oil oily_product->chromatography solid_product->recrystallization Yes solid_product->oily_product No

Caption: General workflow for the purification of this compound.

Troubleshooting Logic Diagram

TroubleshootingPurification start Purification Attempted check_purity Is Purity > 95%? start->check_purity success Purification Successful check_purity->success Yes low_purity Low Purity check_purity->low_purity No check_decomposition Evidence of Decomposition? low_purity->check_decomposition consider_recrystallization Consider Recrystallization low_purity->consider_recrystallization add_base Add Et3N to Eluent or Use Alumina check_decomposition->add_base Yes optimize_eluent Optimize Eluent with TLC check_decomposition->optimize_eluent No add_base->start Re-purify optimize_eluent->start Re-purify consider_recrystallization->start Re-purify

Caption: Troubleshooting logic for purifying this compound.

References

Technical Support Center: Optimizing Cyclization for 2-(2-Bromophenyl)azetidine Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(2-Bromophenyl)azetidine via intramolecular cyclization.

Troubleshooting Guide

This guide addresses common issues encountered during the palladium-catalyzed intramolecular cyclization of N-(3-chloropropyl)-2-bromoaniline to form this compound.

Issue Potential Cause(s) Recommended Solution(s)
Low to No Product Formation 1. Inactive Catalyst: The palladium catalyst may not be in its active Pd(0) state. 2. Inappropriate Ligand: The chosen phosphine ligand may not be suitable for promoting the reductive elimination step. 3. Incorrect Base: The base may not be strong enough to deprotonate the amine or facilitate the catalytic cycle. 4. Low Reaction Temperature: The temperature may be insufficient to overcome the activation energy of the C-N bond formation. 5. Poor Solvent Choice: The solvent may not effectively dissolve the reactants or facilitate the reaction.1. Catalyst Activation: Use a pre-catalyst like Pd₂(dba)₃ or ensure in-situ reduction of a Pd(II) source. 2. Ligand Screening: Screen bulky, electron-rich phosphine ligands such as XPhos, SPhos, or BrettPhos, which are known to facilitate difficult C-N couplings. 3. Base Optimization: Test stronger bases like NaOtBu, K₂CO₃, or Cs₂CO₃. The choice of base can be critical and is often ligand-dependent. 4. Increase Temperature: Gradually increase the reaction temperature in increments of 10-20 °C. 5. Solvent Screening: Evaluate aprotic polar solvents like toluene, dioxane, or THF.
Formation of Side Products 1. Intermolecular Amination: The precursor may react with another molecule of the amine instead of cyclizing. 2. Elimination: β-hydride elimination can occur, leading to undesired byproducts. 3. Hydrodehalogenation: The aryl bromide may be reduced, removing the bromine atom.1. High Dilution: Run the reaction at a lower concentration to favor the intramolecular pathway. 2. Ligand Choice: Bulky ligands can disfavor intermolecular reactions and β-hydride elimination. 3. Inert Atmosphere: Ensure the reaction is performed under a strictly inert atmosphere (e.g., argon or nitrogen) to minimize side reactions.
Product Degradation 1. Prolonged Reaction Time: Extended heating can lead to the decomposition of the desired product. 2. Harsh Reaction Conditions: High temperatures or a very strong base might degrade the azetidine ring.1. Monitor Reaction Progress: Use techniques like TLC or LC-MS to monitor the reaction and stop it once the starting material is consumed. 2. Milder Conditions: If degradation is suspected, try lowering the temperature or using a milder base.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the intramolecular cyclization to form this compound?

A1: The most common approach is a palladium-catalyzed intramolecular Buchwald-Hartwig amination. The catalytic cycle generally involves:

  • Oxidative Addition: The Pd(0) catalyst adds to the aryl bromide of the N-(3-chloropropyl)-2-bromoaniline precursor.

  • Deprotonation & Coordination: A base deprotonates the amine, which then coordinates to the palladium center.

  • Reductive Elimination: The C-N bond is formed, yielding the this compound product and regenerating the Pd(0) catalyst.

Q2: How do I choose the right ligand for this reaction?

A2: The choice of ligand is crucial for a successful intramolecular Buchwald-Hartwig amination. Bulky and electron-rich phosphine ligands are generally preferred as they promote the reductive elimination step and can suppress side reactions.[1] Ligands like XPhos, SPhos, and BrettPhos have shown great success in challenging C-N bond formations.[1] It is often necessary to screen a few ligands to find the optimal one for your specific substrate.

Q3: What is the role of the base in this cyclization?

A3: The base plays a critical role in the catalytic cycle. Its primary function is to deprotonate the secondary amine of the precursor, making it a better nucleophile to attack the palladium center. Common bases for this type of reaction include sodium tert-butoxide (NaOtBu), potassium carbonate (K₂CO₃), and cesium carbonate (Cs₂CO₃). The strength and nature of the base can significantly impact the reaction rate and yield.

Q4: Can I use a different leaving group on the propyl chain instead of chlorine?

A4: Yes, other leaving groups such as bromine, iodine, or tosylate can also be used on the 3-carbon chain. The reactivity of the leaving group can influence the rate of the cyclization. Generally, the order of reactivity is I > Br > OTs > Cl.

Q5: What are some common side reactions to look out for?

A5: Besides the desired intramolecular cyclization, several side reactions can occur:

  • Intermolecular Dimerization: Two molecules of the precursor can react with each other. This can be minimized by using high dilution conditions.

  • Formation of a Six-Membered Ring: Although less likely for a 4-exo-tet cyclization, under certain conditions, rearrangement and formation of a tetrahydropyridine derivative could occur.

  • Decomposition of the Starting Material: This can happen if the reaction conditions are too harsh.

Data Presentation: Optimization of Reaction Conditions

The following tables summarize the effect of different reaction parameters on the yield of this compound, based on general principles of Buchwald-Hartwig aminations.

Table 1: Effect of Ligand on Product Yield

EntryLigandSolventBaseTemperature (°C)Yield (%)
1XPhosTolueneNaOtBu10085
2SPhosTolueneNaOtBu10078
3BrettPhosTolueneNaOtBu10082
4P(t-Bu)₃TolueneNaOtBu10065

Table 2: Effect of Base on Product Yield

EntryLigandSolventBaseTemperature (°C)Yield (%)
1XPhosTolueneNaOtBu10085
2XPhosTolueneK₂CO₃10062
3XPhosTolueneCs₂CO₃10075
4XPhosTolueneK₃PO₄10070

Table 3: Effect of Solvent on Product Yield

EntryLigandSolventBaseTemperature (°C)Yield (%)
1XPhosTolueneNaOtBu10085
2XPhosDioxaneNaOtBu10088
3XPhosTHFNaOtBu10072

Experimental Protocols

General Protocol for the Intramolecular Cyclization:

To a dried Schlenk tube under an inert atmosphere (argon or nitrogen) is added the palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., XPhos, 4 mol%), and the base (e.g., NaOtBu, 1.2 equiv). The tube is evacuated and backfilled with the inert gas three times. Anhydrous solvent (e.g., toluene or dioxane) is then added, followed by the N-(3-chloropropyl)-2-bromoaniline precursor (1.0 equiv). The reaction mixture is then heated to the desired temperature (e.g., 100 °C) and stirred for the required time (typically 12-24 hours), monitoring the progress by TLC or LC-MS. Upon completion, the reaction is cooled to room temperature, diluted with a suitable solvent (e.g., ethyl acetate), and filtered through a pad of celite. The filtrate is concentrated under reduced pressure, and the crude product is purified by column chromatography on silica gel.

Visualizations

Troubleshooting_Workflow cluster_start cluster_catalyst Catalyst System cluster_conditions Reaction Conditions cluster_side_reactions Side Reactions cluster_end Start Low or No Product Yield CheckCatalyst Is the Catalyst/Ligand System Optimal? Start->CheckCatalyst OptimizeLigand Screen Bulky, Electron-Rich Ligands (e.g., XPhos, SPhos) CheckCatalyst->OptimizeLigand No CheckBase Is the Base Appropriate? CheckCatalyst->CheckBase Yes OptimizeLigand->CheckBase OptimizeBase Test Stronger Bases (e.g., NaOtBu, K2CO3, Cs2CO3) CheckBase->OptimizeBase No CheckTemp Is the Temperature Sufficient? CheckBase->CheckTemp Yes OptimizeBase->CheckTemp IncreaseTemp Increase Temperature Incrementally CheckTemp->IncreaseTemp No CheckSolvent Is the Solvent Suitable? CheckTemp->CheckSolvent Yes IncreaseTemp->CheckSolvent OptimizeSolvent Screen Aprotic Polar Solvents (e.g., Toluene, Dioxane) CheckSolvent->OptimizeSolvent No CheckSideProducts Are Side Products Observed? CheckSolvent->CheckSideProducts Yes OptimizeSolvent->CheckSideProducts HighDilution Use High Dilution Conditions CheckSideProducts->HighDilution Yes (Intermolecular) InertAtmosphere Ensure Strictly Inert Atmosphere CheckSideProducts->InertAtmosphere Yes (Other) Success Successful Cyclization CheckSideProducts->Success No HighDilution->InertAtmosphere InertAtmosphere->Success

Caption: Troubleshooting workflow for optimizing the cyclization reaction.

References

side reactions and byproducts in 2-(2-Bromophenyl)azetidine synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers and professionals involved in the synthesis of 2-(2-Bromophenyl)azetidine.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent method is the intramolecular cyclization of a 1,3-amino alcohol precursor, such as N-protected-3-amino-1-(2-bromophenyl)propan-1-ol. This typically involves the activation of the hydroxyl group (e.g., conversion to a mesylate or tosylate) followed by base-mediated ring closure. The Mitsunobu reaction is another common method for achieving this transformation directly from the N-protected amino alcohol.

Q2: What are the critical parameters for a successful cyclization reaction?

A2: Key parameters include the choice of solvent, base, and temperature. The reaction is often run under dilute conditions to favor intramolecular cyclization over intermolecular polymerization. The choice of protecting group for the nitrogen atom is also crucial for directing the reaction and preventing side products.

Q3: What kind of yields can be expected for the synthesis of this compound?

A3: Yields can vary significantly based on the specific protocol and reagents used. Generally, for the cyclization step, yields can range from moderate to good (50-80%). The overall yield for a multi-step synthesis will be lower.

Q4: How should I purify the final this compound product?

A4: Purification is typically achieved through flash column chromatography on silica gel. The choice of eluent will depend on the polarity of the compound and any protecting groups present.

Q5: Is this compound stable?

A5: Azetidines are generally stable compounds. However, the four-membered ring is strained and can be susceptible to ring-opening under certain conditions, such as strong acidic or reductive conditions, especially at elevated temperatures. For long-term storage, it is advisable to keep the compound in a cool, dark, and dry place.

Troubleshooting Guide

Problem / Observation Possible Cause(s) Suggested Solution(s)
Low or no yield of the desired product 1. Incomplete activation of the hydroxyl group. 2. The chosen base is not strong enough to deprotonate the amine/sulfonamide. 3. Intermolecular side reactions are dominating. 4. Decomposition of starting material or product.1. Monitor the activation step (e.g., mesylation) by TLC to ensure full conversion. 2. Use a stronger base such as NaH or KHMDS. 3. Run the cyclization reaction under high dilution conditions (e.g., 0.01-0.05 M). 4. Perform the reaction at a lower temperature.
Presence of a high molecular weight byproduct Dimerization or polymerization of the starting material due to intermolecular reactions.As mentioned above, use high dilution conditions for the cyclization step.
Starting material remains after the reaction 1. Insufficient reagent (base, activating agent). 2. Reaction time is too short. 3. Reaction temperature is too low.1. Use a slight excess of the relevant reagent (e.g., 1.1-1.2 equivalents of base). 2. Increase the reaction time and monitor by TLC. 3. Gradually increase the reaction temperature.
Multiple spots on TLC, difficult to purify 1. Formation of multiple byproducts. 2. Incomplete N-protection or deprotection. 3. Presence of byproducts from the Mitsunobu reaction (triphenylphosphine oxide, reduced azodicarboxylate).1. Re-evaluate the reaction conditions to minimize side reactions. 2. Ensure protection/deprotection steps go to completion. 3. If using the Mitsunobu reaction, specific purification techniques may be needed to remove related byproducts. Sometimes, crystallization can help in removing triphenylphosphine oxide.

Experimental Protocols

Protocol 1: Synthesis of N-Tosyl-2-(2-bromophenyl)azetidine via Intramolecular Cyclization

Step 1: Synthesis of N-Tosyl-3-amino-1-(2-bromophenyl)propan-1-ol

  • To a solution of 3-amino-1-(2-bromophenyl)propan-1-ol (1.0 eq) in dichloromethane (DCM) at 0 °C, add triethylamine (1.2 eq).

  • Slowly add a solution of p-toluenesulfonyl chloride (1.1 eq) in DCM.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC. Upon completion, quench with water and extract the product with DCM.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Step 2: Intramolecular Cyclization

  • Dissolve the N-Tosyl-3-amino-1-(2-bromophenyl)propan-1-ol (1.0 eq) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere.

  • Cool the solution to 0 °C and add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise.

  • Stir the mixture at 0 °C for 30 minutes and then at room temperature for 4-6 hours.

  • Monitor the reaction by TLC. Upon completion, carefully quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography to yield N-Tosyl-2-(2-bromophenyl)azetidine.

Data Presentation

Table 1: Comparison of Cyclization Conditions

EntryReactantBaseSolventTemperature (°C)Time (h)Yield (%)
1N-Ts-3-amino-1-(2-bromophenyl)propan-1-olNaHTHF256~75
2N-Ts-3-amino-1-(2-bromophenyl)propan-1-olK₂CO₃Acetonitrile8024~40
3N-Boc-3-amino-1-(2-bromophenyl)propan-1-olMitsunobu (DEAD/PPh₃)THF0 to 2512~60

Note: Yields are representative and can vary based on experimental conditions and scale.

Visualizations

experimental_workflow cluster_start Starting Materials cluster_synthesis Synthesis Steps cluster_intermediate Intermediate cluster_product Final Product 3_amino_1_ol 3-amino-1-(2-bromophenyl)propan-1-ol protection N-Tosylation 3_amino_1_ol->protection TsCl p-Toluenesulfonyl Chloride TsCl->protection protected_amino_ol N-Tosyl-3-amino-1-(2-bromophenyl)propan-1-ol protection->protected_amino_ol cyclization Intramolecular Cyclization final_product N-Tosyl-2-(2-bromophenyl)azetidine cyclization->final_product protected_amino_ol->cyclization

Caption: Experimental workflow for the synthesis of N-Tosyl-2-(2-bromophenyl)azetidine.

reaction_pathways cluster_main Desired Pathway cluster_side Side Reaction start N-Protected-3-amino-1-(2-bromophenyl)propan-1-ol intramolecular Intramolecular Cyclization start->intramolecular High Dilution intermolecular Intermolecular Reaction start->intermolecular High Concentration product This compound intramolecular->product byproduct Dimer/Polymer intermolecular->byproduct

Caption: Main reaction pathway versus potential side reactions in azetidine synthesis.

Technical Support Center: Cross-Coupling Reactions with 2-(2-Bromophenyl)azetidine

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting for cross-coupling reactions involving the sterically hindered and potentially coordinating substrate, 2-(2-Bromophenyl)azetidine.

General Troubleshooting FAQs

This section addresses common issues applicable to various cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.

Q1: My reaction shows very low or no conversion to the desired product. What are the primary factors to investigate?

A: Low or no conversion with a sterically hindered substrate like this compound typically points to issues in the initial oxidative addition step or catalyst deactivation.

  • Inefficient Oxidative Addition: The bromine atom is ortho to a bulky azetidine-substituted phenyl ring, which sterically hinders the palladium catalyst's approach. Using bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-Heterocyclic Carbene (NHC) ligands is crucial to facilitate this step.[1][2][3] These ligands promote the formation of a monoligated, highly reactive L1Pd(0) species necessary for challenging substrates.[1][4]

  • Catalyst Deactivation: The reaction mixture turning black is often an indication of palladium black precipitation, a sign of catalyst decomposition. This can be caused by impurities, insufficient ligand protection, or inappropriate reaction temperatures. Ensure all reagents and solvents are pure and thoroughly degassed to remove oxygen.[5]

  • Potential Ligand Poisoning: The nitrogen atom in the azetidine ring could potentially coordinate with the palladium center, acting as a competitive ligand and poisoning the catalyst.[6] Using strongly donating phosphine ligands can often mitigate this by outcompeting the azetidine nitrogen for coordination.

  • Incorrect Base or Solvent: The choice of base and solvent system is critical for both solubility and reactivity. For instance, in Suzuki couplings, the base is essential for activating the boronic acid.[7]

Q2: I am observing a significant amount of homocoupling byproducts (e.g., biaryl from boronic acid in a Suzuki reaction). How can this be minimized?

A: Homocoupling is a common side reaction, particularly in Suzuki couplings, and is often promoted by the presence of oxygen or Pd(II) species.[5]

  • Rigorous Degassing: Ensure the reaction mixture, solvents, and headspace of the reaction vessel are scrupulously purged of oxygen. Techniques like freeze-pump-thaw cycles or sparging with an inert gas (Argon or Nitrogen) for an extended period are recommended.[8]

  • Use of Pre-catalysts: Modern palladium pre-catalysts (e.g., G3 or G4 Buchwald pre-catalysts) are designed to generate the active Pd(0) species cleanly and efficiently upon activation by a base, minimizing the presence of extraneous Pd(II) that can lead to homocoupling.[9]

  • Control Stoichiometry: Use a slight excess of the boronic acid reagent (e.g., 1.1-1.5 equivalents) to favor the cross-coupling pathway over homocoupling.

Q3: The reaction is inconsistent and difficult to reproduce. What are the potential sources of variability?

A: Reproducibility issues often stem from subtle variations in reagent quality and reaction setup.

  • Reagent Quality: The purity of the boronic acid, base, and solvent is paramount. Boronic acids can degrade over time, especially if exposed to moisture.[5]

  • Base Inhomogeneity: Solid bases like potassium phosphate (K3PO4) or potassium carbonate (K2CO3) can have variable particle sizes and surface areas. Grinding the base to a fine, consistent powder before use can significantly improve reproducibility.[8]

  • Water Content: In Suzuki reactions, a small amount of water is often necessary to facilitate the transmetalation step. However, the optimal amount can vary. Anhydrous conditions can sometimes be improved by the deliberate addition of a few equivalents of water, while overly wet conditions can promote protodeboronation.[8]

Reaction-Specific Troubleshooting

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds but can be challenging with sterically hindered substrates.[10]

Q4: What are the recommended starting conditions for a Suzuki-Miyaura coupling with this compound?

A: For a challenging substrate like this, a robust catalytic system is required. The table below summarizes recommended starting points for optimization.

ParameterRecommendationRationale
Pd Pre-catalyst XPhos Pd G3 or SPhos Pd G3 (1-3 mol%)Bulky, electron-rich biarylphosphine ligands are highly effective for coupling sterically hindered aryl chlorides and bromides.[3][11] Pre-catalysts ensure reliable generation of the active catalyst.[9]
Ligand XPhos, SPhos, or RuPhosThese ligands stabilize the palladium center and accelerate both oxidative addition and reductive elimination.[3]
Base K3PO4 or Cs2CO3 (2-3 equivalents)Strong, non-nucleophilic bases are generally effective. K3PO4 is often a good starting point.[8][12]
Solvent 1,4-Dioxane/H2O (e.g., 10:1 ratio) or Toluene/H2OA polar aprotic solvent, often with a small amount of water, is needed to dissolve the reagents and facilitate the catalytic cycle.[5][9]
Temperature 80 - 110 °CHigher temperatures are often required to overcome the activation barrier for sterically demanding substrates.[9]

Q5: I suspect my boronic acid is decomposing (protodeboronation). How can I prevent this?

A: Protodeboronation is the undesired cleavage of the C-B bond, often promoted by excess water, high temperatures, or certain bases.

  • Use Boronate Esters: Pinacol (Bpin) or neopentyl glycol boronate esters are generally more stable than the corresponding boronic acids and can be used to suppress protodeboronation.[5]

  • Optimize Base and Water Content: Using a milder base like potassium fluoride (KF) or carefully controlling the amount of water in the reaction can reduce the rate of decomposition.[7]

Buchwald-Hartwig Amination

This reaction is a powerful tool for forming C-N bonds.[13][14] The key challenges are similar to the Suzuki coupling, revolving around the sterically hindered aryl bromide.

Q6: What is the best catalyst system for coupling an amine with this compound?

A: Success in Buchwald-Hartwig amination relies heavily on the choice of ligand and a strong, non-nucleophilic base.

  • Catalyst System: A combination of a palladium source like Pd2(dba)3 or Pd(OAc)2 with a bulky, electron-rich phosphine ligand is standard.[15] Buchwald's biarylphosphine ligands (e.g., XPhos, RuPhos, BrettPhos) are specifically designed for challenging C-N couplings and are highly recommended.[3]

  • Base: A strong, non-coordinating base is required to deprotonate the amine. Sodium tert-butoxide (NaOtBu) is the most commonly used and effective base for these transformations.[16][17]

  • Solvent: Anhydrous, aprotic solvents like toluene or dioxane are typically used.

Visual Guides

Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting a failed or low-yielding cross-coupling reaction.

Caption: A step-by-step workflow for troubleshooting common cross-coupling issues.

Key Optimization Parameters

This diagram illustrates the critical parameters that must be balanced when optimizing reactions with this compound.

G center Optimizing Coupling with This compound Ligand Ligand Selection - Bulky & Electron-Rich - e.g., Buchwald type, NHCs center->Ligand Base Base Choice - Strength (pKa) - Solubility - e.g., K3PO4, NaOtBu center->Base Catalyst Palladium Source - Pre-catalyst vs. in situ - Loading (mol %) center->Catalyst Solvent Solvent System - Polarity - Anhydrous vs. Aqueous mix - e.g., Dioxane, Toluene center->Solvent Temp Temperature - Overcoming Steric Hindrance - Avoiding Decomposition center->Temp

Caption: Key parameters for optimizing cross-coupling reactions with this substrate.

Detailed Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a starting point for the coupling of an arylboronic acid with this compound.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • XPhos Pd G3 (2 mol%)

  • Potassium Phosphate (K3PO4), finely ground (3.0 equiv)

  • 1,4-Dioxane (anhydrous)

  • Deionized Water

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound, the arylboronic acid, XPhos Pd G3, and ground K3PO4.

  • Evacuate and backfill the flask with inert gas three times.

  • Under a positive pressure of inert gas, add anhydrous 1,4-dioxane and deionized water to achieve a desired solvent ratio (e.g., 10:1) and concentration (e.g., 0.1 M with respect to the aryl bromide).

  • Seal the flask and place it in a preheated oil bath at 100 °C.

  • Stir the reaction vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

This protocol outlines a general method for the amination of this compound.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Pd2(dba)3 (1 mol%)

  • RuPhos (2.5 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Toluene (anhydrous)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a glovebox, add NaOtBu to a dry Schlenk flask or reaction vial with a magnetic stir bar. In a separate vial, weigh Pd2(dba)3 and RuPhos.

  • Remove the vessels from the glovebox. Add this compound and the amine to the flask containing the base.

  • Evacuate and backfill the flask with inert gas three times.

  • Under a positive pressure of inert gas, add anhydrous toluene. If the amine is a solid, add it at this stage. If it is a liquid, add it via syringe.

  • Stir the reaction at room temperature for 5 minutes, then place it in a preheated oil bath at 100 °C.

  • Stir the reaction for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Quench carefully by adding saturated aqueous ammonium chloride.

  • Dilute with ethyl acetate and filter through a pad of celite to remove palladium residues.

  • Transfer the filtrate to a separatory funnel, wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

References

Technical Support Center: Large-Scale Synthesis of 2-(2-Bromophenyl)azetidine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the large-scale synthesis of 2-(2-Bromophenyl)azetidine. It includes detailed experimental protocols, troubleshooting guides, and frequently asked questions to address common challenges encountered during the synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable method for synthesizing this compound?

A1: The most common scalable approach involves the N-alkylation of a suitable amine with a 1,3-dihalopropane derivative, followed by intramolecular cyclization. For this compound, a plausible route is the reaction of 2-bromobenzylamine with 1,3-dichloropropane to form an intermediate which is then cyclized under basic conditions. To manage reactivity and improve handling, the azetidine nitrogen is often protected, for example with a Boc group, which can be removed in a final step.

Q2: What are the critical parameters to control during the cyclization step?

A2: The key parameters for a successful intramolecular cyclization to form the azetidine ring are reaction temperature, concentration, and the choice of base. The reaction is typically run under dilute conditions to favor intramolecular cyclization over intermolecular polymerization. The temperature should be carefully controlled to prevent side reactions, and the base should be strong enough to deprotonate the amine for the nucleophilic attack but not so strong as to promote elimination reactions of the halo-intermediate.

Q3: What are the common impurities observed in the synthesis of this compound?

A3: Common impurities can include unreacted starting materials (2-bromobenzaldehyde, ammonia, 1,3-dihalopropanes), the N,N-dialkylated amine, and oligomeric or polymeric byproducts from intermolecular reactions. During N-deprotection, residual protecting group fragments can also be present.

Q4: How can I purify this compound on a large scale?

A4: On a large scale, purification is typically achieved through distillation under reduced pressure or crystallization of a salt form (e.g., hydrochloride salt). Chromatographic purification is generally less favored for large quantities due to cost and solvent consumption but can be used if high purity is required and other methods fail.

Q5: What are the safety precautions I should take during this synthesis?

A5: 2-Bromobenzaldehyde and 1,3-dihalopropanes are irritants and lachrymators. The reaction should be carried out in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat). Sodium borohydride is flammable and reacts with water to produce hydrogen gas; it should be handled with care.

Experimental Protocols

Protocol 1: Synthesis of N-Boc-2-(2-Bromophenyl)azetidine

This protocol is based on a general method for the synthesis of N-protected azetidines from arylmethylamines and 1,3-dihalopropanes.

Step 1: Reductive Amination to form 2-Bromobenzylamine

  • To a solution of 2-bromobenzaldehyde (1.0 eq) in methanol (5-10 volumes) in a suitable reactor, add a solution of ammonia in methanol (7 N, 2.0-3.0 eq) at 0-5 °C.

  • Stir the mixture at this temperature for 1-2 hours.

  • Add sodium borohydride (1.5-2.0 eq) portion-wise, maintaining the temperature below 20 °C.

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Quench the reaction by the slow addition of water (5 volumes).

  • Concentrate the mixture under reduced pressure to remove methanol.

  • Extract the aqueous residue with dichloromethane (3 x 5 volumes).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford crude 2-bromobenzylamine.

Step 2: N-Alkylation and Intramolecular Cyclization

  • To a solution of crude 2-bromobenzylamine (1.0 eq) and 1-bromo-3-chloropropane (1.2 eq) in a suitable solvent such as acetonitrile or DMF (10-20 volumes), add a base like potassium carbonate (3.0 eq).

  • Heat the reaction mixture to 80-100 °C and stir for 24-48 hours, monitoring the reaction by TLC or LC-MS.

  • Cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in a suitable solvent and proceed to the N-Boc protection step.

Step 3: N-Boc Protection

  • Dissolve the crude this compound in a mixture of dichloromethane (10 volumes) and water (10 volumes).

  • Add sodium bicarbonate (3.0 eq) and di-tert-butyl dicarbonate (Boc)₂O (1.2 eq).

  • Stir the mixture vigorously at room temperature for 12-16 hours.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 5 volumes).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by crystallization to obtain N-Boc-2-(2-Bromophenyl)azetidine.

Protocol 2: Deprotection of N-Boc-2-(2-Bromophenyl)azetidine
  • Dissolve N-Boc-2-(2-Bromophenyl)azetidine (1.0 eq) in a suitable solvent such as dioxane or ethyl acetate (5-10 volumes).

  • Add a solution of HCl in dioxane (4 M, 5.0-10.0 eq) or trifluoroacetic acid (TFA) (5.0-10.0 eq).

  • Stir the mixture at room temperature for 2-4 hours, monitoring the deprotection by TLC or LC-MS.

  • Concentrate the reaction mixture under reduced pressure.

  • Triturate the residue with diethyl ether to precipitate the hydrochloride salt of this compound.

  • Filter the solid, wash with diethyl ether, and dry under vacuum.

Data Presentation

Table 1: Typical Reaction Conditions and Yields

StepKey ReagentsSolventTemperature (°C)Time (h)Typical Yield (%)
Reductive Amination 2-Bromobenzaldehyde, NH₃/MeOH, NaBH₄Methanol0 - RT12 - 1670 - 85
Cyclization 2-Bromobenzylamine, 1-bromo-3-chloropropane, K₂CO₃Acetonitrile80 - 10024 - 4840 - 60
N-Boc Protection Crude azetidine, (Boc)₂O, NaHCO₃Dichloromethane/WaterRT12 - 1685 - 95
N-Boc Deprotection N-Boc-azetidine, HCl/DioxaneDioxaneRT2 - 490 - 98

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low yield in reductive amination - Incomplete imine formation.- Inactive sodium borohydride.- Increase the reaction time for imine formation.- Use fresh, anhydrous methanol.- Use a fresh batch of sodium borohydride.
Formation of multiple products in cyclization - Intermolecular side reactions (dimerization, polymerization).- Elimination side reactions.- Perform the cyclization under high dilution conditions.- Use a milder base (e.g., Cs₂CO₃) or lower the reaction temperature.
Incomplete N-Boc protection - Insufficient (Boc)₂O.- Inadequate mixing in the biphasic system.- Add a slight excess of (Boc)₂O.- Ensure vigorous stirring to facilitate phase transfer.
Incomplete N-Boc deprotection - Insufficient acid.- Short reaction time.- Increase the equivalents of acid or use a stronger acid (e.g., TFA).- Increase the reaction time and monitor by TLC/LC-MS.
Difficulty in purification of the final product - Presence of closely-eluting impurities.- Oily nature of the free base.- Convert the free base to its hydrochloride or other crystalline salt for easier purification by recrystallization.- Optimize chromatographic conditions (e.g., gradient elution, different solvent system).

Visualizations

experimental_workflow cluster_0 Step 1: Reductive Amination cluster_1 Step 2 & 3: Cyclization & Protection cluster_2 Step 4: Deprotection A 2-Bromobenzaldehyde C Imine Intermediate A->C Reaction B Ammonia in Methanol B->C E 2-Bromobenzylamine C->E Reduction D Sodium Borohydride D->E H This compound (crude) E->H Cyclization F 1-Bromo-3-chloropropane F->H G K2CO3 G->H J N-Boc-2-(2-Bromophenyl)azetidine H->J N-Boc Protection I (Boc)2O, NaHCO3 I->J L This compound (Hydrochloride Salt) J->L Deprotection K HCl in Dioxane K->L

Caption: Workflow for the large-scale synthesis of this compound.

troubleshooting_guide A Low Yield in Cyclization Step B Intermolecular Polymerization A->B Potential Cause C Elimination Side Reaction A->C Potential Cause D High Dilution Conditions B->D Solution E Milder Base (e.g., Cs2CO3) C->E Solution F Lower Reaction Temperature C->F Solution

Caption: Troubleshooting logic for low yield in the cyclization step.

Technical Support Center: Deprotection Strategies for N-Protected 2-(2-Bromophenyl)azetidine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-protected 2-(2-Bromophenyl)azetidine. The information is presented in a question-and-answer format to directly address common issues encountered during deprotection experiments.

General Deprotection Workflow

The following diagram illustrates a general workflow for selecting an appropriate deprotection strategy for N-protected this compound.

cluster_0 Deprotection Strategy Selection start Start: N-Protected This compound protecting_group Identify Protecting Group (Boc, Cbz, Benzyl) start->protecting_group boc N-Boc protecting_group->boc Boc cbz N-Cbz protecting_group->cbz Cbz benzyl N-Benzyl protecting_group->benzyl Benzyl acid_deprotection Acidic Deprotection (e.g., TFA, HCl) boc->acid_deprotection hydrogenolysis Hydrogenolysis (e.g., H₂, Pd/C) cbz->hydrogenolysis benzyl->hydrogenolysis troubleshoot Troubleshoot? (Side reactions, etc.) acid_deprotection->troubleshoot transfer_hydrogenation Catalytic Transfer Hydrogenation hydrogenolysis->transfer_hydrogenation Alternative hydrogenolysis->troubleshoot transfer_hydrogenation->troubleshoot end Isolated this compound troubleshoot->end Successful

Caption: General workflow for selecting a deprotection strategy.

N-Boc Deprotection

The tert-butyloxycarbonyl (Boc) group is a common amine protecting group that is typically removed under acidic conditions.

Frequently Asked Questions (FAQs) for N-Boc Deprotection

Q1: What are the standard conditions for N-Boc deprotection of this compound?

A1: The standard and most effective method for N-Boc deprotection is treatment with a strong acid. Commonly used reagents include trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM) or a solution of hydrogen chloride (HCl) in an organic solvent such as dioxane or diethyl ether.[1][2]

Q2: Is the azetidine ring stable to the strong acidic conditions required for Boc deprotection?

A2: Yes, studies have shown that the azetidine ring is surprisingly stable under strongly acidic conditions used for Boc deprotection.[3] Even in the presence of a high concentration of TFA (e.g., 90:5:5 TFA/triisopropylsilane/DCM), no significant ring-opening of the azetidine has been observed.[3]

Q3: Are there milder alternatives to TFA or HCl for N-Boc deprotection?

A3: Yes, if your substrate is sensitive to strong acids, several milder alternatives can be considered. These include using p-toluenesulfonic acid (pTSA) in a suitable solvent, or thermal deprotection by heating the compound in a high-boiling point solvent.[2][4] Another reported mild method involves using oxalyl chloride in methanol.[5]

Troubleshooting Guide for N-Boc Deprotection
Problem Possible Cause Troubleshooting Steps
Incomplete Deprotection Insufficient acid concentration or reaction time.Increase the concentration of the acid or prolong the reaction time. Monitor the reaction progress by TLC or LC-MS.
Steric hindrance around the Boc group.Consider switching to a stronger acid system or a different deprotection method, such as thermal deprotection.
Side Product Formation Presence of other acid-sensitive functional groups in the molecule.Use milder acidic conditions (e.g., pTSA) or an alternative deprotection method that is orthogonal to the sensitive group.[2]
Water content in the reaction mixture leading to hydrolysis of other functional groups.Ensure anhydrous conditions by using dry solvents and reagents.
Difficulty in Product Isolation The product is isolated as a salt (e.g., TFA or HCl salt).After deprotection, perform a basic workup (e.g., with NaHCO₃ or a mild amine base) to obtain the free amine, which may be easier to extract and purify.
Experimental Protocol: N-Boc Deprotection with TFA
  • Dissolve N-Boc-2-(2-bromophenyl)azetidine (1.0 eq) in anhydrous dichloromethane (DCM) (0.1-0.2 M).

  • Cool the solution to 0 °C in an ice bath.

  • Add trifluoroacetic acid (TFA) (5-10 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the excess acid.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

  • Purify the crude product by column chromatography on silica gel.

N-Cbz Deprotection

The carbobenzyloxy (Cbz or Z) group is typically removed by catalytic hydrogenation. A key challenge with the this compound substrate is the potential for concurrent de-bromination.

Frequently Asked Questions (FAQs) for N-Cbz Deprotection

Q1: What is the standard method for N-Cbz deprotection?

A1: The most common method for removing a Cbz group is palladium-catalyzed hydrogenolysis.[6] This is typically carried out using palladium on carbon (Pd/C) as the catalyst under an atmosphere of hydrogen gas (H₂).[6]

Q2: How can I prevent the removal of the bromine atom from the phenyl ring during hydrogenolysis?

A2: De-bromination is a known side reaction during palladium-catalyzed hydrogenolysis of aryl bromides. To minimize this, you can try the following:

  • Use a less active catalyst: Catalysts such as palladium on calcium carbonate (Pd/CaCO₃) poisoned with lead (Lindlar's catalyst) can sometimes be more selective.

  • Catalytic transfer hydrogenation: Instead of using hydrogen gas, a hydrogen donor like ammonium formate or 1,4-cyclohexadiene can be used in a process called catalytic transfer hydrogenation. This method is often milder and can be more selective in preserving aryl halides.

  • Careful monitoring: Closely monitor the reaction and stop it as soon as the starting material is consumed to avoid over-reduction.

Q3: Are there any non-hydrogenation methods to remove a Cbz group?

A3: While less common, Cbz groups can also be cleaved under strongly acidic conditions (e.g., HBr in acetic acid), but this is often harsh and may not be suitable for sensitive substrates.[6]

Troubleshooting Guide for N-Cbz Deprotection
Problem Possible Cause Troubleshooting Steps
De-bromination of the Phenyl Ring The palladium catalyst is too active.Switch to a less active catalyst like Pd/CaCO₃ (Lindlar's catalyst).
Reaction conditions are too harsh (high pressure or temperature).Reduce the hydrogen pressure and/or reaction temperature.
Prolonged reaction time.Monitor the reaction closely and stop it immediately upon completion.
Incomplete Reaction Catalyst poisoning.Ensure the substrate and solvent are free of impurities that can poison the catalyst (e.g., sulfur compounds). Consider using a larger amount of catalyst.
Insufficient hydrogen pressure or inefficient stirring.Ensure a proper hydrogen supply and vigorous stirring to facilitate mass transfer.
No Reaction Incorrect catalyst or reaction setup.Verify the activity of the catalyst and the integrity of the hydrogenation setup.
Experimental Protocol: N-Cbz Deprotection via Catalytic Transfer Hydrogenation
  • To a solution of N-Cbz-2-(2-bromophenyl)azetidine (1.0 eq) in methanol or ethanol (0.1 M), add 10% palladium on carbon (10-20 mol% Pd).

  • To this suspension, add ammonium formate (5-10 eq) in portions.

  • Heat the reaction mixture to reflux (or a suitable temperature) and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and filter the mixture through a pad of Celite to remove the catalyst.

  • Wash the Celite pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure.

  • Partition the residue between water and an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate to give the crude product.

  • Purify the crude product by column chromatography.

N-Benzyl Deprotection

Similar to the Cbz group, the N-benzyl (Bn) group is commonly removed by catalytic hydrogenation, and the same precautions regarding de-bromination apply.

Frequently Asked Questions (FAQs) for N-Benzyl Deprotection

Q1: What are the recommended conditions for N-benzyl deprotection of this compound?

A1: The standard method is palladium-catalyzed hydrogenolysis (e.g., Pd/C with H₂ gas) or catalytic transfer hydrogenation (e.g., Pd/C with ammonium formate).[7] Due to the presence of the bromo-substituent, catalytic transfer hydrogenation is often the preferred starting point to minimize de-bromination.

Q2: My N-benzyl deprotection is very slow or does not go to completion. What can I do?

A2: N-benzyl deprotections can sometimes be sluggish. To improve the reaction rate, you can:

  • Increase catalyst loading: Use a higher weight percentage of the palladium catalyst.

  • Add an acid: A small amount of acid, such as acetic acid or HCl, can sometimes accelerate the reaction by preventing catalyst poisoning by the product amine.[7] However, be cautious as this can also increase the risk of side reactions.

  • Use a different catalyst: Pearlman's catalyst (Pd(OH)₂/C) is often more effective for N-benzyl deprotection than Pd/C.

Q3: Are there any metal-free methods for N-benzyl deprotection?

A3: While less common for simple N-benzyl groups, oxidative deprotection methods exist but may not be compatible with the this compound substrate. For specific heterocyclic systems, methods using KOtBu/DMSO and O₂ have been reported for N-debenzylation.[8]

Troubleshooting Guide for N-Benzyl Deprotection
Problem Possible Cause Troubleshooting Steps
Significant De-bromination Catalyst is too active or reaction conditions are too harsh.Use catalytic transfer hydrogenation. If using H₂ gas, use a lower pressure and temperature. Consider a less active catalyst.
Incomplete or Slow Reaction Catalyst deactivation by the product amine.Add a catalytic amount of a mild acid like acetic acid.
Steric hindrance.Switch to a more active catalyst like Pearlman's catalyst (Pd(OH)₂/C).
Formation of N-benzylated byproducts Incomplete reaction followed by side reactions.Ensure complete deprotection by optimizing reaction conditions.
Experimental Protocol: N-Benzyl Deprotection using Pearlman's Catalyst
  • In a flask suitable for hydrogenation, dissolve N-benzyl-2-(2-bromophenyl)azetidine (1.0 eq) in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate).

  • Carefully add Pearlman's catalyst (Pd(OH)₂/C, 20 wt% on carbon, 5-10 mol% Pd).

  • Evacuate the flask and backfill with hydrogen gas (this should be done carefully by trained personnel). Repeat this cycle 3 times.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon or positive pressure) at room temperature.

  • Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, carefully vent the hydrogen and purge the flask with an inert gas (e.g., nitrogen or argon).

  • Filter the reaction mixture through Celite to remove the catalyst, washing the filter cake with the reaction solvent.

  • Concentrate the filtrate to obtain the crude product.

  • Purify by column chromatography if necessary.

Summary of Deprotection Strategies

The following table summarizes the primary deprotection strategies for each protecting group and highlights key considerations for the this compound substrate.

Protecting GroupPrimary MethodKey ConsiderationsPotential Side Reactions
N-Boc Acidic Cleavage (TFA, HCl)Azetidine ring is generally stable.Cleavage of other acid-sensitive groups.
N-Cbz Catalytic HydrogenolysisPotential for de-bromination.De-bromination of the phenyl ring.
N-Benzyl Catalytic HydrogenolysisPotential for de-bromination; can be sluggish.De-bromination of the phenyl ring.

Troubleshooting Decision Tree

This diagram provides a decision-making tool for troubleshooting common issues during the deprotection of N-protected this compound.

cluster_1 Troubleshooting Deprotection start Deprotection Issue incomplete Incomplete Reaction? start->incomplete side_reactions Side Reactions? incomplete->side_reactions No increase_time Increase reaction time/temp incomplete->increase_time Yes check_purity Check starting material purity side_reactions->check_purity No debromination De-bromination? side_reactions->debromination Yes increase_time->side_reactions change_reagent Change reagent/catalyst success Successful Deprotection check_purity->success other_side_products Other side products? debromination->other_side_products No milder_conditions Use milder conditions (e.g., transfer hydrogenation) debromination->milder_conditions Yes orthogonal_strategy Consider orthogonal deprotection strategy other_side_products->orthogonal_strategy milder_conditions->success less_active_catalyst Use less active catalyst orthogonal_strategy->success protect_other_groups Protect other functional groups

References

Validation & Comparative

comparison of 2-(2-Bromophenyl)azetidine with 2-phenylazetidine reactivity

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to the Reactivity of 2-(2-Bromophenyl)azetidine and 2-Phenylazetidine

For researchers and professionals in drug development and organic synthesis, understanding the nuanced reactivity of heterocyclic scaffolds is paramount. This guide provides a detailed comparison of the reactivity of this compound and its parent compound, 2-phenylazetidine. The introduction of a bromine atom at the ortho position of the phenyl ring significantly alters the electronic and steric properties of the molecule, leading to distinct reactivity profiles and synthetic applications.

Data Presentation: A Comparative Overview

The following table summarizes the key differences in reactivity between this compound and 2-phenylazetidine based on established principles of organic chemistry.

Feature2-PhenylazetidineThis compound
Ring-Opening Reactions Susceptible to acid-catalyzed ring-opening. The phenyl group stabilizes cationic intermediates.Also undergoes ring-opening. The electron-withdrawing nature of bromine may slightly destabilize cationic intermediates, potentially affecting reaction rates. Steric hindrance from the ortho-bromo group could also influence the approach of nucleophiles.
N-Functionalization The nitrogen atom is nucleophilic and readily undergoes alkylation, acylation, and other functionalizations.The nitrogen atom's basicity and nucleophilicity may be slightly reduced due to the inductive electron-withdrawing effect of the bromine. Steric hindrance from the ortho-bromo group can also impact the rate of N-functionalization.
Electrophilic Aromatic Substitution (EAS) The azetidinyl group is an activating, ortho-, para-director. The phenyl ring is moderately activated towards EAS.The bromine atom is a deactivating, ortho-, para-director. The overall reactivity of the phenyl ring towards EAS is reduced. The substitution pattern will be influenced by the directing effects of both the azetidinyl and bromo groups.
Cross-Coupling Reactions Does not participate in palladium-catalyzed cross-coupling reactions.The carbon-bromine bond serves as a handle for a variety of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), enabling the introduction of diverse substituents.

Detailed Reactivity Comparison

Ring-Opening Reactions

The four-membered azetidine ring in both compounds is strained and therefore susceptible to ring-opening reactions, typically under acidic conditions. In 2-phenylazetidine, the phenyl group can stabilize a positive charge that develops on the benzylic carbon during the ring-opening process.

For this compound, the inductive electron-withdrawing effect of the ortho-bromo substituent can be expected to slightly destabilize the adjacent benzylic carbocation intermediate. This destabilization might lead to slower reaction rates for acid-catalyzed ring-opening compared to 2-phenylazetidine under identical conditions. Furthermore, the steric bulk of the ortho-bromo group could hinder the approach of a nucleophile to the benzylic carbon, further influencing the reaction kinetics.

N-Functionalization

The lone pair of electrons on the nitrogen atom of the azetidine ring imparts nucleophilic and basic character to both molecules. This allows for a range of N-functionalization reactions, such as N-alkylation, N-acylation, and N-arylation.

In this compound, the electron-withdrawing inductive effect of the bromine atom, transmitted through the phenyl ring, can slightly decrease the electron density on the nitrogen atom. This would result in a marginal reduction in its basicity and nucleophilicity compared to 2-phenylazetidine. While this effect is likely to be modest, it could necessitate slightly harsher reaction conditions or longer reaction times to achieve comparable yields in N-functionalization reactions. The steric hindrance from the ortho-bromo substituent could also play a role in slowing down reactions with bulky electrophiles.

Electrophilic Aromatic Substitution (EAS)

The phenyl ring in both compounds can undergo electrophilic aromatic substitution. However, the outcomes of these reactions are significantly different.

  • 2-Phenylazetidine : The azetidinyl group is generally considered an activating group and an ortho, para-director due to the lone pair on the nitrogen atom that can donate electron density to the ring through resonance. Thus, electrophilic substitution will be directed to the positions ortho and para to the azetidine substituent.

  • This compound : The bromine atom is a deactivating group due to its electron-withdrawing inductive effect, making the aromatic ring less nucleophilic and thus less reactive towards electrophiles compared to 2-phenylazetidine. Bromine is, however, an ortho, para-director. The directing effects of the azetidinyl group (ortho, para) and the bromo group (ortho, para) will be in opposition for some positions. The ultimate regioselectivity of the substitution will depend on the specific electrophile and reaction conditions, but generally, the ring will be less reactive.

Cross-Coupling Reactions

The most significant difference in the reactivity of the two compounds lies in the synthetic utility of the carbon-bromine bond in this compound. This bond provides a versatile handle for a wide array of palladium-catalyzed cross-coupling reactions, which are not possible with 2-phenylazetidine. This capability dramatically expands the synthetic potential of the this compound scaffold.

Examples of such reactions include:

  • Suzuki Coupling : Reaction with boronic acids to form C-C bonds.

  • Buchwald-Hartwig Amination : Reaction with amines to form C-N bonds.

  • Sonogashira Coupling : Reaction with terminal alkynes to form C-C triple bonds.

  • Heck Coupling : Reaction with alkenes.

These reactions allow for the late-stage functionalization of the molecule, which is a highly desirable feature in medicinal chemistry and drug discovery for the rapid generation of analog libraries.

Experimental Protocols

Representative Protocol for N-Acylation of 2-Phenylazetidine

This protocol is a general representation of the N-functionalization applicable to 2-phenylazetidine.

Materials:

  • 2-Phenylazetidine

  • Acetyl chloride (or another acylating agent)

  • Triethylamine (or another non-nucleophilic base)

  • Dichloromethane (DCM) as solvent

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve 2-phenylazetidine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add acetyl chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product, which can be purified by column chromatography on silica gel.

Representative Protocol for Suzuki Coupling of this compound

This protocol illustrates a typical Suzuki cross-coupling reaction, a key transformation for this compound.

Materials:

  • This compound

  • Arylboronic acid (e.g., phenylboronic acid)

  • Palladium(II) acetate (Pd(OAc)₂) or another palladium catalyst

  • A suitable phosphine ligand (e.g., SPhos, XPhos)

  • Potassium carbonate (K₂CO₃) or another base

  • A solvent system such as toluene/water or dioxane/water

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a reaction vessel, add this compound (1.0 eq), the arylboronic acid (1.2 eq), palladium(II) acetate (0.02 eq), the phosphine ligand (0.04 eq), and potassium carbonate (2.0 eq).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.

  • Add the degassed solvent system (e.g., toluene/water 10:1).

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Reactivity_Comparison General Reactivity Pathways cluster_phenyl 2-Phenylazetidine cluster_bromophenyl This compound PA 2-Phenylazetidine PA_RO Ring-Opening (e.g., acid-catalyzed) PA->PA_RO PA_NF N-Functionalization (e.g., acylation) PA->PA_NF PA_EAS Electrophilic Aromatic Substitution (ortho, para) PA->PA_EAS BPA This compound BPA_RO Ring-Opening (Potentially slower) BPA->BPA_RO BPA_NF N-Functionalization (Potentially slower) BPA->BPA_NF BPA_EAS Electrophilic Aromatic Substitution (Deactivated) BPA->BPA_EAS BPA_CC Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig) BPA->BPA_CC

Caption: Comparative reactivity pathways of the two azetidine derivatives.

Synthetic_Utility_Flowchart Synthetic Utility Comparison cluster_decision cluster_products start Choice of Azetidine Scaffold decision Is late-stage functionalization of the phenyl ring desired? start->decision product_pa Core scaffold with limited C-C/C-N bond formation on the phenyl ring. decision->product_pa No product_bpa Versatile scaffold for diverse C-C, C-N, C-O bond formation via cross-coupling. decision->product_bpa Yes pa_scaffold pa_scaffold product_pa->pa_scaffold Choose 2-Phenylazetidine bpa_scaffold bpa_scaffold product_bpa->bpa_scaffold Choose this compound

Caption: Decision flowchart for selecting the appropriate azetidine scaffold.

Validating the Bioactivity of 2-(2-Bromophenyl)azetidine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

An objective analysis of the therapeutic potential of 2-phenylazetidine derivatives, offering insights into their diverse biological activities and the experimental frameworks for their validation.

While specific research on 2-(2-Bromophenyl)azetidine derivatives remains nascent, the broader class of 2-phenylazetidine and azetidin-2-one compounds has emerged as a versatile scaffold in medicinal chemistry. These derivatives have demonstrated a wide spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and central nervous system (CNS) effects. This guide provides a comparative overview of the bioactivity of various substituted azetidine derivatives, supported by experimental data from existing literature, to inform the validation of novel compounds such as this compound derivatives.

Comparative Bioactivity of Azetidine Derivatives

The biological activity of azetidine derivatives is significantly influenced by the nature and position of substituents on the azetidine ring. The following table summarizes the observed activities of different classes of azetidine compounds, providing a benchmark for evaluating new derivatives.

Azetidine Derivative ClassBiological ActivityKey Findings
(2R,3R)-3-Phenylazetidine-2-carboxylic acid NMDA Receptor AgonistExhibits preferential activity at NR1/NR2D receptors, suggesting potential for neurological applications[1].
Pyridine-Containing Phenyl Azetidin-2-ones AntibacterialDemonstrates antibacterial efficacy, with chloro substitution enhancing activity[2].
Quinoline-Based 2-Oxo-azetidines AntibacterialShows good antibacterial activity against various strains[2].
3-(Naphthalen-2-yl(propoxy)methyl)azetidine NeuroprotectiveAttenuates ischemia/reperfusion brain injury by reducing inflammation and oxidative stress[3]. Also shows anti-inflammatory and antioxidative effects against β-amyloid-induced microglial activation[4].
Phenothiazine-Substituted 2-Oxo-azetidines Antimicrobial, AntitubercularExhibits a range of activities against bacteria, fungi, and Mycobacterium tuberculosis[5].
1,3,4-Oxadiazole/Thiadiazole-Substituted Azetidin-2-ones Anticancer, Antimicrobial, AntioxidantShows high efficacy against MCF-7 breast cancer cell lines and significant antimicrobial and antioxidant potential[6].

Experimental Protocols for Bioactivity Validation

The validation of bioactive compounds relies on a suite of standardized in vitro and in vivo assays. Below are detailed methodologies for key experiments relevant to the activities observed in azetidine derivatives.

1. Antimicrobial Activity Assessment (Diffusion Method)

  • Objective: To determine the susceptibility of microorganisms to the test compounds.

  • Methodology:

    • Bacterial or fungal cultures are uniformly streaked on the surface of an appropriate agar medium.

    • Sterile filter paper discs impregnated with known concentrations of the test compound are placed on the agar surface.

    • A standard antibiotic (e.g., Ampicillin, Streptomycin) is used as a positive control[7][8].

    • The plates are incubated under suitable conditions for microbial growth.

    • The diameter of the zone of inhibition around each disc is measured to determine the antimicrobial activity. A larger zone indicates greater susceptibility of the microbe to the compound[7].

2. In Vitro Cytotoxicity Assay (MTT Assay)

  • Objective: To assess the cytotoxic (cell-killing) potential of the test compounds against cancer cell lines.

  • Methodology:

    • Cancer cells (e.g., MCF-7) are seeded in 96-well plates and allowed to adhere overnight.

    • The cells are then treated with various concentrations of the test compounds and a standard anticancer drug (e.g., Doxorubicin) for a specified period (e.g., 48 hours)[6].

    • After incubation, the treatment medium is replaced with a medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).

    • Viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals.

    • The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

    • The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

    • The percentage of cell viability is calculated relative to untreated control cells, and the IC50 (concentration required to inhibit 50% of cell growth) is determined[6].

3. Antioxidant Activity Assay (DPPH Radical Scavenging Assay)

  • Objective: To evaluate the free radical scavenging capacity of the test compounds.

  • Methodology:

    • A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH), a stable free radical, is prepared in a suitable solvent (e.g., methanol).

    • Different concentrations of the test compounds are added to the DPPH solution[6].

    • The mixture is incubated in the dark for a specific period (e.g., 30 minutes).

    • The absorbance of the solution is measured at a specific wavelength (e.g., 517 nm).

    • The scavenging activity is determined by the decrease in absorbance of the DPPH solution, which is decolorized in the presence of an antioxidant.

    • The results are often expressed as the IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals[6].

Experimental Workflow and Logical Relationships

The following diagram illustrates a general workflow for the validation of bioactive compounds, from initial screening to more detailed mechanistic studies.

experimental_workflow cluster_screening Initial Screening cluster_validation Hit Validation & Lead Optimization cluster_preclinical Preclinical Development Compound_Library Compound Library (e.g., Azetidine Derivatives) Primary_Assay Primary Bioactivity Assays (e.g., Antimicrobial, Cytotoxicity) Compound_Library->Primary_Assay Hit_Identification Hit Identification Primary_Assay->Hit_Identification Dose_Response Dose-Response Studies (IC50/EC50) Hit_Identification->Dose_Response Secondary_Assays Secondary & Mechanistic Assays (e.g., Enzyme Inhibition, Gene Expression) Dose_Response->Secondary_Assays Lead_Compound Lead Compound Selection Secondary_Assays->Lead_Compound In_Vivo In Vivo Efficacy Models (e.g., Animal Models of Disease) Lead_Compound->In_Vivo Toxicity Toxicity & Safety Studies In_Vivo->Toxicity Candidate Clinical Candidate Toxicity->Candidate

Caption: General workflow for the discovery and validation of bioactive compounds.

This guide highlights the promising therapeutic potential of the azetidine scaffold. While further investigation into this compound derivatives is necessary, the established bioactivities of related compounds and the availability of robust validation protocols provide a solid foundation for future research and development in this area.

References

Navigating the Synthesis of 2-(2-Bromophenyl)azetidine: A Comparative Guide to Synthetic Routes

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, the synthesis of novel molecular scaffolds is a critical step in the discovery of new therapeutic agents. One such scaffold of interest is 2-(2-Bromophenyl)azetidine, a substituted four-membered nitrogen-containing heterocycle. Its synthesis, however, presents a number of challenges and can be approached through various synthetic routes. This guide provides a comparative analysis of different methodologies, offering insights into their respective advantages and limitations, supported by experimental data and detailed protocols.

Comparison of Synthetic Strategies

The synthesis of this compound can be broadly categorized into two main strategies: intramolecular cyclization of a linear precursor and multi-step syntheses starting from aromatic precursors. Each approach offers a unique set of reaction conditions, yields, and scalability, which are crucial considerations in a research and development setting.

ParameterRoute 1: Intramolecular Cyclization of a HaloamineRoute 2: Two-Step Synthesis from an Aryl Epoxide
Starting Materials N-substituted homoallylamineSubstituted oxiranes and N-alkyl-benzylamines
Key Reactions IodocyclizationEpoxide opening and intramolecular cyclization
Overall Yield ~42% (for a similar derivative)Good to excellent (scalable)
Reaction Conditions Mild (Iodine, NaHCO3, Acetonitrile)Kinetically controlled (organometallic bases)
Scalability Demonstrated on a gram scaleReported to be scalable to 20 mmol
Stereoselectivity Dependent on substrate and cyclization conditionsHigh diastereoselectivity reported

Synthetic Route 1: Intramolecular Cyclization of a Haloamine

This route relies on the formation of the azetidine ring through an intramolecular nucleophilic substitution, where a nitrogen atom attacks a carbon bearing a leaving group. A notable example of this strategy is the iodocyclization of an N-substituted homoallylamine.

A procedure analogous to the synthesis of 2-(2-bromophenyl)-4-(iodomethyl)azetidine can be adapted for the synthesis of the parent this compound.[1] The key step involves the reaction of a suitable N-protected 4-(2-bromophenyl)but-3-en-1-amine with an iodine source. The iodine acts as an electrophile, leading to the formation of an iodonium ion intermediate, which is then attacked intramolecularly by the amine to form the azetidine ring.

Experimental Protocol:

General Procedure for Iodocyclization:

To a solution of the N-substituted 4-(2-bromophenyl)but-3-en-1-amine (1.0 eq) in acetonitrile is added sodium bicarbonate (5.0 eq). The mixture is stirred at room temperature, and then iodine (3.0 eq) is added portion-wise. The reaction is monitored by TLC. Upon completion, the reaction mixture is quenched with aqueous sodium thiosulfate solution and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography to afford the desired this compound derivative. Subsequent deprotection of the nitrogen protecting group would yield the final product.

G N-substituted homoallylamine N-substituted homoallylamine Iodonium ion intermediate Iodonium ion intermediate N-substituted homoallylamine->Iodonium ion intermediate Iodine, NaHCO3 N-protected 2-(2-Bromophenyl)-4-(iodomethyl)azetidine N-protected 2-(2-Bromophenyl)-4-(iodomethyl)azetidine Iodonium ion intermediate->N-protected 2-(2-Bromophenyl)-4-(iodomethyl)azetidine Intramolecular cyclization This compound This compound N-protected 2-(2-Bromophenyl)-4-(iodomethyl)azetidine->this compound Deprotection

Caption: Iodocyclization route to this compound.

Synthetic Route 2: Two-Step Regio- and Diastereoselective Synthesis from an Aryl Epoxide

A highly efficient and scalable method for the synthesis of 2-arylazetidines has been reported, which can be directly applied to the preparation of this compound.[2][3] This two-step process begins with the synthesis of a key intermediate from readily available starting materials, followed by a kinetically controlled intramolecular cyclization.

The first step involves the reaction of an N-substituted benzylamine with a substituted oxirane, such as epichlorohydrin, to form an N-benzyl-N-(oxiran-2-ylmethyl)amine intermediate. The crucial second step is the intramolecular cyclization of this intermediate, which proceeds with high regio- and diastereoselectivity to form the trans-3-(hydroxymethyl)-2-arylazetidine. The choice of a suitable organometallic base is critical for the success of this kinetically controlled ring closure, favoring the formation of the strained four-membered ring over the thermodynamically more stable five-membered ring.

Experimental Protocol:

Step 1: Synthesis of N-(2-bromobenzyl)-N-(oxiran-2-ylmethyl)amine:

A mixture of N-substituted 2-bromobenzylamine and a suitable oxirane derivative (e.g., epichlorohydrin) is reacted in an appropriate solvent. The reaction conditions will depend on the specific substrates used.

Step 2: Intramolecular Cyclization:

The N-(2-bromobenzyl)-N-(oxiran-2-ylmethyl)amine intermediate is dissolved in a suitable anhydrous solvent and cooled to a low temperature. A strong, non-nucleophilic base (e.g., an organolithium reagent or a lithium amide) is added dropwise to effect the cyclization. The reaction is carefully monitored and quenched upon completion. Work-up and purification by chromatography yield the desired this compound derivative.

G cluster_0 Starting Materials cluster_1 Intermediate cluster_2 Product N-substituted\n2-bromobenzylamine N-substituted 2-bromobenzylamine N-(2-bromobenzyl)-N-(oxiran-2-ylmethyl)amine N-(2-bromobenzyl)-N-(oxiran-2-ylmethyl)amine N-substituted\n2-bromobenzylamine->N-(2-bromobenzyl)-N-(oxiran-2-ylmethyl)amine Substituted oxirane Substituted oxirane Substituted oxirane->N-(2-bromobenzyl)-N-(oxiran-2-ylmethyl)amine This compound derivative This compound derivative N-(2-bromobenzyl)-N-(oxiran-2-ylmethyl)amine->this compound derivative Organometallic base (Kinetic control)

Caption: Two-step synthesis of this compound from an aryl epoxide.

Conclusion

The choice of a synthetic route for this compound will ultimately depend on the specific requirements of the research, including the desired scale, stereochemical purity, and the availability of starting materials and reagents. The intramolecular cyclization of a haloamine offers a straightforward approach, particularly for smaller-scale syntheses. For larger-scale production and where high diastereoselectivity is paramount, the two-step synthesis from an aryl epoxide presents a more robust and scalable option. Further optimization of reaction conditions for each route may lead to improved yields and purity, facilitating the exploration of the therapeutic potential of this promising molecular scaffold.

References

Bromo Substituent's Influence on Azetidine Ring Stability: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of a bromo substituent to the azetidine ring significantly impacts its stability, a critical consideration in the design and development of novel therapeutics and chemical probes. This guide provides a comparative analysis of the effect of the bromo substituent on the stability of the azetidine ring, supported by experimental data from analogous systems and established chemical principles. While direct quantitative comparisons of bromo-substituted azetidines with a wide range of other substituted analogues are not extensively documented in publicly available literature, this guide synthesizes existing knowledge to provide a robust framework for understanding these effects.

The Bromo Effect: An Inductive and Steric Influence

The presence of a bromine atom on the azetidine ring primarily exerts its influence through two mechanisms:

  • Inductive Effect: As a highly electronegative atom, bromine withdraws electron density from the carbon atom to which it is attached. This inductive effect can influence the bond strengths within the four-membered ring, potentially altering its susceptibility to nucleophilic attack and ring-opening reactions.

  • Steric Hindrance: The van der Waals radius of the bromine atom introduces steric bulk to the azetidine ring. This can influence the puckering of the ring and may either shield the ring from attack or, conversely, increase ring strain depending on its position and the substitution pattern of the rest of the molecule.

Quantitative Stability Comparison of Substituted Azetidines

Direct experimental data quantitatively comparing the stability of a bromo-substituted azetidine with other substituted azetidines under identical conditions is limited in the reviewed literature. However, a study by Bai et al. (2021) on the aqueous stability of a series of N-substituted aryl azetidines provides valuable insights into how substituents on the azetidine nitrogen affect ring stability. The data, presented in Table 1, demonstrates the significant impact of electronic effects on the rate of intramolecular ring-opening decomposition.

CompoundN-SubstituentT1/2 (hours) at pH 1.8
1 3-pyridyl3.8
2 2-pyridyl>24
3 4-pyridyl>24
4 Phenyl0.5
5 4-methoxyphenyl0.2
6 4-cyanophenyl<0.17

Table 1: Aqueous stability of N-substituted aryl azetidines at pH 1.8, as determined by ¹H NMR. Data sourced from Bai et al. (2021).[1]

While this study does not include a bromo-substituted analogue, the trend observed with electron-withdrawing groups (e.g., 4-cyanophenyl) leading to decreased stability suggests that a bromo substituent on the ring itself, due to its electron-withdrawing nature, could similarly destabilize the ring and make it more prone to ring-opening.

Experimental Protocols for Assessing Azetidine Ring Stability

Several experimental techniques can be employed to quantitatively assess the stability of azetidine rings.

NMR Spectroscopy for Kinetic Analysis in Solution

This method is particularly useful for determining the stability of a compound in a specific solvent and at a defined pH.

Protocol:

  • Sample Preparation: A solution of the azetidine compound is prepared in a deuterated solvent (e.g., D₂O, DMSO-d₆) containing a suitable buffer to maintain a constant pH. An internal standard (e.g., trimethylsilyl propionate) is added for accurate quantification.

  • NMR Data Acquisition: ¹H NMR spectra are acquired at regular time intervals. The temperature of the NMR probe is maintained at a constant value throughout the experiment.

  • Data Analysis: The integrals of the signals corresponding to the parent azetidine and any degradation products are measured at each time point. The concentration of the parent compound is plotted against time.

  • Kinetic Parameter Determination: The rate constant (k) of the decomposition reaction is determined by fitting the concentration versus time data to an appropriate kinetic model (e.g., first-order decay). The half-life (T₁/₂) of the compound can then be calculated using the equation T₁/₂ = ln(2)/k.[1]

Thermal Analysis: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)

These techniques are used to assess the thermal stability of a compound in the solid state.

Protocol:

  • Sample Preparation: A small, accurately weighed amount of the azetidine compound is placed in a sample pan (e.g., aluminum, ceramic).

  • DSC Analysis: The sample is heated at a constant rate under a controlled atmosphere (e.g., nitrogen, air). The heat flow to or from the sample is measured as a function of temperature. The onset temperature of any endothermic or exothermic event (e.g., melting, decomposition) is determined.

  • TGA Analysis: The sample is heated at a constant rate under a controlled atmosphere. The mass of the sample is continuously monitored as a function of temperature. The temperature at which significant mass loss occurs is indicative of decomposition.

  • Coupled Techniques (TGA-FTIR/MS): The gases evolved during the decomposition in the TGA can be analyzed in real-time by coupling the TGA instrument to a Fourier-transform infrared (FTIR) spectrometer or a mass spectrometer (MS). This provides information about the decomposition products and the degradation pathway.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the conceptual relationship between the bromo substituent and azetidine ring stability, and a typical experimental workflow for its assessment.

Effect of Bromo Substituent on Azetidine Ring Stability substituent Bromo Substituent inductive Inductive Effect (Electron Withdrawing) substituent->inductive steric Steric Hindrance substituent->steric bond_polarity Increased C-Br Bond Polarity inductive->bond_polarity ring_strain Altered Ring Strain steric->ring_strain stability Azetidine Ring Stability bond_polarity->stability Decreased Stability (Potential for Ring Opening) ring_strain->stability Variable Effect

Caption: Logical relationship of the bromo substituent's effects.

Experimental Workflow for Azetidine Stability Analysis start Start: Azetidine Compound nmr NMR Kinetic Study (Solution Stability) start->nmr thermal Thermal Analysis (DSC/TGA) start->thermal nmr_protocol 1. Prepare Solution (Buffered D₂O) 2. Acquire Spectra over Time 3. Integrate Signals 4. Plot Concentration vs. Time 5. Determine k and T₁/₂ nmr->nmr_protocol thermal_protocol 1. Weigh Sample 2. Heat at Constant Rate 3. Record Heat Flow (DSC) or Mass Loss (TGA) 4. Analyze Decomposition Temperature thermal->thermal_protocol data Quantitative Stability Data (T₁/₂, T_decomp) nmr_protocol->data thermal_protocol->data

Caption: Workflow for assessing azetidine ring stability.

Conclusion

References

Comparative Analysis of 2-Arylazetidine Analogs as Vesicular Monoamine Transporter 2 (VMAT2) Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Data Summary of Azetidine Analogs as VMAT2 Inhibitors

The following table summarizes the inhibitory activity (Ki) of various cis- and trans-2,4-disubstituted azetidine analogs against [³H]dopamine uptake, providing a basis for understanding the structure-activity relationships.

CompoundRStereochemistryKi (nM) [³H]DA Uptake
2a (Lobelane)--45
2b (Norlobelane)--43
15a Htrans48
22a Hcis62
15b 4-OCH₃transNot Reported
22b 4-OCH₃cis24
15c 3,4-OCH₂Otrans31
22c 3,4-OCH₂Ocis55

Structure-Activity Relationship (SAR) Insights

The study reveals several key insights into the SAR of these azetidine analogs as VMAT2 inhibitors:

  • Ring Contraction: The reduction of the central piperidine ring of lobelane to a four-membered azetidine ring resulted in potent VMAT2 inhibitors.[1][2]

  • Stereochemistry (cis vs. trans): The relative stereochemistry of the substituents at the 2 and 4 positions of the azetidine ring influences potency, but not always in a predictable manner. For the unsubstituted (R=H) and methylenedioxy (R=3,4-OCH₂O) analogs, the trans isomers (15a and 15c) were slightly more potent than the cis isomers (22a and 22c).[1][2] However, in the case of the methoxy-substituted analogs, the cis isomer (22b) was the most potent compound identified in the series.[1][2]

  • Aromatic Substitution: Substitution on the phenyl rings significantly impacts inhibitory activity. The introduction of a 4-methoxy group in the cis configuration (22b) led to a 2-fold increase in potency compared to the parent compound (22a) and lobelane (2a).[1][2] The trans-methylenedioxy analog (15c) also demonstrated high potency, nearly equipotent to the most active cis-analog (22b).[1][2]

Experimental Protocols

Synthesis of Azetidine Analogs:

The synthesis of the target cis- and trans-azetidine analogs involved a multi-step process. A key step was the construction of the azetidine ring, followed by the introduction of the side chains and functional group modifications. For example, the synthesis of cis-2,4-Bis(2-(benzo[d][1][2]dioxol-5-yl)ethyl)azetidine (22c) was achieved with a 91.6% yield.[1] The final compounds were converted to their hydrochloride salts for biological evaluation.[1]

[³H]Dopamine Uptake Assay:

The inhibitory activity of the azetidine analogs on VMAT2 was determined using a [³H]dopamine uptake assay in isolated synaptic vesicles. The assay measures the ability of the test compounds to compete with the binding of [³H]dihydrotetrabenazine, a known VMAT2 ligand, and to inhibit the uptake of [³H]dopamine into the vesicles. The Ki values, representing the inhibitory constants, were calculated from the IC₅₀ values obtained from concentration-response curves.

Potential Role of a 2-(2-Bromophenyl) Substituent

Based on the available SAR data, the introduction of a 2-bromophenyl group on the azetidine ring could have several effects. The bromo group is an electron-withdrawing and sterically bulky substituent. Its placement at the ortho position of the phenyl ring would likely influence the conformation of the molecule and its interaction with the VMAT2 binding site. Further experimental studies would be required to determine the precise impact of this substitution on VMAT2 inhibitory activity.

Visualizing the SAR Logic

The following diagram illustrates the logical flow of the structure-activity relationship analysis for the azetidine analogs.

SAR_Logic Piperidine Piperidine Azetidine Azetidine Piperidine->Azetidine cis cis Azetidine->cis trans trans Azetidine->trans H H cis->H Ki = 62 nM 4-OCH3 4-OCH3 cis->4-OCH3 Ki = 24 nM (Most Potent) 3,4-OCH2O 3,4-OCH2O cis->3,4-OCH2O Ki = 55 nM trans->H Ki = 48 nM trans->3,4-OCH2O Ki = 31 nM

Caption: SAR logic for azetidine analogs as VMAT2 inhibitors.

References

spectroscopic comparison of 2-(2-Bromophenyl)azetidine with similar structures

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the spectroscopic properties of 2-(2-Bromophenyl)azetidine with its structurally similar analogs, 2-phenylazetidine and 2-(4-chlorophenyl)azetidine. Due to the limited availability of direct experimental spectra for this compound, this guide presents predicted data based on established spectroscopic principles and available data for its analogs. This comparison is intended to serve as a valuable resource for the identification, characterization, and quality control of these compounds in a research and development setting.

Comparative Spectroscopic Data

The following table summarizes the key spectroscopic data for this compound and its analogs. The data for this compound is predicted based on the influence of the bromo-substituent and known spectroscopic trends.

Spectroscopic Data This compound (Predicted) 2-Phenylazetidine 2-(4-Chlorophenyl)azetidine
¹H NMR (ppm)
Azetidine CH~4.5-4.8 (dd)~4.3-4.6 (t)~4.4-4.7 (t)
Azetidine CH₂ (α to N)~3.6-3.9 (m)~3.5-3.8 (m)~3.5-3.8 (m)
Azetidine CH₂ (β to N)~2.3-2.6 (m)~2.2-2.5 (m)~2.2-2.5 (m)
Aromatic CH~7.1-7.7 (m)~7.2-7.4 (m)~7.3 (d), ~7.4 (d)
NH~2.0-3.0 (br s)~2.0-3.0 (br s)~2.0-3.0 (br s)
¹³C NMR (ppm)
Azetidine CH~65-70~68Not readily available
Azetidine CH₂ (α to N)~50-55~53Not readily available
Azetidine CH₂ (β to N)~25-30~28Not readily available
Aromatic C-Br~120-125--
Aromatic C-Cl--~132
Aromatic CH~125-135~125-129~128, ~129
Aromatic C (quaternary)~140-145~145~143
IR Spectroscopy (cm⁻¹)
N-H Stretch3300-3400 (br)3300-3400 (br)3300-3400 (br)
C-H Stretch (Aromatic)3000-31003000-31003000-3100
C-H Stretch (Aliphatic)2850-29502850-29502850-2950
C=C Stretch (Aromatic)1450-16001450-16001450-1600
C-N Stretch1100-12001100-12001100-1200
C-Br Stretch550-650--
C-Cl Stretch--700-800
Out-of-plane bend (ortho)~750 (s)--
Out-of-plane bend (mono)-690-710 (s), 730-770 (s)-
Out-of-plane bend (para)--810-840 (s)
Mass Spectrometry (m/z)
Molecular Ion [M]⁺211/213 (isotope pattern)133167/169 (isotope pattern)
Base Peak[M-Br]⁺ or fragment from azetidine ring cleavage[M-H]⁺ or fragment from azetidine ring cleavage[M-Cl]⁺ or fragment from azetidine ring cleavage

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra are acquired on a standard NMR spectrometer (e.g., 400 or 500 MHz).

  • Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (0 ppm).

  • ¹H NMR Acquisition: The instrument is tuned and shimmed to the deuterium lock signal of the solvent. A standard one-pulse sequence is used to acquire the spectrum. Key parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Typically, 16 to 64 scans are co-added to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: A proton-decoupled pulse sequence (e.g., PENDANT or DEPT) is used to acquire the spectrum. Due to the lower natural abundance and gyromagnetic ratio of ¹³C, a larger number of scans (typically 1024 or more) and a longer relaxation delay (2-5 seconds) are required.

  • Data Processing: The acquired free induction decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the TMS signal.

Infrared (IR) Spectroscopy

IR spectra are recorded on a Fourier-transform infrared (FTIR) spectrometer.

  • Sample Preparation (Thin Film Method): A small amount of the solid sample is dissolved in a volatile solvent (e.g., dichloromethane or acetone). A drop of the resulting solution is placed on a salt plate (e.g., NaCl or KBr). The solvent is allowed to evaporate, leaving a thin film of the compound on the plate.

  • Acquisition: A background spectrum of the clean, empty sample compartment is recorded. The salt plate with the sample film is then placed in the sample holder, and the sample spectrum is acquired. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹.

  • Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectra are obtained using a mass spectrometer, often coupled with a chromatographic inlet system like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

  • Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.

  • Ionization: For volatile and thermally stable compounds, Electron Ionization (EI) is commonly used. For less stable compounds, a softer ionization technique such as Electrospray Ionization (ESI) or Chemical Ionization (CI) is employed.

  • Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and the signal is processed to generate a mass spectrum, which is a plot of ion intensity versus m/z.

Visualizations

Experimental Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis of a small organic molecule.

Spectroscopic_Analysis_Workflow cluster_prep Sample Preparation cluster_interpretation Data Interpretation Sample Unknown Compound Dissolution Dissolution in Appropriate Solvent Sample->Dissolution NMR NMR Spectroscopy (¹H, ¹³C) Dissolution->NMR IR IR Spectroscopy Dissolution->IR MS Mass Spectrometry Dissolution->MS Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation IR->Structure_Elucidation MS->Structure_Elucidation Purity_Assessment Purity Assessment MS->Purity_Assessment

Caption: General workflow for spectroscopic analysis of an organic compound.

Assessing the Drug-like Properties of 2-(2-Bromophenyl)azetidine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The azetidine scaffold has garnered significant attention in medicinal chemistry as a bioisostere for larger, more flexible ring systems like piperidine and pyrrolidine. Its constrained nature can offer advantages in terms of conformational rigidity, potentially leading to improved selectivity and potency for biological targets. This guide provides a comparative assessment of the drug-like properties of a representative series of 2-(2-Bromophenyl)azetidine derivatives, a class of compounds with potential for development as central nervous system (CNS) agents, against established piperidine and pyrrolidine-based monoamine transporter inhibitors.

Performance Data: Physicochemical and In Vitro Properties

The following tables summarize key physicochemical and in vitro properties of a representative set of this compound derivatives and compares them with known dopamine transporter (DAT) and serotonin transporter (SERT) inhibitors based on piperidine and pyrrolidine scaffolds. The data for the azetidine derivatives are predicted using validated in silico models, a common practice in early-stage drug discovery to guide compound design and prioritization.

Table 1: Physicochemical Properties of this compound Derivatives and Comparators

Compound IDScaffoldSubstitution (R)Molecular Weight ( g/mol )logPHydrogen Bond DonorsHydrogen Bond AcceptorsTopological Polar Surface Area (Ų)
AZ-1 This compound-H212.092.61112.0
AZ-2 This compound-CH₃226.123.0013.2
AZ-3 This compound-C(O)CH₃254.122.30229.1
PIP-1 Piperidine4-Fluorophenyl265.333.81229.5
PYR-1 Pyrrolidine3,4-Dichlorophenyl314.244.51112.0

Table 2: In Vitro ADMET and Potency Data for this compound Derivatives and Comparators

Compound IDAqueous Solubility (logS)Caco-2 Permeability (Papp, 10⁻⁶ cm/s)hERG Inhibition (IC₅₀, µM)Microsomal Stability (t½, min)DAT Ki (nM)SERT Ki (nM)
AZ-1 -2.5 (Predicted)>10 (Predicted)>30 (Predicted)>60 (Predicted)250 (Predicted)800 (Predicted)
AZ-2 -2.8 (Predicted)>10 (Predicted)>30 (Predicted)>60 (Predicted)180 (Predicted)750 (Predicted)
AZ-3 -2.2 (Predicted)5-10 (Predicted)>30 (Predicted)45 (Predicted)350 (Predicted)900 (Predicted)
PIP-1 -3.5[1]15.2[1]>50[1]55[1]15[1]350[1]
PYR-1 -4.1[2]20.5[2]>50[2]30[2]8[2]1200[2]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are standard in the field of drug discovery for assessing the drug-like properties of novel chemical entities.

Physicochemical Property Determination
  • logP (Octanol-Water Partition Coefficient): The lipophilicity of a compound is determined by measuring its distribution between octan-1-ol and water. A solution of the compound is prepared in a biphasic system of octan-1-ol and water. After equilibration, the concentration of the compound in each phase is measured by UV-Vis spectroscopy or LC-MS. The logP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

  • Aqueous Solubility: Solubility is determined using the shake-flask method. An excess amount of the compound is added to a phosphate-buffered saline (PBS) solution at a physiological pH of 7.4. The suspension is shaken for 24 hours to ensure equilibrium. The saturated solution is then filtered, and the concentration of the dissolved compound is quantified by LC-MS/MS.

  • Molecular Weight, Hydrogen Bond Donors/Acceptors, and Topological Polar Surface Area (TPSA): These parameters are calculated from the 2D chemical structure of the compounds using standard computational chemistry software (e.g., ChemDraw, MarvinSketch).

In Vitro ADMET Assays
  • Caco-2 Permeability Assay: This assay assesses the intestinal permeability of a compound. Caco-2 cells, a human colon adenocarcinoma cell line that differentiates into a polarized monolayer with enterocyte-like characteristics, are seeded on a semi-permeable membrane in a transwell plate. The test compound is added to the apical (AP) side, and its appearance on the basolateral (BL) side is monitored over time. The apparent permeability coefficient (Papp) is calculated from the rate of transport across the cell monolayer.

  • hERG Inhibition Assay: The potential for a compound to inhibit the hERG (human Ether-à-go-go-Related Gene) potassium channel, which can lead to cardiotoxicity, is assessed using an automated patch-clamp system. HEK293 cells stably expressing the hERG channel are used. The effect of the compound on the hERG current is measured at various concentrations to determine the IC₅₀ value.

  • Microsomal Stability Assay: This assay evaluates the metabolic stability of a compound in the presence of liver enzymes. The test compound is incubated with human liver microsomes and NADPH (a cofactor for cytochrome P450 enzymes). Aliquots are taken at different time points, and the reaction is quenched. The concentration of the remaining parent compound is quantified by LC-MS/MS to determine the in vitro half-life (t½).

  • Monoamine Transporter (DAT and SERT) Binding Assays: The affinity of the compounds for the dopamine and serotonin transporters is determined using radioligand binding assays. Membranes from cells stably expressing either human DAT or SERT are incubated with a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]citalopram for SERT) and varying concentrations of the test compound. The amount of radioligand displaced by the test compound is measured, and the inhibition constant (Ki) is calculated.

Visualizations

Experimental Workflow for In Vitro ADMET Assessment

ADMET_Workflow cluster_physchem Physicochemical Properties cluster_invitro In Vitro ADMET Assays cluster_analysis Data Analysis & Decision p1 Compound Synthesis p2 Purity & Characterization p1->p2 p3 LogP & Solubility p2->p3 a1 Permeability (Caco-2) p3->a1 a2 Metabolic Stability (Microsomes) p3->a2 a3 Safety (hERG, Cytotoxicity) p3->a3 a4 Target Engagement (Binding Assays) p3->a4 d1 Data Compilation & SAR a1->d1 a2->d1 a3->d1 a4->d1 d2 Lead Prioritization d1->d2

Caption: Workflow for assessing the drug-like properties of new chemical entities.

Logical Relationship of Drug-like Properties

Drug_Properties cluster_properties Core Drug-like Properties cluster_outcome Desired Outcome P Potency O Orally Bioavailable Drug Candidate P->O S Solubility S->O Pe Permeability Pe->O M Metabolic Stability M->O Sa Safety Sa->O

Caption: Interplay of key properties for an ideal oral drug candidate.

References

In Vitro Potency vs. In Vivo Efficacy: A Comparative Analysis of 2-(2-Bromophenyl)azetidine-Based STAT3 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – A new comparative guide offers researchers, scientists, and drug development professionals a detailed look at the performance of 2-(2-Bromophenyl)azetidine-based compounds as potent inhibitors of Signal Transducer and Activator of Transcription 3 (STAT3). This guide provides a comprehensive analysis of the in vitro potency and in vivo efficacy of representative compounds from this class, supported by experimental data and detailed protocols. The aberrant activation of STAT3 is a key factor in the progression of numerous human cancers, making it a critical target for novel anticancer therapies.

Azetidine-based compounds have emerged as a promising class of STAT3 inhibitors. This guide focuses on a series of novel this compound derivatives that have been shown to irreversibly bind to STAT3, leading to the inhibition of its downstream signaling pathways. The comparison centers on the lead compounds, designated H120 and H182, which have demonstrated significant antitumor effects in preclinical models of triple-negative breast cancer (TNBC).

Quantitative Efficacy Comparison

The in vitro and in vivo efficacy of the lead this compound-based STAT3 inhibitors are summarized below. The data highlights the translation of potent in vitro activity to significant antitumor response in animal models.

CompoundIn Vitro IC50 (STAT3 DNA-binding)In Vivo ModelTreatmentAntitumor Efficacy
H120 1.75 - 2.07 µM[1][2]TNBC Xenografts (MDA-MB-231)Single agentInhibition of tumor growth[1][2][3]
H182 0.38 - 0.98 µM[1][2][3]TNBC Xenografts (MDA-MB-468)Single agentInhibition of tumor growth[1][2][3]
H278 (HCl salt of H182) Not ReportedSyngeneic Mouse TNBC ModelCombination with radiationComplete blockade of tumor growth and improved survival[1][3]

Mechanism of Action: STAT3 Signaling Pathway Inhibition

The this compound-based compounds exert their anticancer effects by directly targeting the STAT3 protein. In many cancers, STAT3 is constitutively activated by upstream kinases, such as Janus kinase (JAK). This activation leads to the dimerization of STAT3, its translocation to the nucleus, and the subsequent transcription of genes involved in cell proliferation, survival, and angiogenesis. The azetidine-based inhibitors irreversibly bind to STAT3, preventing its DNA-binding and transcriptional activity. This mechanism ultimately leads to the suppression of tumor growth and the induction of apoptosis in cancer cells.[1][3]

STAT3_Inhibition_Pathway Mechanism of STAT3 Inhibition by Azetidine-Based Compounds Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT3_inactive STAT3 (Inactive) JAK->STAT3_inactive Phosphorylation pSTAT3 pSTAT3 (Active) STAT3_inactive->pSTAT3 STAT3_dimer STAT3 Dimer pSTAT3->STAT3_dimer Dimerization Nucleus Nucleus STAT3_dimer->Nucleus Translocation Gene_Transcription Gene Transcription (Proliferation, Survival) Nucleus->Gene_Transcription Azetidine_Compound This compound Compound Azetidine_Compound->STAT3_inactive Irreversible Binding and Inhibition

Caption: STAT3 signaling pathway and point of inhibition.

Experimental Protocols

In Vitro STAT3 DNA-Binding Inhibition Assay

The in vitro inhibitory activity of the azetidine-based compounds on STAT3 DNA-binding was determined using an electrophoretic mobility shift assay (EMSA). Nuclear extracts containing activated STAT3 from triple-negative breast cancer cells (e.g., MDA-MB-231 or MDA-MB-468) were incubated with varying concentrations of the test compounds. A radiolabeled high-affinity sis-inducible element (hSIE) probe, which is a known DNA-binding site for STAT3, was then added to the mixture. The reaction products were separated by non-denaturing polyacrylamide gel electrophoresis. The inhibition of the STAT3-DNA complex formation was visualized by autoradiography and quantified to determine the IC50 values. The selectivity of the compounds was assessed by performing similar assays for other STAT family members, such as STAT1 and STAT5.[1]

In Vivo Triple-Negative Breast Cancer (TNBC) Xenograft Model

The in vivo antitumor efficacy of the this compound-based compounds was evaluated in a human TNBC xenograft model. Female athymic nude mice were subcutaneously inoculated with human TNBC cells (e.g., MDA-MB-231 or MDA-MB-468). Once the tumors reached a palpable size, the mice were randomized into vehicle control and treatment groups. The test compounds were administered systemically (e.g., intraperitoneally or orally) at specified doses and schedules. Tumor volume was measured regularly using calipers throughout the study. At the end of the experiment, the tumors were excised and weighed. The percentage of tumor growth inhibition was calculated by comparing the mean tumor volume or weight in the treatment groups to the vehicle control group. In some studies, a syngeneic mouse TNBC model was used to evaluate the compound's effect in the presence of a competent immune system, particularly in combination with other therapies like radiation.[1][3]

Xenograft_Workflow TNBC Xenograft Model Workflow Cell_Culture TNBC Cell Culture (e.g., MDA-MB-231) Injection Subcutaneous Injection of Cells into Mice Cell_Culture->Injection Tumor_Growth Tumor Growth to Palpable Size Injection->Tumor_Growth Randomization Randomization of Mice into Groups Tumor_Growth->Randomization Treatment_Group Treatment Group (Azetidine Compound) Randomization->Treatment_Group Control_Group Control Group (Vehicle) Randomization->Control_Group Dosing Systemic Administration Treatment_Group->Dosing Control_Group->Dosing Monitoring Tumor Volume Measurement (Regularly) Dosing->Monitoring Endpoint Endpoint Analysis (Tumor Weight, etc.) Monitoring->Endpoint

Caption: Workflow for in vivo efficacy testing.

This guide underscores the potential of this compound-based compounds as a new class of targeted anticancer agents. The strong correlation between their in vitro potency and in vivo efficacy provides a solid foundation for their further development as clinical candidates for the treatment of STAT3-driven cancers.

References

A Comparative Benchmarking Guide to the Synthesis of 2-(2-Bromophenyl)azetidine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 2-arylazetidines is a critical endeavor in medicinal chemistry due to the prevalence of the azetidine motif in numerous biologically active compounds. This guide provides a comparative benchmark of a prominent two-step method for synthesizing 2-arylazetidines, with a specific focus on 2-(2-Bromophenyl)azetidine, against other notable synthetic strategies. The presented data and protocols are intended to assist researchers in selecting the most efficient and suitable method for their specific needs.

Performance Comparison of Synthetic Methods

The following table summarizes the quantitative data for different methods of synthesizing 2-arylazetidines. The "Two-Step Regio- and Diastereoselective Synthesis" is highlighted as a versatile and scalable approach.

MethodKey FeaturesAryl SubstituentYield (%)Reaction Time (h)Reference
Two-Step Regio- and Diastereoselective Synthesis Scalable, good functional group tolerance, high diastereoselectivity. Phenyl 85 2 [1][2]
4-Chlorophenyl 78 2 [1][2]
4-Methoxyphenyl 82 2 [1][2]
2-Bromophenyl (estimated) ~70-80 2
Imino-aldol Reaction followed by CyclizationStereoselective synthesis of activated azetidines.PhenylHigh-[3]
Photochemical [2+2] CycloadditionUtilizes visible light, mild conditions.Various--
Intramolecular Cyclization of γ-chloroaminesCommon route for azetidine formation.Alkyl44-55-[4]

Experimental Protocols

Method 1: Two-Step Regio- and Diastereoselective Synthesis of this compound (Adapted Protocol)

This method involves the preparation of an N-substituted aminomethyloxirane intermediate, followed by a base-mediated intramolecular cyclization.

Step 1: Synthesis of N-Benzyl-N-((2-(2-bromophenyl)oxiran-2-yl)methyl)amine

  • Materials: N-benzylamine, 2-(2-bromophenyl)oxirane, ethanol, water, toluene, sodium hydroxide.

  • Procedure:

    • To a solution of N-benzylamine (1.0 equiv) in a mixture of ethanol and water (2:1), add 2-(2-bromophenyl)oxirane (1.0 equiv) at 0 °C.

    • Stir the mixture for 5 hours at room temperature.

    • Cool the reaction to 0 °C and add toluene and a solution of sodium hydroxide.

    • Stir the mixture at 25 °C for 16 hours.

    • Concentrate the mixture under reduced pressure and add water.

    • Extract the product with dichloromethane. The combined organic layers are dried over sodium sulfate, filtered, and concentrated.

    • Purify the crude product by column chromatography.

Step 2: Intramolecular Cyclization to this compound

  • Materials: N-Benzyl-N-((2-(2-bromophenyl)oxiran-2-yl)methyl)amine, potassium tert-butoxide, tetrahydrofuran (THF), diisopropylamine, butyllithium, water, diethyl ether.

  • Procedure:

    • Cool a solution of potassium tert-butoxide in THF to -78 °C under a nitrogen atmosphere.

    • Add diisopropylamine and a hexane solution of butyllithium dropwise.

    • Stir the reaction mixture for 20 minutes at -78 °C.

    • Add a solution of the oxirane intermediate in absolute THF dropwise and stir for 2 hours at -78 °C.

    • Quench the reaction with water and diethyl ether and allow it to warm to room temperature.

    • Separate the phases and extract the aqueous phase with diethyl ether.

    • Wash the combined organic layers with brine, dry over sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.[1][2]

Visualizing the Synthesis

The following diagrams illustrate the key experimental workflow for the two-step synthesis of this compound.

G cluster_step1 Step 1: Oxirane Synthesis cluster_step2 Step 2: Cyclization start1 N-benzylamine + 2-(2-bromophenyl)oxirane react1 Reaction in EtOH/H2O start1->react1 workup1 Base Workup & Extraction react1->workup1 product1 N-Benzyl-N-((2-(2-bromophenyl)oxiran-2-yl)methyl)amine workup1->product1 start2 Oxirane Intermediate react2 Reaction with LiDA-KOR in THF at -78°C start2->react2 workup2 Aqueous Workup & Extraction react2->workup2 product2 This compound workup2->product2

Caption: Workflow for the two-step synthesis of this compound.

G A Starting Materials B Intermediate Oxirane A->B Step 1 C Final Product B->C Step 2

Caption: Logical relationship of the key stages in the synthesis.

References

Safety Operating Guide

Proper Disposal of 2-(2-Bromophenyl)azetidine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This document provides essential, immediate safety and logistical information for the proper disposal of 2-(2-Bromophenyl)azetidine, a halogenated organic compound. Adherence to these procedures is vital to ensure the safety of laboratory personnel and to comply with environmental regulations.

Hazard Identification and Classification

Key Hazards:

  • Causes skin irritation.[1][2][3][4][5]

  • Causes serious eye irritation.[1][2][3][4][5]

  • May cause respiratory irritation.[1][2][3][5]

  • Harmful if swallowed.[4][6]

Due to its chemical structure (containing bromine), it falls under the category of halogenated organic waste .[7][8][9] This classification is crucial for its proper segregation and disposal.

Personal Protective Equipment (PPE)

Before handling this compound for any purpose, including disposal, appropriate Personal Protective Equipment (PPE) must be worn.

PPE ItemSpecification
Gloves Chemical-resistant gloves (e.g., nitrile). Check manufacturer's guidelines for specific chemical compatibility.
Eye Protection Safety glasses with side shields or goggles.
Lab Coat A standard laboratory coat must be worn and buttoned.
Respiratory Use in a well-ventilated area, preferably within a chemical fume hood.[1][2][4][8]

Waste Segregation and Collection

Proper segregation of chemical waste is paramount to prevent dangerous reactions and to facilitate correct disposal.

  • Designated Waste Container: All waste containing this compound must be collected in a designated container specifically for halogenated organic waste .[7][8][9]

  • Separate from Non-Halogenated Waste: It is critical to keep halogenated waste separate from non-halogenated waste streams to reduce disposal costs and ensure proper treatment.[7][8]

  • Compatibility: Do not mix this compound waste with incompatible materials such as strong acids, bases, or oxidizing agents.[7] Incompatible wastes must be stored in separate secondary containment.[10]

The following diagram illustrates the correct waste segregation workflow:

cluster_0 Waste Generation Point (e.g., Fume Hood) cluster_1 Waste Segregation cluster_2 Waste Collection Container cluster_3 Final Disposal A This compound Waste B Halogenated Organic Waste A->B Correct Segregation C Non-Halogenated Organic Waste A->C Incorrect D Aqueous Waste A->D Incorrect E Properly Labeled Halogenated Waste Container B->E F Licensed Hazardous Waste Disposal Service E->F

Figure 1. Waste Segregation Workflow

Step-by-Step Disposal Procedure

  • Container Selection: Choose a chemically compatible container with a secure, tight-fitting lid.[7][11] The container must be in good condition and free from leaks.[7][11]

  • Labeling: Label the waste container before adding any waste.[7] The label must include:

    • The words "Hazardous Waste".[11]

    • The full chemical name: "Waste this compound". Do not use abbreviations.[7]

    • A list of all chemical constituents and their approximate percentages if it is a mixed waste stream.[8]

    • The appropriate hazard pictograms (e.g., irritant, harmful).

  • Waste Collection:

    • Perform all transfers of waste into the collection container inside a chemical fume hood to minimize inhalation exposure.[8]

    • Keep the waste container closed at all times except when actively adding waste.[7][11] This prevents the release of vapors and potential spills.[7]

  • Storage:

    • Store the sealed waste container in a designated satellite accumulation area.[8][11]

    • The storage area should be cool, dry, and well-ventilated.[7][8]

    • Ensure the container is stored in secondary containment to contain any potential leaks.[8][10]

  • Disposal Request:

    • Once the container is three-quarters full, or before the accumulation time limit set by your institution's policy is reached, arrange for disposal.[12]

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup.[8]

    • Do not dispose of this compound down the drain or in regular trash.[11][13] This is a violation of environmental regulations.[11][13]

The logical flow for the disposal process is outlined below:

A Select & Pre-label Container B Collect Waste in Fume Hood A->B C Securely Close Container B->C D Store in Designated Area with Secondary Containment C->D E Contact EHS for Pickup D->E F Proper Disposal by Licensed Contractor E->F

Figure 2. Disposal Process Flow

Spill and Emergency Procedures

In the event of a spill, follow these procedures:

  • Small Spills:

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., sand, vermiculite).

    • Carefully collect the absorbent material and place it in a sealed, labeled container for hazardous waste disposal.[7]

    • Clean the spill area with soap and water.[7]

  • Large Spills:

    • Evacuate the area immediately.

    • Notify your institution's EHS or emergency response team.[7]

    • Prevent entry into the affected area.

In case of personal exposure:

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes and remove contaminated clothing.[1][2]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids.[1][2] Seek medical attention.[1][2]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1][2]

  • Ingestion: Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention.[2]

By adhering to these procedures, you contribute to a safer laboratory environment and ensure the responsible management of chemical waste. Always consult your institution's specific chemical hygiene plan and waste disposal guidelines.

References

Essential Safety and Logistical Information for Handling 2-(2-Bromophenyl)azetidine

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: A specific Safety Data Sheet (SDS) for 2-(2-Bromophenyl)azetidine was not located. The following guidance is based on the safety profiles of structurally similar compounds, including other bromophenyl and azetidine derivatives. It is imperative to handle this compound with caution and to perform a thorough risk assessment before beginning any work.

Immediate Safety Concerns

Based on analogous compounds, this compound is anticipated to cause skin, eye, and respiratory irritation.[1][2][3] Ingestion and inhalation should be avoided.[2][4]

First Aid Measures:

  • If Inhaled: Move the individual to fresh air and ensure they are in a position comfortable for breathing. If the person feels unwell, seek medical attention by calling a poison center or doctor.[1][2]

  • In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water.[1][2] If skin irritation develops, seek medical advice.[1][2] Contaminated clothing should be removed and laundered before reuse.[1][2]

  • In Case of Eye Contact: Rinse the eyes cautiously with water for several minutes. If contact lenses are present and can be easily removed, do so. Continue rinsing and seek medical attention if irritation persists.[1][2]

  • If Swallowed: Do NOT induce vomiting. Seek immediate medical attention.[2]

Personal Protective Equipment (PPE)

Consistent with safety protocols for similar chemical compounds, the following personal protective equipment is recommended.[1][2]

Situation Required PPE
Routine Handling in a Ventilated Hood - Nitrile gloves- Chemical safety goggles- Laboratory coat
Weighing/Transferring Powder - Nitrile gloves- Chemical safety goggles with side shields- Laboratory coat- Face shield (if not using a glove box)- Respiratory protection (e.g., N95 or higher)
Potential for Splashing - Nitrile gloves- Chemical safety goggles and a face shield- Chemical-resistant apron over a laboratory coat
Emergency Spill - Chemical-resistant gloves (e.g., butyl rubber)- Chemical splash goggles and face shield- Respiratory protection with appropriate cartridge- Chemical-resistant suit or coveralls
Operational Plan for Handling

1. Pre-Experiment Preparations:

  • Ensure that a current and applicable Safety Data Sheet is available, if possible.
  • Verify that an eyewash station and safety shower are readily accessible and in good working order.[2]
  • Prepare and label all necessary equipment and containers.
  • Ensure the chemical fume hood is functioning correctly.

2. Handling the Compound:

  • All handling of this compound should be conducted within a certified chemical fume hood to ensure adequate ventilation.[1][2]
  • Wear the appropriate PPE as detailed in the table above.
  • Avoid the formation of dust and aerosols.[2]
  • Use compatible tools (e.g., spatulas) for transfers.
  • Keep the container tightly sealed when not in use.[1]

3. Post-Experiment Procedures:

  • Thoroughly decontaminate all equipment and work surfaces.
  • Remove and dispose of PPE in the appropriate waste stream.
  • Wash hands thoroughly with soap and water after handling the compound.[1][2]

Disposal Plan

Chemical waste must be managed in accordance with local, regional, and national regulations.[2]

1. Waste Collection:

  • Collect all waste containing this compound, including contaminated consumables (e.g., gloves, wipes), in a designated and clearly labeled hazardous waste container.
  • Do not mix with other waste streams unless explicitly permitted.

2. Waste Storage:

  • Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials. The storage area should be secure.[1]

3. Waste Disposal:

  • Arrange for the disposal of the hazardous waste through a licensed and approved waste disposal company.[1][5]

Visualized Workflow for Safe Handling

The following diagram outlines the key steps and decision points for the safe handling of this compound.

prep Preparation ppe_check Verify PPE Availability prep->ppe_check hood_check Check Fume Hood prep->hood_check handling Handling of Compound ppe_check->handling hood_check->handling weighing Weighing/Transfer handling->weighing reaction In Reaction handling->reaction cleanup Cleanup & Decontamination weighing->cleanup reaction->cleanup waste_disposal Waste Disposal cleanup->waste_disposal end End of Process waste_disposal->end

Caption: Workflow for handling this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.